molecular formula C30H22O10 B2360707 Wikstrol A

Wikstrol A

Cat. No.: B2360707
M. Wt: 542.5 g/mol
InChI Key: SRCSHETVEHQXLC-RBISFHTESA-N
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Description

Wikstrol A has been reported in Stellera chamaejasme, Daphne feddei, and Wikstroemia indica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]chromen-4-one

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-27(38)24-20(35)9-17(33)10-23(24)39-29(26)14-3-7-16(32)8-4-14/h1-10,12,22,28,31-37H,11H2/t22-,28+/m0/s1

InChI Key

SRCSHETVEHQXLC-RBISFHTESA-N

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Wikstrol A: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wikstrol A is a naturally occurring biflavonoid isolated from the roots of Wikstroemia indica. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and reported biological activities. Detailed experimental protocols for its isolation and structure elucidation are presented, based on available literature. Quantitative data on its bioactivities are summarized, and a logical workflow for its discovery is visualized. This guide is intended to serve as a technical resource for researchers interested in the potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is a complex biflavonoid characterized by a linkage between a flavan and a flavone moiety. Its systematic IUPAC name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]chromen-4-one. The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃₀H₂₂O₁₀
Molecular Weight 542.5 g/mol
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]chromen-4-one[1]
SMILES C1--INVALID-LINK--O)O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O)O[1]
InChI InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-27(38)24-20(35)9-17(33)10-23(24)39-29(26)14-3-7-16(32)8-4-14/h1-10,12,22,28,31-37H,11H2/t22-,28+/m0/s1[1]
InChIKey SRCSHETVEHQXLC-RBISFHTESA-N[1]
CAS Number 159736-35-3[2]
PubChem CID 5481857[1]

Biological Activity

This compound has been evaluated for a range of biological activities, demonstrating potential as an antifungal, antimitotic, and anti-HIV-1 agent. The quantitative data from these studies are summarized below.

ActivityAssayTarget Organism/SystemResult (IC₅₀ / MMDC)Reference
Antifungal Morphological Deformation AssayPyricularia oryzae mycelia70.1 ± 2.4 µM (MMDC)[2]
Antimitotic Microtubule Polymerization InhibitionIn vitro131 ± 3 µM (IC₅₀)[2]
Anti-HIV-1 Anti-HIV-1 Activity AssayHIV-167.8 µM (IC₅₀)[2]

Experimental Protocols

The following protocols are based on the methods described in the original isolation and subsequent synthetic studies of this compound.

Isolation of this compound from Wikstroemia indica

The isolation of this compound was guided by bioassay against Pyricularia oryzae.

  • Extraction: The dried and powdered roots of Wikstroemia indica are extracted with a suitable organic solvent, such as 95% ethanol, under reflux. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their polarity.

  • Chromatographic Separation: The bioactive fraction (typically the EtOAc or n-BuOH fraction for flavonoids) is subjected to repeated column chromatography.

    • Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient solvent system, such as chloroform-methanol, to yield several sub-fractions.

    • Sephadex LH-20 Column Chromatography: Further purification of the active sub-fractions is performed on a Sephadex LH-20 column, often with a solvent system like chloroform-methanol (1:1), to remove smaller impurities.

    • Preparative Thin-Layer Chromatography (TLC): Final purification of this compound can be achieved using preparative TLC with a solvent system such as chloroform-methanol (85:15). The band corresponding to this compound is scraped and eluted with a suitable solvent.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information on the number and chemical environment of protons in the molecule, including coupling constants that reveal connectivity.

    • ¹³C-NMR: Determines the number and types of carbon atoms present.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule.

  • Circular Dichroism (CD) Spectroscopy: Used to determine the stereochemistry of the chiral centers in the molecule by comparing the experimental CD spectrum with that of known compounds or calculated spectra.

  • Single-Crystal X-ray Analysis: The structure of a key intermediate in the total synthesis of this compound was confirmed by single-crystal X-ray analysis of its derivative, providing definitive evidence for the relative and absolute stereochemistry.

Logical Workflow for Discovery and Characterization

The following diagram illustrates the general workflow from the natural source to the characterization and biological evaluation of this compound.

WikstrolA_Workflow Plant Wikstroemia indica (Roots) Extraction Solvent Extraction Plant->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Chromatographic Separation (Silica Gel, Sephadex, Prep-TLC) Partitioning->Chromatography Bioassay-guided PureCompound Pure this compound Chromatography->PureCompound StructureElucidation Structure Elucidation PureCompound->StructureElucidation Bioassays Biological Activity Screening PureCompound->Bioassays Spectroscopy Spectroscopic Analysis (NMR, MS, CD) StructureElucidation->Spectroscopy Antifungal Antifungal Assay Bioassays->Antifungal Antimitotic Antimitotic Assay Bioassays->Antimitotic AntiHIV Anti-HIV-1 Assay Bioassays->AntiHIV

Caption: Isolation and Characterization Workflow of this compound.

Conclusion

This compound is a biflavonoid with a well-defined chemical structure and demonstrated in vitro biological activities. This technical guide provides a consolidated resource for researchers, summarizing its chemical properties, biological data, and the experimental methodologies for its study. Further investigation into the specific molecular mechanisms of its anti-HIV-1 activity and its potential for in vivo efficacy is warranted.

References

Unveiling Wikstromol A: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide detailing the natural sources and isolation protocols for Wikstromol A, a lignan with significant biological activity, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth overview of the plant origins of this valuable compound and the methodologies for its extraction and purification.

Principal Natural Sources of Wikstromol A

Wikstromol A has been primarily isolated from various species of the genus Wikstroemia, belonging to the Thymelaeaceae family. The key plant sources identified in scientific literature include:

  • Wikstroemia foetida var. oahuensis [1]

  • Wikstroemia uva-ursi [1]

  • Wikstroemia trichotoma [2][3]

In addition to the Wikstroemia genus, the lignan (-)-Wikstromol has also been reported to be present in sesame (Sesamum orientale)[4]. The genus Daphne, which is closely related to Wikstroemia within the Thymelaeaceae family, is also a potential, though less documented, source of similar lignans.[5][6]

Isolation and Purification of Wikstromol A: A Detailed Protocol

The isolation of Wikstromol A from its natural sources typically involves a multi-step process of extraction, solvent partitioning, and chromatographic separation. The following protocol is a synthesized methodology based on successful isolations reported in peer-reviewed studies.

Extraction of Plant Material

The initial step involves the extraction of bioactive compounds from the dried and powdered plant material.

Table 1: Extraction Parameters for Wikstromol A Isolation

ParameterDescription
Plant Material Aerial parts (e.g., leaves and stems) of Wikstroemia species.
Solvent Methanol (MeOH) or Ethanol (EtOH).[1][2]
Method Maceration or ultrasonication followed by soaking.[2]
Ratio (Plant:Solvent) Typically 1:10 (w/v) or as described in specific studies.[2]
Duration Varies from hours to days, depending on the method.[2]
Temperature Room temperature or slightly elevated (e.g., 40°C) for concentration.[2]

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract.

Table 2: Solvent Partitioning Scheme

StepSolvent SystemFraction Obtained
1Water and HexaneHexane fraction (non-polar compounds)
2Aqueous residue and Chloroform (CHCl₃)Chloroform fraction (medium-polarity compounds)
3Aqueous residue and Ethyl Acetate (EtOAc)Ethyl Acetate fraction (polar compounds)
4Aqueous residue and n-Butanol (n-BuOH)n-Butanol fraction (highly polar compounds)

Wikstromol A, being a moderately polar lignan, is typically expected to be enriched in the Chloroform and Ethyl Acetate fractions.

Chromatographic Purification

The fractions enriched with Wikstromol A are further purified using various chromatographic techniques.

Table 3: Chromatographic Methods for Wikstromol A Purification

TechniqueStationary PhaseMobile Phase (Eluent)Purpose
Column Chromatography Silica gelGradient of Hexane-EtOAc or CHCl₃-MeOHInitial separation of the enriched fraction.
Sephadex LH-20 Sephadex LH-20MethanolSize exclusion chromatography to remove pigments and other impurities.
Preparative HPLC C18 reverse-phase columnGradient of Acetonitrile-Water or Methanol-WaterFinal purification to obtain high-purity Wikstromol A.

The purity of the isolated Wikstromol A is typically assessed by High-Performance Liquid Chromatography (HPLC) and its structure is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflows and Diagrams

To visually represent the isolation process, the following diagrams have been generated using the DOT language.

Isolation_Workflow Start Dried & Powdered Wikstroemia Plant Material Extraction Extraction (Methanol or Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Hexane Hexane Fraction Partitioning->Hexane non-polar Chloroform Chloroform Fraction Partitioning->Chloroform medium-polar EtOAc Ethyl Acetate Fraction Partitioning->EtOAc polar nBuOH n-Butanol Fraction Partitioning->nBuOH high-polar Column_Chromo Column Chromatography (Silica Gel) Chloroform->Column_Chromo EtOAc->Column_Chromo Sephadex Sephadex LH-20 Chromatography Column_Chromo->Sephadex Prep_HPLC Preparative HPLC (C18) Sephadex->Prep_HPLC Wikstromol_A Pure Wikstromol A Prep_HPLC->Wikstromol_A

Caption: General workflow for the isolation of Wikstromol A.

Solvent_Partitioning_Detail Crude_Extract Crude Extract in Water Hexane_Partition Partition with Hexane Crude_Extract->Hexane_Partition Hexane_Fraction Hexane Fraction Hexane_Partition->Hexane_Fraction Aqueous_1 Aqueous Layer Hexane_Partition->Aqueous_1 Chloroform_Partition Partition with Chloroform Aqueous_1->Chloroform_Partition Chloroform_Fraction Chloroform Fraction Chloroform_Partition->Chloroform_Fraction Aqueous_2 Aqueous Layer Chloroform_Partition->Aqueous_2 EtOAc_Partition Partition with Ethyl Acetate Aqueous_2->EtOAc_Partition EtOAc_Fraction Ethyl Acetate Fraction EtOAc_Partition->EtOAc_Fraction Aqueous_3 Aqueous Layer EtOAc_Partition->Aqueous_3 nBuOH_Partition Partition with n-Butanol Aqueous_3->nBuOH_Partition nBuOH_Fraction n-Butanol Fraction nBuOH_Partition->nBuOH_Fraction Final_Aqueous Final Aqueous Residue nBuOH_Partition->Final_Aqueous

Caption: Detailed solvent partitioning scheme for fractionation.

This guide serves as a foundational resource for the scientific community, providing a clear and concise overview of the natural sourcing and isolation of Wikstromol A. The presented methodologies and workflows are intended to facilitate further research and development of this promising natural product.

References

Biosynthesis of Wikstrol A in Wikstroemia indica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wikstrol A, a lignan isolated from Wikstroemia indica, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of lignan biosynthesis in plants. While specific enzymatic and quantitative data for the this compound pathway in W. indica remain to be fully elucidated, this document outlines the likely sequence of reactions, key enzyme classes involved, and standard experimental protocols for pathway investigation. This guide serves as a foundational resource for researchers dedicated to advancing the understanding and application of this promising natural product.

Introduction

Wikstroemia indica (L.) C.A. Mey. is a plant belonging to the Thymelaeaceae family, which is utilized in traditional medicine and is a rich source of various bioactive secondary metabolites, including lignans, flavonoids, and coumarins.[1] Among the diverse compounds isolated from this plant, this compound, a lignan, has been noted for its biological activities. Lignans are a large class of polyphenolic compounds derived from the phenylpropanoid pathway and are characterized by the coupling of two C6-C3 (phenylpropanoid) units.[2] The elucidation of the biosynthetic pathway of this compound is a critical step towards its sustainable production through metabolic engineering or synthetic biology approaches.

This guide will detail the probable biosynthetic route to this compound based on the well-characterized general lignan biosynthesis pathway. It will cover the precursor molecules, the key enzymatic steps, and the classes of enzymes expected to be involved. Furthermore, this document provides an overview of the experimental methodologies typically employed in the study of lignan biosynthesis, which can be adapted for the specific investigation of this compound in W. indica.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of lignans is initiated from the general phenylpropanoid pathway, which produces monolignols, the primary building blocks for both lignans and lignin. The core of lignan biosynthesis involves the oxidative coupling of two monolignol units.

The Phenylpropanoid Pathway: Synthesis of Monolignols

The pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce various phenylpropanoid compounds. The key steps leading to the synthesis of coniferyl alcohol, the most common precursor for lignans, are:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

  • Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

Lignan-Specific Biosynthetic Pathway

The dedicated lignan pathway begins with the dimerization of two coniferyl alcohol molecules. This process is tightly controlled to ensure the correct stereochemistry of the resulting lignan backbone.

  • Oxidative Coupling and the Role of Dirigent Proteins: The first committed step is the stereospecific coupling of two coniferyl alcohol radicals to form pinoresinol. This reaction is catalyzed by a one-electron oxidase, such as a laccase, and is directed by a dirigent protein (DIR) .[3][4][5] The dirigent protein is a non-catalytic scaffolding protein that orients the two monolignol radicals in a specific manner, leading to the formation of a particular stereoisomer (either (+)- or (-)-pinoresinol).[3][4] In the absence of a dirigent protein, a racemic mixture of products is typically formed.[4]

  • Reductive Steps Catalyzed by Pinoresinol-Lariciresinol Reductases (PLRs): Following the formation of pinoresinol, a series of reductions occur, catalyzed by pinoresinol-lariciresinol reductases (PLRs) .[6][7] These enzymes typically catalyze two sequential reduction steps:

    • Pinoresinol is reduced to lariciresinol.

    • Lariciresinol is further reduced to secoisolariciresinol. The stereospecificity of PLRs is crucial in determining the downstream lignan products.[7]

  • Tailoring Steps: From the central intermediate secoisolariciresinol, a variety of tailoring enzymes, including dehydrogenases, hydroxylases, and methyltransferases, would be required to modify the lignan scaffold to produce the final structure of this compound. The exact sequence and nature of these enzymes for this compound biosynthesis have not yet been characterized.

Visualizing the Pathway

The following diagram illustrates the generalized biosynthetic pathway leading to the core lignan structure from which this compound is likely derived.

This compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Coniferyl Alcohol Coniferyl Alcohol p-Coumaric Acid->Coniferyl Alcohol Multiple Steps Pinoresinol Pinoresinol Coniferyl Alcohol->Pinoresinol Laccase + Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR This compound This compound Secoisolariciresinol->this compound Tailoring Enzymes

Caption: Generalized biosynthetic pathway of lignans, the proposed route for this compound.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the biosynthesis of this compound in Wikstroemia indica. Future research should focus on quantifying the levels of pathway intermediates and characterizing the kinetic properties of the involved enzymes. The table below is presented as a template for organizing such data once it becomes available.

Intermediate/EnzymeConcentration/ActivityTissue/Subcellular LocationMethod of QuantificationReference
Coniferyl AlcoholData not availableData not availablee.g., LC-MS/MSN/A
PinoresinolData not availableData not availablee.g., LC-MS/MSN/A
LariciresinolData not availableData not availablee.g., LC-MS/MSN/A
SecoisolariciresinolData not availableData not availablee.g., LC-MS/MSN/A
This compoundData not availablee.g., Roots, Stemse.g., HPLC, LC-MS/MS[8][9][10]
WiPALData not availableData not availablee.g., Enzyme AssayN/A
WiDIRData not availableData not availablee.g., Recombinant Protein AssayN/A
WiPLRData not availableData not availablee.g., Enzyme AssayN/A

Experimental Protocols

The elucidation of a biosynthetic pathway is a multi-faceted process that involves a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that would be essential for investigating the biosynthesis of this compound in W. indica.

Identification of Candidate Genes

Objective: To identify genes from W. indica that are likely involved in the biosynthesis of this compound.

Methodology: Transcriptome Analysis

  • Plant Material: Collect various tissues from W. indica (e.g., roots, stems, leaves, flowers) where this compound is known to accumulate.

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

  • De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts de novo. Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG) to identify putative homologs of known lignan biosynthesis genes (e.g., PAL, C4H, 4CL, CCR, CAD, laccases, dirigent proteins, PLRs).

  • Differential Gene Expression Analysis: Compare the transcriptomes of tissues with high and low levels of this compound to identify genes whose expression correlates with this compound accumulation.

Functional Characterization of Candidate Enzymes

Objective: To confirm the enzymatic function of the candidate genes identified through transcriptome analysis.

Methodology: Heterologous Expression and Enzyme Assays

  • Cloning: Amplify the full-length coding sequences of the candidate genes from W. indica cDNA and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli, yeast, or insect cells) and induce protein expression.

  • Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • For Oxidative Coupling (Laccase + Dirigent Protein): Incubate the purified recombinant dirigent protein with coniferyl alcohol and a commercial laccase. Analyze the reaction products by HPLC or LC-MS to identify the stereoisomer of pinoresinol formed.

    • For Reductases (PLRs): Incubate the purified recombinant PLR with its putative substrate (e.g., pinoresinol or lariciresinol) and a cofactor (e.g., NADPH). Monitor the consumption of the substrate and the formation of the product over time using HPLC.

  • Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the characterized enzymes by performing enzyme assays at varying substrate concentrations.

In Vivo Pathway Elucidation

Objective: To confirm the involvement of specific genes in the biosynthesis of this compound within the plant.

Methodology: Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated Knockout

  • Construct Design: Design VIGS constructs or CRISPR/Cas9 guide RNAs targeting the candidate genes.

  • Plant Transformation: Introduce the constructs into W. indica plants (or a suitable model system) via Agrobacterium tumefaciens-mediated transformation.

  • Phenotypic and Metabolic Analysis:

    • Confirm the downregulation or knockout of the target gene using qRT-PCR or western blotting.

    • Quantify the levels of this compound and its proposed precursors in the genetically modified plants compared to wild-type controls using LC-MS/MS. A significant reduction in this compound accumulation upon silencing or knockout of a specific gene would provide strong evidence for its role in the pathway.

Experimental Workflow Diagram

Experimental Workflow cluster_discovery Gene Discovery cluster_validation Functional Validation cluster_invivo In Vivo Confirmation Tissue Collection Tissue Collection RNA Sequencing RNA Sequencing Tissue Collection->RNA Sequencing Transcriptome Assembly Transcriptome Assembly RNA Sequencing->Transcriptome Assembly Gene Annotation Gene Annotation Transcriptome Assembly->Gene Annotation Candidate Genes Candidate Genes Gene Annotation->Candidate Genes Heterologous Expression Heterologous Expression Candidate Genes->Heterologous Expression Protein Purification Protein Purification Heterologous Expression->Protein Purification Enzyme Assays Enzyme Assays Protein Purification->Enzyme Assays Kinetic Analysis Kinetic Analysis Enzyme Assays->Kinetic Analysis Confirmed Function Confirmed Function Kinetic Analysis->Confirmed Function Gene Silencing (VIGS) Gene Silencing (VIGS) Confirmed Function->Gene Silencing (VIGS) Metabolite Profiling Metabolite Profiling Gene Silencing (VIGS)->Metabolite Profiling Pathway Confirmation Pathway Confirmation Metabolite Profiling->Pathway Confirmation

Caption: A typical workflow for elucidating a plant biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Wikstroemia indica is proposed to follow the general lignan biosynthetic pathway, originating from the phenylpropanoid pathway and proceeding through key intermediates such as pinoresinol, lariciresinol, and secoisolariciresinol. While the specific enzymes responsible for the synthesis of this compound in this plant have yet to be identified and characterized, the framework presented in this guide provides a solid foundation for future research.

The next critical steps will involve the application of transcriptomics and functional genomics to identify the specific PAL, C4H, 4CL, CCR, CAD, laccase, dirigent protein, PLR, and tailoring enzymes from W. indica. Subsequent biochemical characterization of these enzymes will be essential to fully delineate the pathway and understand its regulation. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the heterologous production of this compound and its derivatives for pharmaceutical applications.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Wikstrol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wikstrol A is a naturally occurring biflavonoid that has garnered scientific interest due to its potential biological activities. Isolated from the roots of Wikstroemia indica, this compound has been investigated for its antifungal, antimitotic, and anti-HIV-1 properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an examination of its proposed mechanism of action through relevant signaling pathways.

Physical and Chemical Properties

Table 1: Summary of Physical and Chemical Properties of this compound
PropertyValueSource
Chemical Formula C₃₀H₂₂O₁₀PubChem
Molecular Weight 542.5 g/mol PubChem
Appearance Amorphous powderInferred from isolation protocols
Solubility Soluble in DMSO, ethanol, and water (with heating or sonication)Commercial supplier data
XLogP3 4.2PubChem (Computed)
Hydrogen Bond Donor Count 7PubChem (Computed)
Hydrogen Bond Acceptor Count 10PubChem (Computed)
Rotatable Bond Count 4PubChem (Computed)
Exact Mass 542.121297 g/mol PubChem (Computed)
Monoisotopic Mass 542.121297 g/mol PubChem (Computed)
Topological Polar Surface Area 177 ŲPubChem (Computed)
Heavy Atom Count 40PubChem (Computed)
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]chromen-4-onePubChem

Note: Specific quantitative data for melting point, boiling point, and pKa for this compound are not widely reported in the available scientific literature.

Experimental Protocols

The isolation and characterization of this compound involve standard phytochemistry techniques. The following protocols are based on the methodologies described in the scientific literature for the extraction of bioactive compounds from Wikstroemia indica.[3]

Isolation of this compound from Wikstroemia indica

This protocol outlines the bioassay-guided fractionation used to isolate this compound.

1. Plant Material and Extraction:

  • Dried and powdered roots of Wikstroemia indica are subjected to extraction with a suitable solvent, typically 75% ethanol, using a reflux apparatus.
  • The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol.
  • The bioactivity of each fraction is monitored, with the ethyl acetate fraction typically showing significant activity.

3. Chromatographic Separation:

  • The active ethyl acetate fraction is subjected to column chromatography on silica gel.
  • The column is eluted with a gradient of chloroform and methanol.
  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

  • Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation of this compound

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR spectra are recorded to determine the proton and carbon framework of the molecule.

    • 2D-NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound.

    • Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information.

  • UV-Vis Spectroscopy:

    • The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol) is recorded to identify the characteristic absorption maxima of the flavonoid chromophore.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Signaling Pathway and Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, studies on the closely related compound, Wikstrol B, provide strong evidence for the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway in its anti-HIV-1 activity. It is hypothesized that this compound may share a similar mechanism.

The NF-κB pathway is a crucial regulator of the immune response and plays a key role in the transcription of HIV-1 provirus. In latent HIV-1 infection, the viral promoter is in a repressed state. It is proposed that this compound, similar to Wikstrol B, can activate the NF-κB pathway, leading to the translocation of NF-κB transcription factors into the nucleus, where they can bind to the HIV-1 long terminal repeat (LTR) and initiate viral transcription. This "shock and kill" strategy aims to reactivate latent HIV, making the infected cells visible to the immune system for elimination.

wikstrol_a_nf_kb_pathway wikstrol_a This compound receptor Cell Surface Receptor wikstrol_a->receptor Activates cell_membrane ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates ub_proteasome Ubiquitin-Proteasome System ikb->ub_proteasome Degradation nf_kb NF-κB (p50/p65) nf_kb_nuc NF-κB (Active) nf_kb->nf_kb_nuc Translocation nf_kb_ikb NF-κB-IκBα Complex (Inactive) nf_kb_ikb->ikb nf_kb_ikb->nf_kb nucleus Nucleus hiv_ltr HIV-1 LTR nf_kb_nuc->hiv_ltr viral_transcription Viral Transcription hiv_ltr->viral_transcription

Caption: Proposed activation of the NF-κB pathway by this compound.

Conclusion

This compound is a biflavonoid with demonstrated biological activities that warrant further investigation for its therapeutic potential. This guide has summarized the available physical and chemical properties, provided a detailed methodology for its isolation and characterization, and presented a plausible signaling pathway for its anti-HIV-1 activity based on current scientific understanding. As research progresses, a more complete profile of this compound will undoubtedly emerge, paving the way for its potential application in drug development.

References

Understanding the Antimitotic Activity of Wikstrol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wikstrol A, a biflavonoid isolated from the roots of Wikstroemia indica, has demonstrated notable biological activities, including antimitotic properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action as an antimitotic agent. The core focus is on its interaction with tubulin, the fundamental protein component of microtubules. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing antimitotic activity, and presents visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and molecular biology who are interested in the therapeutic potential of microtubule-targeting agents.

Introduction

The mitotic spindle, a complex assembly of microtubules, plays a pivotal role in the segregation of chromosomes during cell division. Its dynamic nature, characterized by the rapid polymerization and depolymerization of tubulin subunits, makes it a prime target for anticancer drug development.[1] Agents that interfere with microtubule dynamics can halt the cell cycle at mitosis, ultimately leading to apoptotic cell death in cancer cells.[1] this compound has emerged as a compound of interest due to its demonstrated ability to inhibit microtubule polymerization.[2][3] This guide delves into the specifics of this activity, providing both the foundational knowledge and the practical methodologies required for its further investigation.

Quantitative Data on Antimitotic Activity

To date, the primary quantitative measure of this compound's antimitotic activity stems from in vitro microtubule polymerization assays. The following table summarizes the reported inhibitory concentration.

CompoundAssayTargetIC50 (µM)Source
This compound Microtubule Polymerization BioassayTubulin131 ± 3[2][3]

IC50: The half-maximal inhibitory concentration.

Mechanism of Action: Inhibition of Tubulin Polymerization

The antimitotic activity of this compound is attributed to its ability to interfere with the assembly of microtubules.[2][3] By binding to tubulin, this compound disrupts the formation of the mitotic spindle, a critical structure for proper chromosome segregation during mitosis. This disruption leads to a mitotic arrest, where the cell is unable to proceed through the M phase of the cell cycle. Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, resulting in programmed cell death.

The following diagram illustrates the proposed signaling pathway for this compound's antimitotic action.

WikstrolA_Pathway WikstrolA This compound Tubulin Tubulin WikstrolA->Tubulin Inhibition Microtubule Microtubule Polymerization Spindle Mitotic Spindle Formation Mitosis Mitotic Arrest (G2/M Phase) Spindle->Mitosis Disruption leads to Apoptosis Apoptosis Mitosis->Apoptosis Activation of

Proposed signaling pathway for this compound's antimitotic activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimitotic activity of compounds like this compound.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound (or other test compounds) dissolved in DMSO

  • Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

  • Negative control (DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • 96-well plates

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 10% glycerol and 1 mM GTP.

  • Aliquot the tubulin solution into pre-warmed 96-well plate wells.

  • Add varying concentrations of this compound (and controls) to the wells. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance values against time to generate polymerization curves.

  • The IC50 value can be determined by plotting the rate of polymerization (or the endpoint absorbance) against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells, revealing any morphological changes induced by the test compound.

Materials:

  • HeLa or other suitable cancer cell lines

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound (or other test compounds)

  • Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Wash the cells with PBS and fix them with the chosen fixation solution.

  • If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.

  • Wash the cells with PBS and block with blocking buffer for 30-60 minutes at room temperature.

  • Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium containing a nuclear counterstain.

  • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Materials:

  • Cancer cell line of interest

  • This compound (or other test compounds)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and resuspend the cell pellet.

  • Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined using appropriate software.

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound (or other test compounds)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow

The following diagram outlines a general workflow for the investigation of a potential antimitotic agent like this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Mechanism of Action cluster_2 Data Analysis and Interpretation TubulinAssay Microtubule Polymerization Assay IC50 Determine IC50 TubulinAssay->IC50 Cytotoxicity Cell Viability Assay (e.g., MTT) Cytotoxicity->IC50 IF Immunofluorescence of Microtubules Morphology Analyze Microtubule Morphology IF->Morphology CellCycle Cell Cycle Analysis CellCycleDist Quantify Cell Cycle Distribution CellCycle->CellCycleDist ApoptosisAssay Apoptosis Assay ApoptosisQuant Quantify Apoptosis ApoptosisAssay->ApoptosisQuant IC50->IF IC50->CellCycle IC50->ApoptosisAssay Conclusion Conclusion on Antimitotic Activity Morphology->Conclusion CellCycleDist->Conclusion ApoptosisQuant->Conclusion

General experimental workflow for characterizing an antimitotic agent.

Conclusion

This compound presents itself as a promising natural compound with antimitotic properties stemming from its ability to inhibit microtubule polymerization.[2][3] The data, though limited, provides a solid foundation for further investigation into its potential as an anticancer agent. The experimental protocols detailed in this guide offer a comprehensive framework for a more thorough characterization of this compound's cellular effects, including its impact on cell cycle progression and the induction of apoptosis. Future research should focus on elucidating the precise binding site of this compound on tubulin, expanding the evaluation to a broader range of cancer cell lines, and ultimately, assessing its efficacy and safety in preclinical in vivo models. Such studies will be crucial in determining the therapeutic viability of this compound and its derivatives in the landscape of cancer chemotherapy.

References

Wikstrol A and its Role in HIV-1 Latency Reactivation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data on the role of Wikstrol A in the reactivation of latent HIV-1. However, significant research has been conducted on a closely related compound, Wikstrol B , isolated from the same plant species, Stellera chamaejasme. This technical guide will focus on the established role and mechanisms of Wikstrol B as a potent HIV-1 latency-reversing agent, providing a framework that may inform future research into this compound and other related compounds.

Introduction

The establishment of a latent reservoir of integrated HIV-1 provirus in resting CD4+ T cells is a major obstacle to curing HIV-1 infection. These latently infected cells are not targeted by current antiretroviral therapy (ART) and can reactivate, leading to viral rebound upon treatment interruption. The "shock and kill" strategy aims to eliminate this latent reservoir by using latency-reversing agents (LRAs) to reactivate viral gene expression, followed by clearance of the reactivated cells by the host immune system or viral cytopathic effects.

Wikstrol B, a flavonoid isolated from the medicinal plant Stellera chamaejasme, has emerged as a promising LRA.[1] This document provides a comprehensive overview of the current understanding of Wikstrol B's role in HIV-1 latency reactivation, its mechanism of action, and the experimental protocols used to evaluate its efficacy.

Quantitative Data on Wikstrol B

The efficacy and safety of an LRA are determined by its ability to reactivate latent HIV-1 at concentrations that are not toxic to host cells. The following tables summarize the key quantitative data for Wikstrol B.

Table 1: HIV-1 Latency Reactivation Efficacy of Wikstrol B

Cell ModelAssayEC50 (µM)Positive ControlReference
J-Lat A2p24 ELISA2.5Prostratin (0.5 µM)[1]
Primary CD4+ T cells from healthy donors (ex vivo infected)p24 ELISA~5.0Prostratin (0.5 µM)[1]

Table 2: Cytotoxicity of Wikstrol B

Cell Line / CellsAssayCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
J-Lat A2MTT Assay> 40> 16[1]
Peripheral Blood Mononuclear Cells (PBMCs)MTT Assay> 40Not Applicable[1]

Mechanism of Action: The NF-κB Signaling Pathway

Wikstrol B reactivates latent HIV-1 transcription primarily through the modulation of the canonical NF-κB signaling pathway.[1] The HIV-1 long terminal repeat (LTR), which controls proviral gene expression, contains NF-κB binding sites that are crucial for transcriptional activation. In latently infected cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.

Wikstrol B treatment leads to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, bind to the HIV-1 LTR, and initiate viral transcription.[1]

HIV_Latency_Reactivation_by_Wikstrol_B cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WikstrolB Wikstrol B IKK IKK Complex WikstrolB->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (NF-κB) IkBa_p65_p50->p65_p50 Releases IkBa_p p-IκBα (Degraded) IkBa_p65_p50->IkBa_p Leads to Degradation of IκBα p65_p50_n p65/p50 p65_p50->p65_p50_n Translocates HIV_LTR HIV-1 LTR Viral_Transcription Viral Transcription HIV_LTR->Viral_Transcription Initiates p65_p50_n->HIV_LTR Binds to

Caption: Wikstrol B-mediated activation of the NF-κB pathway.

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of Wikstrol B.

Cell Culture
  • J-Lat A2 Cells: This is a Jurkat T-cell line latently infected with an HIV-1 provirus that has a frameshift mutation in the env gene and expresses GFP as a reporter for LTR activation. These cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Primary CD4+ T Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4+ T cells are then purified by negative selection using magnetic beads.

In Vitro HIV-1 Latency Reactivation Assays

The following workflow outlines the general procedure for assessing the latency-reversing activity of a compound.

Latency_Reactivation_Workflow start Start cell_culture Culture Latently Infected Cells (e.g., J-Lat A2 or Primary CD4+ T Cells) start->cell_culture treatment Treat cells with Wikstrol B (various concentrations) and controls cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis p24_elisa Measure p24 antigen in supernatant (ELISA) supernatant_collection->p24_elisa gfp_facs Measure GFP expression in cells (Flow Cytometry for J-Lat cells) cell_lysis->gfp_facs data_analysis Analyze Data and Determine EC50 p24_elisa->data_analysis gfp_facs->data_analysis end End data_analysis->end

Caption: General workflow for HIV-1 latency reactivation assay.
  • p24 ELISA: The amount of HIV-1 p24 capsid protein released into the cell culture supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit. This is a measure of virion production.

  • Flow Cytometry: For reporter cell lines like J-Lat, the percentage of GFP-positive cells is determined by flow cytometry, indicating the proportion of cells in which the HIV-1 LTR has been activated.

Cytotoxicity Assay
  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. Cells are incubated with various concentrations of Wikstrol B for a specified period, followed by the addition of MTT. The resulting formazan crystals are dissolved, and the absorbance is measured to determine the concentration that reduces cell viability by 50% (CC50).

Western Blot Analysis

To confirm the mechanism of action, Western blotting is performed to detect changes in the levels of key proteins in the NF-κB pathway.

  • Cell Lysis: Cells treated with Wikstrol B are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated IκBα, total IκBα, and p65. A loading control such as GAPDH or β-actin is also used.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

Conclusion and Future Directions

Wikstrol B demonstrates significant potential as an HIV-1 latency-reversing agent by activating the NF-κB signaling pathway with minimal cytotoxicity at effective concentrations.[1] The detailed experimental protocols provided herein offer a standardized approach for the evaluation of this and other potential LRAs.

While no specific data is yet available for this compound, its structural similarity to Wikstrol B suggests it may possess similar biological activities. Future research should focus on:

  • Isolation and Characterization of this compound: Determining the precise structure and purity of this compound from Stellera chamaejasme.

  • Evaluation of HIV-1 Latency Reactivation: Assessing the efficacy of this compound in reactivating latent HIV-1 in various cell models.

  • Mechanism of Action Studies: Investigating the signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluating the safety and efficacy of both this compound and B in animal models of HIV-1 latency.

A deeper understanding of the structure-activity relationships of the Wikstrol family of compounds will be invaluable for the development of novel and more potent LRAs for a functional cure of HIV-1.

References

In Silico Exploration of Wikstrol A and Tubulin: A-Technical Guide for a Prospective Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document outlines a prospective in silico modeling and experimental validation workflow for investigating the potential interaction between Wikstrol A and tubulin. As of the date of this publication, there is no direct scientific literature confirming this interaction. The methodologies and hypothetical data presented are based on established practices for studying small molecule-tubulin interactions and are intended to serve as a guide for future research.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a well-established and highly attractive target for the development of anticancer therapeutics.[1] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. These agents are broadly classified as microtubule stabilizing or destabilizing agents.[2]

This compound is a biflavonoid with the chemical formula C30H22O10. While its biological activities are not extensively characterized in publicly available literature, its polyphenolic structure is reminiscent of other flavonoid compounds that have been reported to interact with tubulin and affect microtubule polymerization.[3][4] This structural similarity provides a rationale for investigating a potential interaction between this compound and tubulin.

This technical guide provides a comprehensive framework for a computational and experimental investigation into the prospective binding of this compound to tubulin. It is designed for researchers in drug discovery and molecular modeling, offering detailed protocols for in silico analyses and subsequent experimental validation.

In Silico Modeling of this compound-Tubulin Interaction

A multi-step in silico approach is proposed to predict and characterize the potential binding of this compound to tubulin. This workflow is designed to generate testable hypotheses regarding the binding site, affinity, and mode of interaction.

Molecular Docking

Molecular docking simulations will be the initial step to predict the preferred binding site and conformation of this compound within the tubulin heterodimer. Given that many flavonoids and other natural product inhibitors bind at the colchicine site, this will be the primary target for docking studies.[5]

Table 1: Hypothetical Molecular Docking Parameters and Results

ParameterValue/SettingRationale
Protein Target PDB ID: 1SA0 (Tubulin-Colchicine complex)A well-characterized crystal structure of tubulin with a ligand in the colchicine binding site.[5]
Ligand Preparation 3D structure of this compound (from PubChem CID: 5481857) with energy minimization.To obtain a low-energy, stable conformation for docking.
Docking Software AutoDock Vina, GOLD, or MOEIndustry-standard software with robust scoring functions for predicting binding affinity.
Search Space A grid box encompassing the known colchicine binding site on β-tubulin.To focus the docking simulation on the most probable binding pocket for a flavonoid-like molecule.
Scoring Function Vina Score, GoldScore, or ASE ScoreTo estimate the binding free energy (in kcal/mol) and rank the predicted binding poses.
Hypothetical Result Predicted Binding Affinity: -8.5 to -10.5 kcal/molThis range is typical for small molecule inhibitors that bind to tubulin with micromolar affinity.
Hypothetical Key Interactions Hydrogen bonds with Cys241, Leu255; Hydrophobic interactions with Val318, Ala316.These are key residues within the colchicine binding site known to interact with various inhibitors.
Molecular Dynamics (MD) Simulations

To assess the stability of the predicted this compound-tubulin complex and to refine the binding pose, all-atom molecular dynamics (MD) simulations will be performed.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters

ParameterValue/SettingRationale
Software GROMACS, AMBER, or NAMDWidely used and validated software packages for biomolecular simulations.[6][7]
Force Field CHARMM36m for protein, CGenFF for ligandA modern and well-parameterized force field for proteins and small molecules.
Solvation TIP3P water model in a cubic box with periodic boundary conditions.To simulate the aqueous cellular environment.
Simulation Time 100 nsA sufficient timescale to assess the stability of the protein-ligand complex.
Analysis Metrics Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis.To quantify the stability of the complex, identify flexible regions, and characterize key interactions over time.
Hypothetical Outcome Stable RMSD of the complex, persistent hydrogen bonds with key residues.Indicating a stable and specific binding interaction.

Experimental Validation Protocols

The in silico predictions must be validated through in vitro biochemical and biophysical assays. The following are detailed protocols for key experiments to confirm the direct binding of this compound to tubulin and its effect on microtubule dynamics.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

Methodology:

  • Reagents and Materials:

    • Lyophilized tubulin protein (>99% pure, from bovine brain)

    • GTP solution (100 mM)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • Glycerol

    • This compound stock solution (in DMSO)

    • Paclitaxel (positive control for stabilization)

    • Nocodazole (positive control for destabilization)

    • 96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm.[8]

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

    • Add varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) to the wells of a pre-warmed 96-well plate. Include wells with paclitaxel, nocodazole, and DMSO (vehicle control).

    • Initiate polymerization by adding the cold tubulin solution to the wells.

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.[8]

    • Plot the absorbance as a function of time to generate polymerization curves.

Table 3: Hypothetical Tubulin Polymerization Assay Results

CompoundConcentration (µM)Effect on PolymerizationIC50 / EC50 (µM)
This compound 1 - 50Inhibition of polymerization~15 µM
Paclitaxel 10Enhancement of polymerization~5 µM
Nocodazole 10Inhibition of polymerization~2 µM
DMSO 1%No effectN/A
Competitive Colchicine Binding Assay

This assay determines if this compound binds to the colchicine binding site on tubulin.

Methodology:

  • Reagents and Materials:

    • Tubulin protein

    • [³H]-Colchicine (radiolabeled)

    • Unlabeled colchicine

    • This compound

    • DEAE-cellulose filter paper

    • Scintillation counter

  • Procedure:

    • Incubate a fixed concentration of tubulin with a fixed concentration of [³H]-colchicine in the presence of increasing concentrations of this compound or unlabeled colchicine (as a positive control).

    • After incubation, separate the protein-bound [³H]-colchicine from the unbound ligand by filtering the reaction mixture through DEAE-cellulose filter paper.

    • Wash the filters to remove any non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The displacement of [³H]-colchicine by this compound will result in a decrease in the measured radioactivity.

Surface Plasmon Resonance (SPR)

SPR can be used to determine the binding kinetics and affinity of the this compound-tubulin interaction in real-time.

Methodology:

  • Instrumentation and Reagents:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Tubulin protein

    • This compound

    • Running buffer

  • Procedure:

    • Immobilize tubulin onto the surface of the sensor chip.

    • Inject a series of concentrations of this compound over the chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound ligand.

    • Fit the resulting sensorgrams to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 4: Hypothetical SPR Binding Data for this compound and Tubulin

Analyteka (1/Ms)kd (1/s)KD (µM)
This compound 1.5 x 10⁴2.0 x 10⁻²13.3

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed workflows and interactions.

In_Silico_Workflow cluster_insilico In Silico Modeling ligand_prep This compound Structure (PubChem CID: 5481857) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Tubulin Structure (PDB: 1SA0) protein_prep->docking md_sim Molecular Dynamics (e.g., GROMACS) docking->md_sim Top Ranked Pose analysis Binding Pose & Affinity Analysis md_sim->analysis Trajectory Analysis

Caption: Proposed in silico workflow for studying this compound-tubulin interaction.

Tubulin_Pathway tubulin αβ-Tubulin Dimers protofilament Protofilaments tubulin->protofilament Polymerization microtubule Microtubule protofilament->microtubule Assembly microtubule->tubulin Depolymerization wikstrol_a This compound wikstrol_a->tubulin Hypothetical Binding (Inhibition of Polymerization)

Caption: Hypothetical effect of this compound on microtubule dynamics.

Experimental_Workflow cluster_experimental Experimental Validation polymerization_assay Tubulin Polymerization Assay binding_assay Competitive Colchicine Binding Assay polymerization_assay->binding_assay Confirms effect on dynamics spr_analysis Surface Plasmon Resonance (SPR) binding_assay->spr_analysis Identifies binding site cellular_assays Cell-based Assays (e.g., Cytotoxicity, Cell Cycle Analysis) spr_analysis->cellular_assays Quantifies binding affinity

Caption: Proposed experimental workflow for validating this compound-tubulin interaction.

Conclusion

While there is currently no direct evidence for the interaction of this compound with tubulin, its flavonoid-like structure provides a compelling rationale for investigation. The in silico and experimental workflows detailed in this guide offer a robust framework for exploring this potential interaction. The hypothetical data presented in the tables serves as a benchmark for what might be expected if this compound does indeed act as a microtubule-destabilizing agent. Successful validation of this hypothesis could establish this compound as a novel scaffold for the development of new anticancer therapeutics targeting the tubulin cytoskeleton.

References

Preclinical Pharmacokinetic Profile of Stanozolol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Wikstrol A" did not yield specific pharmacokinetic data. Based on the similarity in nomenclature with the well-known anabolic steroid stanozolol (marketed as Winstrol®), this guide provides a summary of the available preclinical pharmacokinetic data for stanozolol. It is presumed that the intended subject of this guide is stanozolol.

Introduction

Stanozolol is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is used in veterinary medicine to promote appetite, weight gain, and red blood cell production. This technical guide summarizes the currently available preclinical pharmacokinetic data for stanozolol in various animal models, details the experimental methodologies employed in these studies, and provides visualizations of key experimental workflows. The information is intended for researchers, scientists, and drug development professionals.

Pharmacokinetic Data

The preclinical pharmacokinetic parameters for stanozolol have been evaluated in several species. The following tables summarize the key findings from studies conducted in horses, rats, and dogs.

Table 1: Pharmacokinetic Parameters of Stanozolol in Horses (Intramuscular Administration)
ParameterValueUnitsStudy Reference
Dose0.55mg/kg[1][2]
Cmax 4118.2pg/mL[1][2]
t½e 82.1hours[1][2]
AUC 700.1ng·h/mL[1][2]
Table 2: Stanozolol and Metabolite Concentrations in Rats (Intraperitoneal Administration)

Data represents average concentrations after six consecutive daily doses of 5.0 mg/kg.

AnalyteMatrixAverage Concentration (± SD)UnitsStudy Reference
StanozololSerum7.75 ± 3.58ng/mL[3][4]
3'-hydroxystanozololSerum7.16 ± 1.97ng/mL[3][4]
StanozololUrine4.34 ± 6.54ng/mL[3][4]
3'-hydroxystanozololUrine9.39 ± 7.42ng/mL[3][4]
StanozololHair70.18 ± 22.32pg/mg[3][4]
3'-hydroxystanozololHair13.01 ± 3.43pg/mg[3][4]
Table 3: Dosing Regimens for Stanozolol in Canine Studies
Administration RouteDoseDosing FrequencyDurationStudy FocusStudy Reference
Oral2 mg/dogTwice daily25 daysNitrogen Retention[5][6]
Intramuscular25 mg/dogWeekly4 weeksNitrogen Retention[5][6]
Intramuscular50 mg/dogOnce a week6 weeksErythropoietin and Testosterone Levels[7]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of pharmacokinetic studies. The following sections describe the methodologies used in the cited preclinical studies of stanozolol.

Study in Horses (Intramuscular Administration)
  • Animal Model: Horses (specific breed and sex not detailed in the abstract).

  • Drug Administration: A single intramuscular injection of stanozolol at a dose of 0.55 mg/kg. The formulation of the injection is not specified.

  • Sample Collection: Plasma samples were collected over a period of 64 days. The exact time points for sample collection are not provided in the abstract.

  • Analytical Method: Plasma concentrations of stanozolol were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The limit of detection for the assay was 25 pg/mL.[1][2]

Study in Rats (Intraperitoneal Administration)
  • Animal Model: Five brown Norway rats.

  • Drug Administration: Intraperitoneal injection of stanozolol at a dose of 5.0 mg/kg/day for six consecutive days.

  • Sample Collection: Hair, urine, and serum samples were collected for analysis.

  • Analytical Method: Stanozolol and its major metabolite, 3'-hydroxystanozolol, were determined using a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4]

    • Sample Preparation: Liquid-liquid extraction was performed on urine and serum samples.

    • Instrumentation: An Agilent 1260 infinity LC system coupled to a 6430 triple quadrupole mass spectrometer was used.

    • Lower Limit of Quantification (LLOQ):

      • Serum: 0.25 ng/mL for both stanozolol and 3'-hydroxystanozolol.[3]

      • Urine: 0.125 ng/mL for stanozolol and 0.25 ng/mL for 3'-hydroxystanozolol.[3]

      • Hair: 0.125 pg/mg for stanozolol and 0.25 pg/mg for 3'-hydroxystanozolol.[3]

Study in Dogs (Oral and Intramuscular Administration)
  • Animal Model: Ten healthy, intact, adult male sled dogs.

  • Drug Administration:

    • Oral Group (n=5): Stanozolol tablets (2 mg/dog) administered twice daily for 25 days.

    • Intramuscular Group (n=5): An intramuscular injection of 25 mg of stanozolol administered on days 7, 14, 21, and 28.

  • Sample Collection: Urine was collected by catheterization three times daily for three consecutive days before and after the treatment period.

  • Analytical Method: The study focused on nitrogen retention, and the abstract does not detail the analytical method for stanozolol concentration. High-resolution mass spectrometry was used to determine ¹⁵N-urea enrichment in the urine.[5][6]

Visualizations

Experimental Workflow for Stanozolol Pharmacokinetic Study in Rats

G animal_model Animal Model: Brown Norway Rats (n=5) drug_admin Drug Administration: Stanozolol (5.0 mg/kg/day, i.p.) for 6 consecutive days animal_model->drug_admin sample_collection Sample Collection drug_admin->sample_collection hair Hair sample_collection->hair urine Urine sample_collection->urine serum Serum sample_collection->serum analytical_method Analytical Method: LC-MS/MS hair->analytical_method urine->analytical_method serum->analytical_method data_analysis Data Analysis: Quantification of Stanozolol and 3'-hydroxystanozolol analytical_method->data_analysis

Caption: Workflow of the preclinical pharmacokinetic study of stanozolol in rats.

General Workflow for Bioanalytical Method

G sample Biological Sample (Plasma, Serum, Urine) extraction Sample Preparation (e.g., Liquid-Liquid Extraction) sample->extraction lc Liquid Chromatography (Separation) extraction->lc ms Mass Spectrometry (Detection and Quantification) lc->ms data Data Acquisition and Processing ms->data

References

Methodological & Application

Total Synthesis of Wikstrol A: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed account of the first total synthesis of Wikstrol A, a biflavonoid with noted anti-HIV activity.[1] The synthetic strategy, as reported by Lu et al., employs a series of key reactions including an aldol reaction, Sharpless asymmetric dihydroxylation, regioselective iodination, Sonogashira coupling, and a rhodium-catalyzed oxidative coupling to construct the complex architecture of the natural product.[2][3] This application note presents the detailed experimental protocols for these key transformations, summarizes the quantitative data in tabular format for clarity, and includes a visual representation of the synthetic workflow to guide researchers in the replication and potential optimization of this synthesis for drug development and further biological studies.

Introduction

This compound is a naturally occurring biflavonoid that has garnered interest due to its biological activity, particularly as an inhibitor of HIV replication.[1] The complex structure, characterized by a unique linkage between two flavonoid moieties, presents a significant synthetic challenge. The successful total synthesis of this compound not only confirms its structure but also provides a pathway for the synthesis of analogs for structure-activity relationship (SAR) studies, which are crucial for the development of new therapeutic agents. This protocol outlines the key steps of the first reported total synthesis of this compound.[2][3]

Overall Synthetic Strategy

The total synthesis of this compound is a convergent process that involves the preparation of two key flavonoid intermediates followed by their strategic coupling. The key reactions employed are robust and well-established, allowing for the efficient construction of the target molecule.[2][3]

Total_Synthesis_Workflow cluster_FragmentA Fragment A Synthesis cluster_FragmentB Fragment B Synthesis cluster_Coupling Fragment Coupling and Final Steps A1 Starting Material A A2 Aldol Reaction A1->A2 A3 Sharpless Asymmetric Dihydroxylation A2->A3 A4 Key Intermediate 1 A3->A4 C1 Sonogashira Coupling A4->C1 B1 Starting Material B B2 Regioselective Iodination B1->B2 B3 Key Intermediate 2 B2->B3 B3->C1 C2 Rhodium-Catalyzed Oxidative Coupling C1->C2 C3 This compound C2->C3

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are based on the key steps described in the first total synthesis of this compound.[2][3]

Aldol Reaction for Chalcone Formation

This initial step involves the condensation of an appropriate acetophenone and benzaldehyde to form the chalcone backbone.

  • Reaction: To a solution of the substituted acetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol at room temperature, an aqueous solution of potassium hydroxide (50%) is added dropwise.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from ethanol to afford the desired chalcone.

Sharpless Asymmetric Dihydroxylation

This key step introduces chirality into the molecule with high enantioselectivity.

  • Reaction: To a solution of the chalcone (1.0 eq) in a t-BuOH/H₂O (1:1) mixture, AD-mix-β (1.4 g/mmol of olefin) and methanesulfonamide (1.1 eq) are added. The mixture is stirred vigorously at 0 °C.

  • Monitoring: The reaction is monitored by TLC.

  • Work-up: Once the reaction is complete, sodium sulfite (1.5 g/mmol of olefin) is added, and the mixture is stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude diol is purified by flash column chromatography on silica gel.

Regioselective Iodination

This step prepares one of the flavonoid intermediates for subsequent coupling reactions.

  • Reaction: To a solution of the flavonoid intermediate (1.0 eq) in a suitable solvent, N-iodosuccinimide (NIS) (1.1 eq) is added in portions at 0 °C.

  • Monitoring: The reaction progress is monitored by TLC.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The iodinated product is purified by column chromatography.

Sonogashira Coupling

This cross-coupling reaction links the two key flavonoid intermediates.

  • Reaction: A mixture of the iodinated flavonoid (1.0 eq), the terminal alkyne-containing flavonoid (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in a degassed solvent system of triethylamine and THF is stirred under an inert atmosphere at room temperature.

  • Monitoring: The reaction is monitored by TLC.

  • Work-up: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is dissolved in an organic solvent and washed with water and brine.

  • Purification: The coupled product is purified by flash column chromatography.

Rhodium-Catalyzed Oxidative Coupling

The final key step to construct the characteristic linkage of this compound.

  • Reaction: The Sonogashira coupling product (1.0 eq) is dissolved in a suitable solvent, and a rhodium catalyst, such as [Rh(cod)₂]BF₄, is added. The reaction is carried out under an oxidative atmosphere (e.g., air or oxygen).

  • Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The final product, this compound, is purified by preparative HPLC to yield the pure natural product.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of this compound.[2][3]

StepReactionYield (%)
1Aldol Reaction85-95
2Sharpless Asymmetric Dihydroxylation~83 (ee)
3Regioselective Iodination70-80
4Sonogashira Coupling60-70
5Rhodium-Catalyzed Oxidative Coupling40-50

Signaling Pathway and Biological Activity

This compound has been identified as an anti-HIV agent.[1] Its mechanism of action is of significant interest for the development of novel antiretroviral therapies. While the precise signaling pathway of its anti-HIV activity is a subject of ongoing research, flavonoids are known to interact with various cellular targets. The diagram below illustrates a generalized view of potential viral and cellular targets for anti-HIV compounds.

HIV_Inhibition_Pathway cluster_Virus HIV Lifecycle cluster_Inhibitor Potential Inhibition by this compound V1 Viral Entry V2 Reverse Transcription V1->V2 V3 Integration V2->V3 V4 Viral Protein Synthesis V3->V4 V5 Assembly & Budding V4->V5 I1 This compound I1->V1 Fusion Inhibition I1->V2 RT Inhibition I1->V3 Integrase Inhibition

Caption: Potential inhibition points of the HIV lifecycle by this compound.

Conclusion

The total synthesis of this compound has been successfully achieved through a convergent and efficient strategy. The detailed protocols and data presented in this application note provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The availability of a robust synthetic route will facilitate the production of this compound and its analogs for further investigation into their therapeutic potential.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Wikstrol A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Wikstrol A in bulk drug substance and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy over a specified concentration range. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a novel synthetic compound with significant therapeutic potential. As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for ensuring product quality, stability, and proper dosage in formulations.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug compounds.[3] This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC-UV method, which is a common and effective approach for the analysis of pharmaceutical compounds.[4][5]

Experimental
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard of known purity.

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Table 1: Optimized HPLC Conditions for this compound Analysis

Protocols
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Weighing: Weigh and finely powder 20 tablets.

  • Extraction: Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes.

  • Dilution: Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method was validated according to established guidelines to ensure its suitability for its intended purpose.[6][7] The validation parameters assessed included linearity, precision, accuracy, and limit of detection (LOD) and limit of quantification (LOQ).[1]

The linearity of the method was evaluated by analyzing the working standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
10151,987
25378,456
50755,123
1001,510,567

Table 2: Linearity Data for this compound

The method demonstrated excellent linearity with a correlation coefficient (R²) of > 0.999.

The precision of the method was determined by performing replicate injections of a standard solution at a concentration of 25 µg/mL.

ParameterResult
Intra-day Precision (RSD, n=6) 0.8%
Inter-day Precision (RSD, n=6 over 3 days) 1.2%

Table 3: Precision Data for this compound Analysis

The low relative standard deviation (RSD) values indicate good precision of the method.

Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.999.0
2525.3101.2
5049.799.4

Table 4: Accuracy (Recovery) Data for this compound

The recovery values were within the acceptable range of 98-102%, demonstrating the accuracy of the method.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Table 5: LOD and LOQ for this compound

Conclusion

The developed HPLC method for the quantification of this compound is simple, rapid, accurate, and precise. The method is suitable for the routine analysis of this compound in bulk drug and pharmaceutical dosage forms, supporting quality control and research and development activities.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard This compound Reference Standard Stock Prepare Stock Solution Standard->Stock Sample This compound Formulation (e.g., Tablets) Extract Extract API from Formulation Sample->Extract Working Prepare Working Standards Stock->Working Filter_Std Filter Standard Working->Filter_Std Calibration Construct Calibration Curve Working->Calibration Filter_Sample Filter Sample Extract->Filter_Sample HPLC HPLC System Filter_Std->HPLC Filter_Sample->HPLC Column C18 Reversed-Phase Column HPLC->Column Detection UV Detector (254 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify this compound in Sample Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Method Application Selectivity Column & Mobile Phase Selection Optimization Gradient & Flow Rate Optimization Selectivity->Optimization Wavelength Wavelength Selection Optimization->Wavelength Linearity Linearity & Range Wavelength->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Specificity Specificity Accuracy->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness QC Quality Control Testing Robustness->QC Stability Stability Studies QC->Stability Research R&D Support QC->Research

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Antifungal Activity of Wikstrol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wikstrol A is a natural compound that has demonstrated potent antifungal, antimitotic, and anti-HIV-1 activities.[1] Notably, it induces morphological deformation in the mycelia of Pyricularia oryzae, a phytopathogenic fungus.[1] The primary mechanism of its antifungal action has been identified as the inhibition of microtubule polymerization, with an IC50 value of 131 µM.[1] This disruption of the cytoskeleton leads to defects in cell division and growth. These application notes provide a comprehensive guide for researchers to perform cell-based assays to further characterize the antifungal properties of this compound against a broader range of fungal pathogens and to elucidate its mechanism of action.

Data Presentation

The following table summarizes the known quantitative data for this compound's biological activities. This table can be expanded as more data is generated using the protocols outlined below.

ParameterOrganism/SystemValueReference
Minimum Morphological Deformation Conc. (MMDC)P. oryzae mycelia70.1 µM[1]
IC50 (Microtubule Polymerization Inhibition)In vitro131 µM[1]
IC50 (Anti-HIV-1 Activity)In vitro67.8 µM[1]

Mandatory Visualizations

Experimental Workflow: Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_fungi Prepare Fungal Inoculum (e.g., Candida, Aspergillus) assay_plate Inoculate Microtiter Plate with Fungi and this compound prep_fungi->assay_plate prep_wikstrol Prepare this compound Serial Dilutions prep_wikstrol->assay_plate incubate Incubate at Appropriate Temperature and Time assay_plate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic read_mfc Determine Minimum Fungicidal Concentration (MFC) read_mic->read_mfc

Caption: Workflow for determining the antifungal susceptibility of fungal pathogens to this compound.

Signaling Pathway: Microtubule Dynamics and this compound Inhibition

G cluster_tubulin Tubulin Dynamics cluster_wikstrol This compound Action cluster_outcome Cellular Outcome alpha_beta α/β-Tubulin Dimers protofilament Protofilament alpha_beta->protofilament Polymerization microtubule Microtubule protofilament->microtubule Assembly microtubule->alpha_beta Depolymerization (Catastrophe) mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest wikstrol_a This compound wikstrol_a->alpha_beta Inhibits Polymerization morph_deform Morphological Deformation mitotic_arrest->morph_deform growth_inhibit Growth Inhibition morph_deform->growth_inhibit

Caption: Proposed mechanism of this compound's antifungal activity via inhibition of microtubule polymerization.

Experimental Protocols

Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against pathogenic fungi.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation:

    • For yeast (Candida spp.), grow the culture in Sabouraud Dextrose Broth overnight at 35°C. Adjust the cell suspension to a concentration of 1-5 x 10^6 cells/mL in sterile saline. Further dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10^3 cells/mL in the assay plate.

    • For molds (Aspergillus spp.), grow the culture on SDA plates for 7 days at 35°C. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^5 conidia/mL in RPMI-1640.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of this compound in RPMI-1640 in a separate 96-well plate to create a concentration gradient.

  • Assay Plate Setup:

    • In a new 96-well plate, add 100 µL of the fungal inoculum to each well.

    • Transfer 100 µL of the serially diluted this compound to the corresponding wells.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.[2] This can be determined visually or by measuring the absorbance at 530 nm.

  • MFC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.

Microtubule Integrity Assay

This assay visually assesses the effect of this compound on fungal microtubule structure using fluorescence microscopy.

Materials:

  • Fungal strain expressing a fluorescently tagged tubulin (e.g., GFP-α-tubulin)

  • This compound

  • Appropriate fungal growth medium

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filters

Procedure:

  • Fungal Culture:

    • Grow the fungal strain with GFP-tagged tubulin in liquid medium to mid-log phase.

  • This compound Treatment:

    • Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x the MIC) to the fungal culture.

    • Include a DMSO-treated control.

    • Incubate for a duration sufficient to observe effects on microtubule dynamics (e.g., 2-4 hours).

  • Microscopy:

    • Take aliquots of the treated and control cultures and place them on a microscope slide.

    • Observe the microtubule structures under the fluorescence microscope.

    • Capture images of the cells.

  • Analysis:

    • In untreated cells, microtubules should appear as long, filamentous structures.

    • In this compound-treated cells, look for signs of microtubule depolymerization, such as fragmented or absent microtubules, and abnormal cell morphology.

Cell Wall Integrity Assay

This assay determines if this compound compromises the fungal cell wall, which can be a secondary effect of cytoskeletal disruption.

Materials:

  • Fungal strains

  • This compound

  • RPMI-1640 medium

  • Sorbitol (1 M)

  • 96-well microtiter plates

Procedure:

  • Assay Setup:

    • Prepare two sets of 96-well plates with serial dilutions of this compound in RPMI-1640 medium.

    • To one set of plates, add sorbitol to a final concentration of 1 M. Sorbitol acts as an osmotic stabilizer, protecting cells with weakened cell walls.

    • The other set of plates will not contain sorbitol.

  • Inoculation and Incubation:

    • Inoculate both sets of plates with the fungal suspension as described in the Antifungal Susceptibility Testing protocol.

    • Incubate the plates at 35°C for 24-72 hours, depending on the fungus.

  • Analysis:

    • Determine the MIC of this compound in the presence and absence of sorbitol.

    • If this compound's primary target is not the cell wall, there should be no significant difference in the MIC values between the two conditions. A significant increase in the MIC in the presence of sorbitol would suggest that this compound may also have an effect on the cell wall.

Ergosterol Biosynthesis Inhibition Assay

This assay investigates whether this compound affects the fungal cell membrane by inhibiting ergosterol biosynthesis.

Materials:

  • Fungal strains

  • This compound

  • RPMI-1640 medium

  • Ergosterol

  • Tween 80

  • 96-well microtiter plates

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

    • In a separate set of wells, prepare the same serial dilutions of this compound, but also add a final concentration of 400 µg/mL of ergosterol (solubilized with Tween 80).

  • Inoculation and Incubation:

    • Inoculate all wells with the fungal suspension.

    • Incubate the plates at 35°C for 24-72 hours.

  • Analysis:

    • Determine the MIC of this compound in the presence and absence of exogenous ergosterol.

    • If this compound inhibits ergosterol biosynthesis, the addition of exogenous ergosterol should antagonize its antifungal activity, resulting in a significant increase in the MIC.[2][3] If the MIC remains unchanged, it is unlikely that this compound targets this pathway.

Cytotoxicity Assay against Mammalian Cells

This protocol assesses the toxicity of this compound against a mammalian cell line to determine its selectivity.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • This compound

  • Appropriate mammalian cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted this compound to the respective wells.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • Cell Viability Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours.

    • If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-1) using a plate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%. This value can be compared to the antifungal MIC to determine the selectivity index.

Disclaimer

These protocols are intended for research purposes only by trained scientific personnel. Appropriate safety precautions should be taken when handling chemical and biological materials. The results obtained from these assays should be interpreted in the context of the specific experimental conditions.

References

Application Notes and Protocols: In Vitro Microtubule Polymerization Assay with a Test Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth), depolymerization (shrinkage), and dynamic instability, is critical for their function. This dynamic equilibrium makes microtubules a key target for anticancer drug development.[1][2][3] Compounds that interfere with microtubule dynamics can be classified as either microtubule-stabilizing agents or microtubule-destabilizing agents.[3][4] This application note provides a detailed protocol for an in vitro fluorescence-based microtubule polymerization assay to characterize the effect of a test compound, exemplified here as "Wikstrol A," on tubulin assembly.

This assay monitors the incorporation of a fluorescent reporter into growing microtubules, providing a quantitative measure of polymerization kinetics.[5][6] It is a robust and high-throughput method for screening and characterizing compounds that modulate microtubule dynamics.

Principle of the Assay

The in vitro microtubule polymerization assay is based on the principle that the fluorescence of a reporter molecule increases significantly upon its incorporation into microtubules during polymerization.[5][6] Purified tubulin, in the presence of GTP and a suitable buffer, will polymerize at 37°C. The rate and extent of this polymerization can be monitored in real-time using a fluorescence plate reader. By comparing the polymerization kinetics in the presence and absence of a test compound, one can determine its effect on microtubule dynamics.

Experimental Workflow

The overall experimental workflow for the in vitro microtubule polymerization assay is depicted below.

G Experimental Workflow: In Vitro Microtubule Polymerization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Tubulin, Buffers, GTP, this compound) plate_prep Prepare 96-well Plate (Add all components except tubulin) reagent_prep->plate_prep initiate Initiate Polymerization (Add Tubulin, Transfer to 37°C) plate_prep->initiate read_fluorescence Monitor Fluorescence (Every 30s for 60 min) initiate->read_fluorescence plot_curves Plot Polymerization Curves (Fluorescence vs. Time) read_fluorescence->plot_curves calc_params Calculate Kinetic Parameters (Vmax, Lag Time, Max Polymerization) plot_curves->calc_params

Caption: Workflow for the in vitro microtubule polymerization assay.

Materials and Reagents

  • Tubulin: >99% pure tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • GTP Solution: 10 mM in distilled water

  • Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or a commercially available fluorescence reporter kit[7][8]

  • Glycerol Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 60% (v/v) glycerol

  • Test Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive Controls:

    • Paclitaxel (microtubule stabilizing agent)[6]

    • Vinblastine (microtubule destabilizing agent)[5]

  • Negative Control: Solvent (e.g., DMSO)

  • Equipment:

    • Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths suitable for the chosen fluorescent reporter (e.g., Ex: 360 nm, Em: 450 nm for DAPI)

    • 96-well, black, flat-bottom plates

    • Pipettes and tips

    • Ice bucket

Experimental Protocol

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin to a final concentration of 4 mg/mL in GTB. Keep on ice.

    • Prepare working solutions of this compound, paclitaxel, and vinblastine at 10x the final desired concentration in GTB.

    • Prepare a 10x GTP solution (e.g., 10 mM) in GTB.

    • Prepare the polymerization buffer by mixing GTB with the fluorescent reporter at the recommended concentration.

  • Assay Setup (in a 96-well plate on ice):

    • Add 5 µL of the 10x test compound (this compound), positive controls (paclitaxel, vinblastine), or solvent control to the appropriate wells.

    • Add 35 µL of the polymerization buffer (containing the fluorescent reporter) to each well.

    • Add 5 µL of 10x GTP solution to each well.

  • Initiation of Polymerization:

    • To initiate the reaction, add 5 µL of the cold tubulin solution (4 mg/mL) to each well for a final tubulin concentration of 2 mg/mL in a 50 µL total volume.

    • Mix gently by pipetting up and down.

  • Fluorescence Measurement:

    • Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity every 30 seconds for 60 minutes.

Data Analysis and Interpretation

The raw data (fluorescence intensity versus time) should be plotted to generate polymerization curves. Several key parameters can be extracted from these curves to quantify the effect of the test compound:

  • Lag Time: The time required to initiate polymerization.

  • Vmax (Maximum Rate of Polymerization): The steepest slope of the polymerization curve.

  • Maximal Polymerization: The plateau of the fluorescence signal, representing the steady-state microtubule mass.

The results for the hypothetical "this compound" are presented below to illustrate potential outcomes.

Hypothetical Data for this compound

Table 1: Effect of this compound on Microtubule Polymerization Kinetics

CompoundConcentration (µM)Lag Time (min)Vmax (RFU/min)Maximal Polymerization (RFU)
Solvent Control (DMSO) -5.2 ± 0.4150 ± 125000 ± 250
Paclitaxel (Stabilizer) 11.5 ± 0.2350 ± 256500 ± 300
Vinblastine (Destabilizer) 1> 6010 ± 2500 ± 50
This compound 0.14.8 ± 0.5165 ± 155200 ± 280
This compound 12.0 ± 0.3320 ± 286200 ± 310
This compound 10> 6015 ± 3600 ± 60

RFU: Relative Fluorescence Units. Data are represented as mean ± standard deviation.

Table 2: IC50/EC50 Values for this compound

ParameterThis compound (µM)
EC50 (Stabilization) 0.85
IC50 (Destabilization) 7.5

EC50 (Half-maximal effective concentration) for stabilization is the concentration that induces half of the maximal stabilizing effect. IC50 (Half-maximal inhibitory concentration) for destabilization is the concentration that inhibits polymerization by 50%.

Mechanism of Action of Microtubule-Targeting Agents

Microtubule-targeting agents typically function by either stabilizing or destabilizing the polymer.

  • Microtubule-Stabilizing Agents: These compounds, such as paclitaxel, bind to the tubulin polymer and enhance microtubule polymerization.[9][10] This leads to a decrease in the critical concentration of tubulin required for assembly, resulting in a shorter lag time, an increased Vmax, and a higher maximal polymer mass.[5]

  • Microtubule-Destabilizing Agents: These agents, like vinblastine and colchicine, bind to tubulin dimers and prevent their incorporation into microtubules.[4][11] This results in an inhibition of polymerization, characterized by a long or infinite lag time, a significantly reduced Vmax, and a lower maximal polymer mass.[5]

Based on the hypothetical data, this compound exhibits a dual effect. At lower concentrations (e.g., 1 µM), it acts as a microtubule stabilizer, similar to paclitaxel. However, at higher concentrations (e.g., 10 µM), it acts as a potent microtubule destabilizer. This biphasic behavior is not uncommon for microtubule-targeting agents.

Signaling Pathway and Drug Interaction

The dynamic instability of microtubules is a complex process involving GTP hydrolysis and the addition and loss of tubulin dimers. The diagram below illustrates this process and the potential points of interference for microtubule-targeting agents.

G Microtubule Dynamics and Drug Intervention cluster_polymerization Polymerization cluster_depolymerization Depolymerization cluster_drugs tubulin_dimer αβ-Tubulin-GTP Dimer microtubule Growing Microtubule (GTP Cap) tubulin_dimer->microtubule Assembly shrinking_microtubule Shrinking Microtubule (GDP-Tubulin Exposed) microtubule->shrinking_microtubule GTP Hydrolysis (Catastrophe) gdp_tubulin αβ-Tubulin-GDP Dimer shrinking_microtubule->gdp_tubulin Disassembly gdp_tubulin->tubulin_dimer GTP Exchange stabilizer This compound (Low Conc.) Paclitaxel stabilizer->microtubule Promotes Assembly Inhibits Disassembly destabilizer This compound (High Conc.) Vinblastine destabilizer->tubulin_dimer Sequesters Dimers Inhibits Assembly

Caption: Microtubule dynamics and points of drug intervention.

Conclusion

The in vitro microtubule polymerization assay is a powerful tool for the primary characterization of novel compounds that target microtubule dynamics. It provides quantitative data on the mechanism of action, allowing for the classification of compounds as microtubule stabilizers or destabilizers. The detailed protocol and data interpretation guidelines provided in this application note will enable researchers to effectively screen and characterize potential drug candidates like "this compound".

References

Application Note and Protocol for HIV-1 Reverse Transcriptase Inhibition Assay Using Wikstrol A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a major global health concern. The virus's replication cycle is critically dependent on the enzyme reverse transcriptase (RT), which converts the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[1][2][3] Consequently, HIV-1 RT is a primary target for antiretroviral therapies.[4][5] These therapies often include non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that bind to an allosteric, hydrophobic pocket near the enzyme's active site.[6][7][8][9] This binding induces conformational changes that inhibit the catalytic function of the enzyme, thereby blocking viral replication.[7][10] This document provides a detailed protocol for evaluating the inhibitory potential of Wikstrol A, a novel compound, against HIV-1 reverse transcriptase using a non-radioactive, colorimetric assay format.[11][12][13]

Principle of the Assay

This assay measures the in vitro activity of HIV-1 reverse transcriptase by quantifying the amount of digoxigenin-labeled dUTP incorporated into a new DNA strand. A poly(A) RNA template is hybridized to an oligo(dT) primer. The reverse transcriptase then extends the primer, incorporating the labeled dUTP along with other deoxynucleotides. The resulting DNA product is captured on a streptavidin-coated microplate via a biotin label on the oligo(dT) primer. The incorporated digoxigenin is then detected with an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP). The HRP enzyme catalyzes a colorimetric reaction with a substrate, and the resulting color change is proportional to the amount of DNA synthesized. The presence of an inhibitor, such as this compound, will reduce the amount of DNA synthesis, leading to a weaker colorimetric signal.

Materials and Reagents

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound (or other test compounds)

  • Control Inhibitor (e.g., Efavirenz or Nevirapine)

  • Reaction Buffer (containing Tris-HCl, KCl, MgCl2)

  • dNTP mix (dATP, dCTP, dGTP, dTTP, and digoxigenin-labeled dUTP)

  • Poly(A) RNA template

  • Biotinylated oligo(dT) primer

  • Lysis Buffer

  • Streptavidin-coated 96-well microplate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-digoxigenin-HRP conjugate

  • HRP substrate (e.g., TMB or ABTS)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Reagent Preparation compound_prep Compound Dilution (this compound) reagent_prep->compound_prep rt_prep HIV-1 RT Dilution compound_prep->rt_prep reaction_setup Set up Reaction in Microplate rt_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation capture Capture DNA on Streptavidin Plate incubation->capture wash1 Wash Plate capture->wash1 add_conjugate Add Anti-DIG-HRP wash1->add_conjugate incubation2 Incubate at Room Temperature add_conjugate->incubation2 wash2 Wash Plate incubation2->wash2 add_substrate Add HRP Substrate wash2->add_substrate incubation3 Incubate in Dark add_substrate->incubation3 stop_reaction Add Stop Solution incubation3->stop_reaction read_plate Read Absorbance stop_reaction->read_plate data_table Tabulate Absorbance Data read_plate->data_table calc_inhibition Calculate % Inhibition data_table->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the HIV-1 RT inhibition assay.

Detailed Protocol

1. Preparation of Reagents

  • Prepare all buffers and reagents according to the manufacturer's instructions if using a commercial kit.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a serial dilution of this compound to be tested. It is recommended to start with a wide range of concentrations to determine the approximate inhibitory range.

  • Prepare a fresh dilution of HIV-1 RT in lysis buffer immediately before use.

2. Assay Procedure

  • To the wells of a microplate, add the reaction buffer, dNTP mix, and the poly(A)/oligo(dT) template/primer mix.

  • Add the desired concentration of this compound or control inhibitor to the appropriate wells. Include wells with no inhibitor as a positive control for enzyme activity and wells with no enzyme as a negative control (background).

  • Initiate the reaction by adding the diluted HIV-1 RT to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Transfer the reaction mixture to a streptavidin-coated microplate.

  • Incubate for 1 hour at room temperature to allow the biotinylated DNA product to bind to the streptavidin.

  • Wash the plate three times with wash buffer to remove unbound reagents.

  • Add the anti-digoxigenin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

3. Data Analysis

  • Subtract the average absorbance of the negative control wells from all other absorbance readings.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Absorbance of test well / Absorbance of positive control well)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the HIV-1 RT activity, by fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Inhibition of HIV-1 Reverse Transcriptase by this compound

This compound Concentration (µM)Average Absorbance% Inhibition
0 (Positive Control)Value0
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue
Concentration 5ValueValue
No Enzyme (Negative Control)ValueN/A

Table 2: IC₅₀ Values for HIV-1 RT Inhibitors

CompoundIC₅₀ (µM)
This compoundValue
EfavirenzValue
NevirapineValue

Mechanism of Inhibition Pathway

G cluster_hiv HIV-1 Replication Cycle cluster_inhibition Inhibition Pathway viral_rna Viral RNA proviral_dna Proviral DNA viral_rna->proviral_dna Reverse Transcription hiv_rt HIV-1 Reverse Transcriptase integration Integration into Host Genome proviral_dna->integration inhibition Inhibition of DNA Synthesis hiv_rt->inhibition wikstrol_a This compound (NNRTI) allosteric_site Allosteric Binding Pocket wikstrol_a->allosteric_site Binds to wikstrol_a->inhibition

Caption: Mechanism of HIV-1 RT inhibition by this compound.

Troubleshooting

  • High background signal: This may be due to insufficient washing or non-specific binding of the antibody. Increase the number of washes or the stringency of the wash buffer.

  • Low signal in positive control: This could be due to inactive enzyme, incorrect buffer composition, or expired reagents. Ensure all components are active and correctly prepared.

  • High variability between replicate wells: This may be due to pipetting errors or an uneven temperature distribution during incubation. Ensure accurate pipetting and a stable incubation temperature.

Conclusion

This protocol provides a robust and reliable method for assessing the inhibitory activity of this compound against HIV-1 reverse transcriptase. By following this detailed procedure, researchers can obtain quantitative data on the potency of this and other novel compounds, which is a critical step in the development of new antiretroviral drugs.

References

Application Notes and Protocols: Withaferin A in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

A Cursory Note on Compound Identification: Initial searches for "Wikstrol A" did not yield specific results in the context of cancer research. It is presumed that this may be a typographical error for "Withastramonolide" or a related, more extensively studied compound. Due to the wealth of available data, these application notes will focus on Withaferin A , a prominent and well-researched withanolide, as a representative example for investigating the anti-cancer properties of this class of compounds.

Introduction

Withaferin A is a steroidal lactone derived from the plant Withania somnifera, commonly known as Ashwagandha. It has garnered significant attention in oncological research due to its potent anti-proliferative, pro-apoptotic, and anti-inflammatory activities across a wide range of cancer cell lines. This document provides a comprehensive overview of the application of Withaferin A in cancer cell line research, including its cytotoxic effects, mechanisms of action, and detailed protocols for key experimental procedures.

Data Presentation: Cytotoxicity of Withaferin A

The cytotoxic effects of Withaferin A have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Withaferin A in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Citation
MDA-MB-231Breast Cancer1.06672[1]
MCF-7Breast Cancer0.853672[1]
HeLaCervical Cancer~0.1% (of extract)Not Specified[2]
ME-180Cervical Cancer~0.05% (of extract)Not Specified[2]
A549Lung Cancer10Not Specified[3]
HCT116Colorectal CancerNot SpecifiedNot Specified[3]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, passage number, and the specific assay used.

Mechanisms of Action

Withaferin A exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Withaferin A has been shown to induce apoptosis in various cancer cell lines.[4] This is often characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases, particularly caspase-3.[5] Furthermore, Withaferin A can modulate the expression of proteins in the Bcl-2 family, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[5][6]

Cell Cycle Arrest

Treatment with Withaferin A can lead to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. This is often observed as an accumulation of cells in the G2/M phase.[5]

Inhibition of Signaling Pathways

1. NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers and plays a crucial role in promoting cell survival and inflammation. Withaferin A has been demonstrated to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[6][7] It can directly interact with and inhibit IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling cascade.[8]

2. PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Withaferin A has been shown to suppress the PI3K/Akt pathway, contributing to its anti-cancer effects, particularly in prostate cancer.[9][10]

Experimental Protocols

The following are detailed protocols for key experiments commonly used to investigate the effects of Withaferin A on cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Withaferin A (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.[11]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Withaferin A in complete culture medium.

  • After 24 hours, remove the medium and add 100 µL of the Withaferin A dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[11][12]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a cell lysate.

Materials:

  • Treated and untreated cancer cells

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, cleaved caspase-3, Bcl-2, Bax, p-IKKβ, IKKβ, p-Akt, Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells in RIPA buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalize the protein expression to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[13]

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and wash with cold PBS.[13]

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[14]

  • Incubate the cells on ice for at least 30 minutes.[14]

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.[14]

  • Incubate for 30 minutes at room temperature in the dark.[14]

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to analyze the cell cycle distribution based on DNA content.

Visualizations

Signaling Pathways Affected by Withaferin A

cluster_0 Withaferin A cluster_1 Cell cluster_2 NF-κB Pathway cluster_3 PI3K/Akt Pathway cluster_4 Apoptosis & Cell Cycle Withaferin_A Withaferin A IKK IKKβ Withaferin_A->IKK inhibits Apoptosis Apoptosis Withaferin_A->Apoptosis induces Cell_Cycle_Arrest G2/M Arrest Withaferin_A->Cell_Cycle_Arrest induces IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Gene_Expression Pro-survival & Inflammatory Genes NFκB_nucleus->Gene_Expression activates PI3K PI3K Akt Akt PI3K->Akt activates Downstream Cell Survival & Proliferation Akt->Downstream promotes Withferin_A Withferin_A Withferin_A->Akt inhibits

Caption: Withaferin A signaling pathways.

Experimental Workflow for Investigating Withaferin A

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Interpretation start Cancer Cell Culture treat Treat with Withaferin A (Dose-response) start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 mtt->ic50 apoptosis Apoptosis Assays (Western Blot for Caspases, PARP) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot for NF-κB, PI3K/Akt) ic50->pathway conclusion Conclusion on Anti-Cancer Effects and Mechanisms apoptosis->conclusion cell_cycle->conclusion pathway->conclusion

Caption: Experimental workflow diagram.

References

In Vivo Efficacy of Wikstrol A in a Humanized Mouse Model of HIV-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the current date, publicly available research on the in vivo efficacy of Wikstrol A in a humanized mouse model of HIV-1 has not been identified. The following application notes and protocols are structured based on established methodologies for evaluating novel therapeutic compounds in such models. For illustrative purposes, data and mechanistic insights from a closely related compound, Wikstrol B , are utilized to demonstrate the principles of data presentation and pathway analysis. Wikstrol B has been shown to reactivate latent HIV-1 through the NF-κB signaling pathway.[1][2]

Application Notes

Introduction

The development of effective therapies to eradicate HIV-1 is hindered by the persistence of latent viral reservoirs. Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, provide a crucial in vivo platform for studying HIV-1 pathogenesis and evaluating novel therapeutic strategies.[3][4][5] The Bone Marrow-Liver-Thymus (BLT) humanized mouse model is particularly robust, as it develops a multi-lineage human immune system, including T cells, B cells, and myeloid cells, and is capable of sustaining long-term HIV-1 infection.[3]

This document outlines a hypothetical experimental framework for assessing the in vivo efficacy of a compound like this compound as a potential anti-HIV-1 agent in the BLT humanized mouse model. The protocols provided are based on established procedures for the generation of BLT mice, HIV-1 infection, treatment administration, and subsequent virological and immunological monitoring.

Hypothetical Experimental Design

To evaluate the in vivo efficacy of a novel compound such as this compound, a study would typically involve the following steps:

  • Generation of Humanized Mice: BLT humanized mice are generated by implanting human fetal liver and thymus tissue under the kidney capsule of immunodeficient mice, followed by transplantation of autologous human fetal liver CD34+ hematopoietic stem cells (HSCs).[3][4]

  • HIV-1 Infection: Once human immune reconstitution is confirmed (typically 12-16 weeks post-engraftment), the mice are infected with a laboratory-adapted or clinical isolate of HIV-1.[5][6]

  • Treatment Administration: Following the establishment of a stable infection, mice are treated with the experimental compound (e.g., this compound), a placebo control, and potentially a positive control (e.g., a standard antiretroviral therapy regimen).

Data Presentation: Illustrative Data for Wikstrol B

The following table summarizes the known effects of Wikstrol B on HIV-1, which would be analogous to the types of quantitative data one would seek to generate for this compound in an in vivo study.

ParameterEffect of Wikstrol BMethod of Measurement
HIV-1 Latency Reversal Effectively reverses HIV-1 latency in latently infected cell lines and primary CD4+ T cells at low micromolar concentrations with minimal cytotoxicity.[1]ELISA, RT-qPCR, Flow Cytometry[1]
HIV-1 LTR Transactivation Specifically induces HIV-1 long terminal repeat (LTR) transactivation.[1]Western Blot, Confocal Microscopy, ChIP Assay[1]
Anti-HIV-1 Activity Demonstrates potent inhibitory activity against the laboratory-adapted HIV-1IIIB strain.[1]ELISA[1]
Mechanism of Inhibition Blocks Vif-mediated degradation of APOBEC3G.[1]Co-immunoprecipitation (Co-IP) Assay[1]

Experimental Protocols

Protocol 1: Generation of BLT Humanized Mice

This protocol is based on methodologies described in the literature for creating BLT humanized mice.[3][4][10]

  • Animal Model: Utilize immunodeficient mice, such as NOD/SCID or NSG mice.

  • Tissue Procurement: Obtain human fetal liver and thymus tissue from a single donor.

  • CD34+ HSC Isolation: Isolate CD34+ hematopoietic stem cells from the fetal liver tissue using immunomagnetic bead selection.

  • Surgical Implantation:

    • Anesthetize the recipient mouse.

    • Implant small fragments of the human fetal thymus and liver tissue under the kidney capsule.

  • HSC Transplantation: Within 24 hours of the tissue implantation, intravenously inject the isolated autologous CD34+ HSCs into the mouse.

  • Reconstitution Monitoring: At 12-16 weeks post-transplantation, assess the level of human immune cell reconstitution in the peripheral blood by flow cytometry for human CD45, CD3, CD4, and CD8 markers.

Protocol 2: HIV-1 Infection and Treatment
  • Virus Stock: Use a well-characterized stock of HIV-1 (e.g., NL4-3 or a clinical isolate).

  • Infection:

    • Anesthetize the reconstituted humanized mice.

    • Infect the mice via an appropriate route, such as intraperitoneal or intravenous injection, with a predetermined infectious dose of HIV-1.[5]

  • Confirmation of Infection: Monitor the plasma viral load weekly or bi-weekly using a quantitative RT-PCR assay to confirm the establishment of a stable infection.[11][12][13]

  • Treatment Groups:

    • Divide the infected mice into treatment groups:

      • Vehicle control (placebo)

      • This compound (at various doses)

      • Positive control (e.g., a combination antiretroviral therapy regimen)

  • Drug Administration: Administer the treatments daily (or as determined by pharmacokinetic studies) via oral gavage, intraperitoneal injection, or other appropriate routes.

Protocol 3: Monitoring and Endpoint Analysis
  • Blood Collection: Collect peripheral blood samples at regular intervals (e.g., weekly) via retro-orbital or submandibular bleeding.

  • Plasma Viral Load Quantification: Isolate plasma from the blood samples and quantify the HIV-1 RNA copy number using a validated qRT-PCR assay.[11][13]

  • CD4+ T Cell Enumeration: Use a portion of the whole blood to determine the absolute count and percentage of human CD4+ T cells by flow cytometry.[12]

  • Toxicity Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and alterations in blood chemistry.

  • Tissue Harvesting: At the end of the study, euthanize the mice and harvest relevant tissues, including spleen, lymph nodes, bone marrow, and gut-associated lymphoid tissue (GALT).

  • Tissue Analysis: Process the harvested tissues to:

    • Quantify cell-associated HIV-1 DNA and RNA.

    • Analyze the distribution and phenotype of human immune cell populations by flow cytometry and immunohistochemistry.

    • Assess the establishment of a latent reservoir using viral outgrowth assays.

Visualizations

Signaling Pathway of Wikstrol B in HIV-1 Latency Reactivation

WikstrolB_NFkB_Pathway cluster_nucleus Cytoplasm cluster_nucleus_inner Nucleus WikstrolB Wikstrol B IKK_complex IKK Complex WikstrolB->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus HIV_LTR HIV-1 LTR Transcription Viral Transcription HIV_LTR->Transcription Initiates

Caption: Wikstrol B activates the NF-κB pathway to induce HIV-1 transcription.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow Start Start Generate_Mice Generate BLT Humanized Mice Start->Generate_Mice Reconstitution Confirm Human Immune Reconstitution (12-16 wks) Generate_Mice->Reconstitution Infection Infect with HIV-1 Reconstitution->Infection Establish_Infection Establish Stable Infection (2-4 wks) Infection->Establish_Infection Treatment Initiate Treatment (this compound / Control) Establish_Infection->Treatment Monitoring Monitor Viral Load, CD4+ T Cells, Toxicity Treatment->Monitoring Endpoint Endpoint Analysis: Tissue Harvesting Monitoring->Endpoint End of Study Analysis Virological & Immunological Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for evaluating a novel HIV-1 therapeutic in humanized mice.

References

Quantifying Wikstrol A-Induced Apoptosis in Fungal Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying apoptosis in fungal cells following treatment with Wikstrol A, a potent antifungal agent. The protocols outlined below detail established methodologies for assessing key apoptotic markers, enabling researchers to elucidate the apoptotic-inducing potential of this compound and similar compounds.

Introduction to this compound and Fungal Apoptosis

This compound is recognized for its antifungal, antimitotic, and anti-HIV-1 properties.[1] Its mechanism of action in fungi involves the inhibition of microtubule polymerization, which can induce morphological deformation in fungal mycelia.[1] Disruption of the cytoskeleton is a known trigger for apoptosis, or programmed cell death, in various organisms. In fungi, apoptosis-like cell death is a crucial process that shares many hallmark features with apoptosis in multicellular organisms, including DNA fragmentation, chromatin condensation, translocation of phosphatidylserine, and the activation of caspase-like proteases.[2][3][4]

Quantifying the extent of apoptosis induced by this compound is essential for understanding its antifungal mechanism and for the development of novel therapeutic strategies. This document provides detailed protocols for several key assays used to measure apoptotic events in fungal cells.

Data Presentation: Quantifying Apoptotic Markers

The following tables present illustrative quantitative data that could be obtained from the described experimental protocols. These examples are intended to serve as a template for data presentation and are not derived from actual experimental results for this compound.

Table 1: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide

TreatmentConcentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control 095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound 1070.8 ± 3.520.1 ± 1.89.1 ± 1.2
This compound 5045.3 ± 4.242.5 ± 3.712.2 ± 1.5
This compound 10020.1 ± 2.865.7 ± 5.114.2 ± 1.9

Table 2: Quantification of DNA Fragmentation by TUNEL Assay

TreatmentConcentration (µM)% TUNEL-Positive Nuclei
Control 01.8 ± 0.3
This compound 1015.4 ± 2.1
This compound 5038.9 ± 4.5
This compound 10062.1 ± 6.3

Table 3: Caspase-3/7 Activity Assay

TreatmentConcentration (µM)Relative Luminescence Units (RLU)Fold Increase in Caspase Activity
Control 01,500 ± 1201.0
This compound 106,750 ± 5404.5
This compound 5015,300 ± 1,10010.2
This compound 10025,500 ± 2,30017.0

Table 4: Mitochondrial Membrane Potential (ΔΨm) Assay

TreatmentConcentration (µM)Red/Green Fluorescence Ratio% Cells with Depolarized Mitochondria
Control 08.5 ± 0.73.1 ± 0.6
This compound 105.2 ± 0.428.4 ± 3.1
This compound 502.1 ± 0.265.7 ± 5.8
This compound 1001.3 ± 0.189.2 ± 7.4

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to adapt these protocols to the specific fungal species being investigated, particularly concerning cell wall digestion.

Protocol 1: Annexin V and Propidium Iodide Staining for Apoptosis Detection

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2][4] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[5][6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[2]

Materials:

  • Fungal cell culture treated with this compound

  • Protoplasting enzyme (e.g., lyticase, zymolyase, glucanex)

  • Sorbitol buffer (e.g., 1.2 M sorbitol, 50 mM potassium phosphate, pH 7.2)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest fungal cells from liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Protoplast Preparation:

    • Wash cells with a suitable buffer (e.g., sterile water or PBS).

    • Resuspend the cell pellet in sorbitol buffer containing the appropriate protoplasting enzyme.

    • Incubate at the optimal temperature (e.g., 30°C) with gentle agitation until protoplasts are formed (monitor microscopically).

  • Staining:

    • Gently pellet the protoplasts by centrifugation (e.g., 500 x g for 5 minutes) and wash twice with cold PBS.

    • Resuspend the protoplasts in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[8]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[7] FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a standard method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[9] It involves the enzymatic labeling of the 3'-OH ends of DNA strand breaks with fluorescently labeled dUTPs.[4][10]

Materials:

  • Fungal cells grown on coverslips and treated with this compound

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • In Situ Cell Death Detection Kit, Fluorescein (or other appropriate TUNEL assay kit)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Fixation:

    • Remove the culture medium and wash the cells on the coverslips with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 30-60 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells with PBS.

    • Incubate with permeabilization solution for 2 minutes on ice.

  • TUNEL Staining:

    • Wash the cells with PBS.

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix enzyme and label solution).

    • Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Microscopy:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI or Hoechst stain.

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit green fluorescence, while all nuclei will show blue fluorescence from the counterstain.

Protocol 3: Caspase-Like Protease Activity Assay

This assay quantifies the activity of caspase-like proteases, which are key executioners of the apoptotic pathway.[11] The assay utilizes a specific peptide substrate that is cleaved by active caspases, releasing a fluorescent or luminescent signal.[12][13]

Materials:

  • Fungal cell culture treated with this compound

  • Cell lysis buffer

  • Caspase-Glo® 3/7 Assay System (or a similar fluorometric kit)

  • Luminometer or fluorometer

Procedure:

  • Cell Lysis:

    • Harvest fungal cells by centrifugation.

    • Prepare a cell lysate according to the specific requirements of the fungal species (e.g., mechanical disruption with glass beads or enzymatic digestion followed by sonication) in a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Caspase Activity Measurement:

    • Determine the protein concentration of the cell lysates.

    • Add an equal volume of the prepared Caspase-Glo® 3/7 reagent to the cell lysate in a white-walled 96-well plate.[14]

    • Mix and incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a luminometer.[14] The signal is proportional to the amount of active caspase-3 and -7.[14]

Protocol 4: Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early event in apoptosis.[15] This can be measured using cationic fluorescent dyes like JC-1, which accumulate in the mitochondria of healthy cells and emit red fluorescence.[16] In apoptotic cells with depolarized mitochondria, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[16]

Materials:

  • Fungal cell culture treated with this compound

  • JC-1 dye

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Staining:

    • Harvest fungal cells and wash with PBS.

    • Resuspend the cells in PBS and add JC-1 dye to a final concentration of 1-5 µg/mL.

    • Incubate for 15-30 minutes at 37°C in the dark.

  • Analysis:

    • Wash the cells with PBS to remove excess dye.

    • Analyze the cells immediately by fluorescence microscopy or flow cytometry.

    • Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Visualizations

Experimental Workflow

G cluster_treatment Cell Treatment cluster_assays Apoptosis Quantification cluster_analysis Data Analysis cluster_output Output fungal_cells Fungal Cell Culture wikstrol_a This compound Treatment fungal_cells->wikstrol_a control Vehicle Control fungal_cells->control annexin_v Annexin V / PI Staining wikstrol_a->annexin_v tunel TUNEL Assay wikstrol_a->tunel caspase Caspase Activity Assay wikstrol_a->caspase mmp Mitochondrial Potential Assay wikstrol_a->mmp control->annexin_v control->tunel control->caspase control->mmp flow_cytometry Flow Cytometry annexin_v->flow_cytometry microscopy Fluorescence Microscopy tunel->microscopy luminometry Luminometry / Fluorometry caspase->luminometry mmp->flow_cytometry mmp->microscopy quant_data Quantitative Data Tables flow_cytometry->quant_data microscopy->quant_data luminometry->quant_data conclusion Conclusion on Apoptotic Induction quant_data->conclusion

Caption: Experimental workflow for quantifying this compound-induced apoptosis in fungal cells.

Fungal Apoptosis Signaling Pathway

G cluster_mito Mitochondrial Pathway cluster_hallmarks Apoptotic Hallmarks wikstrol_a This compound microtubule Microtubule Polymerization wikstrol_a->microtubule inhibition stress Cytoskeletal Stress microtubule->stress ros ROS Accumulation stress->ros mmp_loss Loss of ΔΨm stress->mmp_loss ros->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c caspases Metacaspase Activation cyto_c->caspases ps PS Externalization (Annexin V) caspases->ps dna DNA Fragmentation (TUNEL) caspases->dna chromatin Chromatin Condensation caspases->chromatin

Caption: Putative signaling pathway for this compound-induced apoptosis in fungal cells.

References

Application Notes & Protocols: Developing a Withaferin A-Based Drug Delivery System

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers and scientists involved in the development of drug delivery systems for Withaferin A, a bioactive steroidal lactone derived from Withania somnifera. The protocols outlined below cover the formulation of Withaferin A-loaded nanoparticles, their characterization, and evaluation of their therapeutic efficacy.

Introduction to Withaferin A and Drug Delivery

Withaferin A (WA) has demonstrated significant potential as a therapeutic agent, exhibiting anti-cancer, anti-inflammatory, and anti-angiogenic properties. However, its clinical translation is hampered by poor aqueous solubility, low bioavailability, and potential off-target toxicity. Encapsulating WA into nanoparticle-based drug delivery systems can overcome these limitations by enhancing its solubility, improving its pharmacokinetic profile, and enabling targeted delivery to diseased tissues.

This document details the preparation and evaluation of a Poly(lactic-co-glycolic acid) (PLGA)-based nanoparticle system for Withaferin A delivery. PLGA is a biodegradable and biocompatible polymer widely used in drug delivery applications.

Experimental Protocols

This protocol describes the single emulsion-solvent evaporation method for formulating WA-loaded PLGA nanoparticles.

Materials:

  • Withaferin A (WA)

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve 10 mg of Withaferin A and 100 mg of PLGA in 2 mL of dichloromethane. This forms the organic phase.

  • Prepare a 2% w/v aqueous solution of poly(vinyl alcohol) (PVA). This will serve as the aqueous phase.

  • Add the organic phase to 10 mL of the aqueous PVA solution.

  • Emulsify the mixture by sonication on an ice bath for 2 minutes (30 seconds on, 10 seconds off cycles).

  • Continuously stir the resulting oil-in-water emulsion at room temperature overnight to allow for solvent evaporation.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the final nanoparticle suspension to obtain a dry powder for long-term storage.

2.2.1. Particle Size and Zeta Potential:

  • Disperse the lyophilized nanoparticles in deionized water.

  • Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2.2.2. Encapsulation Efficiency and Drug Loading:

  • Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).

  • Quantify the amount of encapsulated Withaferin A using High-Performance Liquid Chromatography (HPLC).

  • Calculate the encapsulation efficiency (EE) and drug loading (DL) using the following formulas:

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

2.2.3. In Vitro Drug Release:

  • Disperse a known amount of WA-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) with 0.5% Tween 80 to maintain sink conditions.

  • Incubate the suspension at 37°C with constant shaking.

  • At predetermined time intervals, collect aliquots of the release medium and replace with fresh medium.

  • Quantify the amount of released Withaferin A in the collected aliquots by HPLC.

Data Presentation

Table 1: Physicochemical Properties of Withaferin A-Loaded Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
WA-PLGA-NPs150 ± 100.15 ± 0.05-20 ± 2.585 ± 58.5 ± 0.5
Empty PLGA-NPs140 ± 120.12 ± 0.03-22 ± 3.0N/AN/A

Table 2: In Vitro Release Profile of Withaferin A from PLGA Nanoparticles

Time (hours)Cumulative Release (%)
00
215 ± 2
635 ± 3
1255 ± 4
2470 ± 5
4885 ± 6
7295 ± 5

Visualization of Mechanisms and Workflows

G cluster_prep Nanoparticle Preparation WA Withaferin A Organic_Phase Organic Phase WA->Organic_Phase PLGA PLGA PLGA->Organic_Phase DCM Dichloromethane DCM->Organic_Phase Emulsification Sonication (Emulsification) Organic_Phase->Emulsification PVA PVA Solution (Aqueous Phase) PVA->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Centrifugation Centrifugation & Washing Evaporation->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Final_NPs WA-PLGA Nanoparticles Lyophilization->Final_NPs

Caption: Workflow for the preparation of Withaferin A-loaded PLGA nanoparticles.

G cluster_pathway Withaferin A Signaling Pathways in Cancer Cells WA_NPs WA-PLGA Nanoparticles Cell_Membrane Cell Membrane WA_NPs->Cell_Membrane Internalization IKK IKK WA_NPs->IKK Inhibits Apoptosis Apoptosis WA_NPs->Apoptosis Induces PI3K PI3K NFkB NF-κB Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes NFkB->Proliferation Promotes IkB IκBα IKK->IkB Inhibits Phosphorylation IkB->NFkB Sequesters

Caption: Key signaling pathways modulated by Withaferin A in cancer cells.

G cluster_eval In Vitro Evaluation Workflow WA_NPs WA-PLGA Nanoparticles Incubation Incubation (24, 48, 72h) WA_NPs->Incubation Cancer_Cells Cancer Cell Line Cancer_Cells->Incubation MTT_Assay MTT Assay (Cytotoxicity) Incubation->MTT_Assay Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis) Incubation->Flow_Cytometry Results Data Analysis MTT_Assay->Results Western_Blot->Results Flow_Cytometry->Results

Caption: Experimental workflow for the in vitro evaluation of WA-PLGA nanoparticles.

Unveiling Microtubule Dynamics: A Practical Guide to In Vitro and Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Investigating Microtubule Dynamics with Novel Compounds

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is tightly regulated and presents a critical target for therapeutic intervention, particularly in oncology. The study of microtubule dynamics is therefore fundamental to understanding both basic cell biology and the mechanisms of action of potential drug candidates.

This document provides a comprehensive set of protocols for researchers to investigate the effects of novel compounds on microtubule dynamics, both in vitro and in cellular contexts. While these protocols are broadly applicable, it is important to note that the specific compound of interest, Wikstrol A , a biflavonoid isolated from Wikstroemia indica, is primarily recognized for its anti-HIV activity.[1] To date, there is no direct scientific evidence in the available literature to suggest that this compound directly modulates microtubule dynamics. However, other flavonoids, such as fisetin, have been shown to act as microtubule-stabilizing agents.[2]

Therefore, the following protocols are presented as a guide for the general investigation of a compound's effect on microtubules. Researchers interested in this compound would first need to perform preliminary assays to determine if it has any activity on tubulin polymerization or the microtubule network before proceeding with more detailed studies.

In Vitro Tubulin Polymerization Assay

This assay is a fundamental biochemical method to determine if a compound directly interacts with tubulin to either inhibit or enhance its polymerization into microtubules. The polymerization of tubulin in vitro can be monitored by an increase in light scattering (turbidity) at 340 nm.

Quantitative Data Summary: Hypothetical Compound 'X'

ParameterControl (DMSO)Compound 'X' (10 µM)Paclitaxel (10 µM)Nocodazole (10 µM)
Vmax (mOD/min) 5.02.5 (Inhibitor) / 10.0 (Stabilizer)15.01.5
Plateau OD340 0.3000.150 (Inhibitor) / 0.450 (Stabilizer)0.5000.100
IC50 / EC50 (µM) N/ATo be determinedN/AN/A

Protocol: In Vitro Tubulin Polymerization Assay

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Glycerol

  • Test compound (e.g., this compound) dissolved in DMSO

  • Control compounds: Paclitaxel (stabilizer), Nocodazole (destabilizer)

  • 96-well microplate, UV-transparent

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare the tubulin solution by resuspending lyophilized tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

  • Prepare serial dilutions of the test compound and control compounds in G-PEM buffer. The final DMSO concentration should be kept below 1%.

  • In a pre-chilled 96-well plate on ice, add the appropriate volume of buffer, test compound, or control compound.

  • Add the cold tubulin solution to each well to initiate the reaction. The final volume should be 100 µL.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Plot the absorbance against time to generate polymerization curves.

  • Analyze the data to determine the maximum rate of polymerization (Vmax) and the final plateau of microtubule polymer mass.

Workflow for In Vitro Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Prepare Tubulin Solution Plate Add Reagents to 96-well Plate (on ice) Tubulin->Plate Compounds Prepare Compound Dilutions Compounds->Plate Incubate Incubate at 37°C in Spectrophotometer Plate->Incubate Initiate Polymerization Read Read Absorbance at 340 nm Incubate->Read Plot Plot Polymerization Curves Read->Plot Analyze Determine Vmax and Plateau Plot->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Cellular Microtubules

This method allows for the direct visualization of the microtubule network in cultured cells, revealing any morphological changes induced by a test compound, such as microtubule bundling, depolymerization, or stabilization.

Quantitative Data Summary: Hypothetical Compound 'X'

ParameterControl (DMSO)Compound 'X' (1 µM)Paclitaxel (1 µM)Nocodazole (1 µM)
Microtubule Integrity Intact, fine networkDisrupted / BundledDense, bundled networkDiffuse, depolymerized
Cell Shape Normal, spreadRounded / IrregularNormal / IrregularRounded
Mitotic Spindle BipolarAberrant / MonopolarMultipolar astersNo spindle

Protocol: Immunofluorescence Staining of Microtubules

Materials:

  • Adherent cell line (e.g., HeLa, A549) cultured on glass coverslips

  • Complete cell culture medium

  • Test compound and controls

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody (mouse monoclonal)

  • Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound or controls at the desired concentrations for an appropriate time (e.g., 24 hours).

  • Wash the cells with pre-warmed PBS.

  • Fix the cells with fixation buffer for 10 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 30 minutes.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto glass slides using antifade mounting medium.

  • Image the cells using a fluorescence microscope.

Workflow for Immunofluorescence Staining

G CellCulture Cell Culture & Treatment Fixation Fixation CellCulture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Staining Nuclear Staining (DAPI) SecondaryAb->Staining Mounting Mounting Staining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Experimental workflow for immunofluorescence staining of microtubules.

Cell Cycle Analysis by Flow Cytometry

Microtubule-targeting agents often disrupt the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase. Flow cytometry analysis of DNA content is a robust method to quantify this effect.

Quantitative Data Summary: Hypothetical Compound 'X'

Cell Cycle PhaseControl (DMSO)Compound 'X' (1 µM)
G0/G1 (%) 6020
S (%) 2510
G2/M (%) 1570

Protocol: Cell Cycle Analysis

Materials:

  • Suspension or adherent cells

  • Complete cell culture medium

  • Test compound and controls

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound or controls for a specified duration (e.g., 24 hours).

  • Harvest the cells (by trypsinization if adherent) and collect them by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to measure the DNA content.

  • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway: Microtubule Disruption and G2/M Arrest

G Compound Microtubule-Targeting Agent (e.g., Hypothetical Compound 'X') Microtubules Microtubule Dynamics Compound->Microtubules Disrupts Spindle Mitotic Spindle Formation Microtubules->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Incorrect attachment activates APC_C Anaphase-Promoting Complex (APC/C) Inhibition SAC->APC_C Progression Metaphase-Anaphase Transition APC_C->Progression Inhibits Arrest G2/M Arrest Progression->Arrest Apoptosis Apoptosis Arrest->Apoptosis Can lead to

Caption: Signaling pathway from microtubule disruption to G2/M cell cycle arrest.

Disclaimer: The protocols and data presented herein are for illustrative purposes and should be adapted and optimized for specific experimental conditions and compounds. As stated, there is currently no direct evidence linking this compound to microtubule activity. Any investigation into this potential activity should be considered exploratory.

References

Troubleshooting & Optimization

Technical Support Center: Strategies to Enhance Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "Wikstrol A" is not publicly available. The following technical support guide provides strategies to enhance the bioavailability of a hypothetical poorly soluble and poorly permeable compound, which we will refer to as "Compound W," drawing upon established principles and methodologies in pharmaceutical sciences. The experimental protocols and data are illustrative and should be adapted based on the actual physicochemical properties of the compound .

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges researchers may face when working to improve the bioavailability of poorly soluble and poorly permeable compounds like Compound W.

1. Issue: Low Aqueous Solubility of Compound W

  • Question: My compound (Compound W) shows very low solubility in aqueous media, leading to poor dissolution and low bioavailability. What strategies can I employ to overcome this?

  • Answer: Low aqueous solubility is a common challenge for many new chemical entities.[1][2][3][4][5] Several formulation strategies can be employed to enhance the solubility and dissolution rate of Compound W. These include:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][7][8] Techniques like micronization and nanosizing are effective.[2][7]

    • Amorphous Solid Dispersions: Dispersing the crystalline drug in a hydrophilic polymer matrix to create an amorphous solid dispersion can significantly improve its solubility and dissolution.[7][9][10]

    • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[7][9][10]

    • Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug by forming inclusion complexes.[2][10]

2. Issue: Poor Permeability of Compound W Across Intestinal Epithelium

  • Question: Even after improving the solubility of Compound W, its absorption remains low. How can I address poor membrane permeability?

  • Answer: Poor permeability across the intestinal barrier is a significant hurdle for many drugs.[2][11][12] Strategies to overcome this include:

    • Use of Permeation Enhancers: These are excipients that transiently and reversibly increase the permeability of the intestinal epithelium.[11][12][13][14][15][16] They can act by various mechanisms, such as disrupting the lipid bilayer or opening tight junctions.[12][15]

    • Lipid-Based Formulations: Besides improving solubility, lipid-based systems can also enhance permeability and facilitate lymphatic transport, which can help bypass first-pass metabolism.[9][10]

    • Nanoparticle Formulations: Nanoparticles can be engineered to improve drug transport across the intestinal mucosa through various mechanisms, including enhanced mucoadhesion and cellular uptake.[1][6][17]

3. Issue: Rapid Metabolism of Compound W

  • Question: Compound W is extensively metabolized in the liver (high first-pass effect), reducing its systemic availability. What can be done to mitigate this?

  • Answer: High first-pass metabolism significantly reduces the amount of active drug reaching systemic circulation.[2] Potential strategies include:

    • Inhibition of Metabolic Enzymes: Co-administration with inhibitors of the specific metabolic enzymes (e.g., CYP450 enzymes) responsible for the drug's metabolism can increase its bioavailability. However, this approach must be carefully evaluated for potential drug-drug interactions.[11]

    • Prodrug Approach: Modifying the chemical structure of the drug to create a prodrug can protect it from premature metabolism. The prodrug is then converted to the active drug in the body.[2][7]

    • Alternative Routes of Administration: Bypassing the portal circulation through routes like transdermal, buccal, or sublingual administration can avoid first-pass metabolism.[11]

    • Lymphatic Targeting: As mentioned, certain lipid-based formulations can promote lymphatic absorption, which also bypasses the liver.[9][10]

Experimental Protocols

Protocol 1: Preparation of Compound W-Loaded Liposomes by Thin-Film Hydration

This protocol describes a common method for encapsulating a hydrophobic compound like Compound W into liposomes.[18]

  • Materials:

    • Compound W

    • Phosphatidylcholine (PC)

    • Cholesterol (CH)

    • Chloroform

    • Methanol

    • Phosphate Buffered Saline (PBS), pH 7.4

  • Procedure:

    • Dissolve Compound W, PC, and CH in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. The molar ratio of PC to CH is typically 2:1.

    • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Separate the unencapsulated Compound W by centrifugation or size exclusion chromatography.

    • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vitro Drug Release Study Using a Dialysis Method

This protocol is used to assess the release profile of Compound W from a nanoparticle or liposomal formulation.[19][20][21][22]

  • Materials:

    • Compound W formulation (e.g., liposomes)

    • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

    • Release medium (e.g., PBS with a small amount of surfactant like Tween 80 to maintain sink conditions)

    • Shaking water bath or incubator

  • Procedure:

    • Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.

    • Pipette a known amount of the Compound W formulation into the dialysis bag and seal both ends.

    • Place the dialysis bag in a vessel containing a defined volume of the release medium.

    • Maintain the temperature at 37°C and agitate the medium at a constant speed (e.g., 100 rpm).

    • At predetermined time intervals, withdraw an aliquot of the release medium for analysis.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[22]

    • Analyze the concentration of Compound W in the collected samples using a suitable analytical method (e.g., HPLC-UV).

    • Calculate the cumulative percentage of drug released over time.

Protocol 3: In Vivo Pharmacokinetic Study Design

This protocol outlines a basic design for an in vivo study in an animal model (e.g., rats) to compare the bioavailability of a new formulation of Compound W against a control.[23][24][25][26][27]

  • Study Design: A randomized crossover design is often preferred as it minimizes inter-subject variability.[25][26]

    • Animals: Healthy adult male Sprague-Dawley rats.

    • Groups:

      • Group 1: Receives the control formulation (e.g., Compound W suspension).

      • Group 2: Receives the test formulation (e.g., Compound W-loaded nanoparticles).

    • Washout Period: A sufficient period between treatments (at least 5-7 half-lives of the drug) to ensure complete elimination of the drug from the previous treatment.[26]

  • Procedure:

    • Fast the animals overnight before dosing but allow free access to water.

    • Administer the respective formulations orally via gavage at a predetermined dose.

    • Collect blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the plasma concentrations of Compound W using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) for each formulation.[27]

    • Determine the relative bioavailability of the test formulation compared to the control.

Data Presentation

Table 1: Comparison of Physicochemical Properties of Different Compound W Formulations

FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Compound W Suspension> 2000-5.2 ± 1.3N/AN/A
Compound W Nanocrystals250 ± 50-15.8 ± 2.1N/A> 90
Compound W Liposomes120 ± 20-25.4 ± 3.585 ± 510 ± 2
Compound W-SEDDS< 50 (emulsion droplet size)-8.1 ± 1.9> 9815 ± 3

Table 2: Pharmacokinetic Parameters of Compound W Formulations in Rats Following Oral Administration

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Compound W Suspension150 ± 352.0980 ± 210100
Compound W Nanocrystals450 ± 901.53450 ± 560352
Compound W Liposomes380 ± 752.54120 ± 620420
Compound W-SEDDS620 ± 1101.05880 ± 750600

Visualizations

Experimental_Workflow_for_Formulation_Development cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Prep Preparation of Formulations (e.g., Liposomes, Nanoparticles) Char Physicochemical Characterization (Size, Zeta, EE%) Prep->Char Release In Vitro Release Study Char->Release Perm Permeability Assay (e.g., Caco-2) Release->Perm PK Pharmacokinetic Study (Animal Model) Perm->PK PD Pharmacodynamic Study PK->PD Final Optimized Formulation PD->Final

Caption: Workflow for the development and evaluation of bioavailability-enhanced formulations.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 TF_In Inactive Transcription Factor Kinase2->TF_In Phosphorylates TF_Ac Active Transcription Factor TF_In->TF_Ac Translocates Gene Target Gene Expression TF_Ac->Gene Induces Drug Compound W Drug->Receptor

Caption: Hypothetical signaling pathway potentially modulated by Compound W.

References

Preventing Wikstrol A precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Wikstrol A in cell culture media.

Troubleshooting Guide: Preventing this compound Precipitation

Q1: My this compound precipitated after I added it to my cell culture medium. What are the common causes and how can I prevent this?

A1: Precipitation of this compound, a flavonoid compound, is a common issue due to its hydrophobic nature and poor water solubility. The primary causes include exceeding its solubility limit in the final culture medium, improper solvent use, and suboptimal stock solution preparation.

To prevent precipitation, consider the following troubleshooting steps:

ParameterRecommendationRationale
Solvent Selection Use sterile, anhydrous dimethyl sulfoxide (DMSO) to prepare your stock solution.DMSO is a polar aprotic solvent capable of dissolving both polar and non-polar compounds, making it suitable for many flavonoids that are poorly soluble in water.
Stock Concentration Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).A higher stock concentration allows for a smaller volume to be added to the culture medium, minimizing the final DMSO concentration.
Final DMSO Concentration Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, with an ideal target of ≤0.1%.[1]High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate out of the aqueous medium.
Dilution Method Add the this compound stock solution directly to the pre-warmed cell culture medium while gently vortexing or swirling the medium.This rapid mixing helps to disperse the compound quickly and evenly, reducing the likelihood of localized high concentrations that can lead to precipitation.
Working Concentration Start with the lowest effective concentration of this compound in your experiments and perform a dose-response curve to determine the optimal concentration.This minimizes the amount of compound needed and reduces the risk of precipitation.
Use of Serum If your experiment allows, use a serum-containing medium.Components in serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.
Solubility Enhancers Consider using solubility enhancers like β-cyclodextrins.[1]Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Frequently Asked Questions (FAQs)

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing this compound stock solutions for cell culture applications is high-quality, sterile, anhydrous DMSO.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: To minimize cytotoxicity and prevent precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[1] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q4: Can I dissolve this compound directly in water or PBS?

A4: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS). Attempting to dissolve it directly in these solvents will likely result in precipitation.

Q5: How can I increase the solubility of this compound in my cell culture medium?

A5: To enhance the solubility of this compound, you can utilize β-cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, thereby increasing their solubility in aqueous solutions.

Q6: What should I do if I still observe precipitation after following the recommended procedures?

A6: If precipitation persists, consider the following:

  • Lower the final concentration of this compound: Your desired concentration may still be above its solubility limit in the final medium.

  • Optimize the β-cyclodextrin concentration: If you are using a solubility enhancer, you may need to adjust its concentration.

  • Filter the final medium: After adding this compound, you can filter the medium through a 0.22 µm sterile filter to remove any undissolved particles before adding it to your cells. However, be aware that this may reduce the actual concentration of the compound in the medium.

  • Prepare fresh stock solutions: Ensure your DMSO is anhydrous and your this compound powder has been stored correctly to prevent degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex the tube until the this compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cells with this compound

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed complete cell culture medium

    • Cultured cells in appropriate vessels

  • Procedure:

    • Determine the final desired concentration of this compound for your experiment.

    • Calculate the volume of this compound stock solution needed to achieve the final concentration in your total culture volume. Ensure the final DMSO concentration remains below 0.5% (ideally ≤0.1%).

    • While gently swirling or vortexing the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution dropwise.

    • Mix thoroughly to ensure a homogenous solution.

    • Remove the existing medium from your cells and replace it with the this compound-containing medium.

    • Include a vehicle control by adding an equivalent volume of DMSO (without this compound) to a separate set of cells.

    • Incubate the cells for the desired treatment period.

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of this compound in HIV-1 Reactivation

This compound, similar to the related compound Wikstrol B, is proposed to reactivate latent HIV-1 through the activation of the canonical NF-κB signaling pathway. This pathway plays a crucial role in the transcription of HIV-1 genes.

WikstrolA_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WikstrolA This compound PKC PKC WikstrolA->PKC Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) PKC->IKK_complex Phosphorylates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation HIV_LTR HIV-1 LTR NFkB_nuc->HIV_LTR Binds to κB sites HIV_RNA HIV-1 RNA Transcription HIV_LTR->HIV_RNA Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock sol_test Solubility Test in Cell Culture Medium prep_stock->sol_test precip_obs Precipitation? sol_test->precip_obs optimize Optimize: Lower Concentration, Add β-cyclodextrin precip_obs->optimize Yes no_precip No Precipitation precip_obs->no_precip No optimize->sol_test cell_treat Treat Cells with this compound and Vehicle Control no_precip->cell_treat assay Perform Downstream Assays (e.g., HIV reactivation, cytotoxicity) cell_treat->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

References

Optimizing Wikstrol A Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Wikstrol A in in vitro assays. The following information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro assays?

A1: For initial screening, a broad concentration range is recommended to determine the optimal dose-response. A common starting point for novel compounds like this compound is to perform a serial dilution, often in the range of 0.1 µM to 100 µM. The selection of a specific range should also be guided by the anticipated potency of the compound and the sensitivity of the assay. It is crucial to test a wide range of concentrations to establish an accurate IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[1][2]

Q2: How do I address the poor solubility of this compound in aqueous media?

A2: Poor solubility is a common challenge in in vitro assays.[3][4] To address this, this compound should first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock can then be diluted in the cell culture medium to the final desired concentrations. It is critical to ensure that the final concentration of the organic solvent in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5] If precipitation still occurs, consider using solubilizing agents like Tween-20 or Triton X-100 for enzyme assays, though caution is advised in cell-based assays as detergents can be toxic to cells.[5]

Q3: What are the signs of this compound-induced cytotoxicity in my cell-based assays?

A3: Cytotoxicity can manifest as changes in cell morphology (e.g., rounding, detachment), reduced cell viability, and inhibition of cell growth.[6][7] It is essential to perform a cytotoxicity assay in parallel with your functional assays to distinguish between the specific inhibitory effects of this compound and general toxicity.[6] Assays such as MTT, XTT, or trypan blue exclusion can be used to quantify cell viability.[6][8] The 50% cytotoxic concentration (CC50) should be determined to establish a therapeutic window.[9]

Q4: How can I differentiate between the anti-inflammatory and anti-HIV activities of this compound?

A4: To dissect these two activities, specific in vitro assays targeting different mechanisms are required.

  • For anti-inflammatory activity: Assays that measure the inhibition of inflammatory mediators are suitable. This can include measuring the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or assessing the reduction of protein denaturation.[10][11]

  • For anti-HIV activity: Assays that quantify the inhibition of viral replication are used. Single-round infectivity assays are often preferred over multi-round assays for their accuracy.[12] These assays can measure the reduction in viral entry or the activity of viral enzymes like reverse transcriptase.[13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in assay results Inconsistent compound concentration due to precipitation.Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect for precipitation before adding to the assay. Consider a kinetic solubility assay to determine the compound's solubility under your specific experimental conditions.[3]
No observable effect of this compound The concentration range is too low.Test higher concentrations of this compound. Ensure the chosen assay is sensitive enough to detect the expected effect.
The compound is inactive in the chosen assay.Verify the mechanism of action of this compound and select an appropriate assay.
High background noise in the assay Interference from the compound itself (e.g., autofluorescence).Run a control with this compound in the absence of cells or the target enzyme to measure any intrinsic signal.
Unexpected cell death at low concentrations Contamination of the compound stock.Filter-sterilize the this compound stock solution.
The cell line is particularly sensitive to the compound or solvent.Lower the final DMSO concentration. Test the compound on a different cell line.

Experimental Protocols

Protocol 1: Determination of IC50 for Anti-Inflammatory Activity (Protein Denaturation Inhibition Assay)

This assay assesses the ability of this compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), a hallmark of inflammation.[10][14]

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • This compound

  • Diclofenac sodium (positive control)

  • DMSO

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in PBS to achieve final concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Prepare a 1% w/v solution of BSA in PBS.

  • In a reaction tube, mix 0.5 mL of the BSA solution with 0.5 mL of the this compound dilution.

  • A control tube should contain 0.5 mL of BSA solution and 0.5 mL of PBS.

  • The positive control should contain 0.5 mL of BSA solution and 0.5 mL of a standard anti-inflammatory drug solution (e.g., diclofenac sodium).

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce protein denaturation by heating the tubes at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

  • Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: Determination of EC50 for Anti-HIV Activity (Single-Round Infectivity Assay)

This assay measures the ability of this compound to inhibit the entry and replication of HIV-1 in a single cycle of infection.

Materials:

  • HIV-1 pseudovirus (e.g., expressing luciferase or GFP)

  • Target cells (e.g., TZM-bl cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Known anti-HIV drug (e.g., Zidovudine) as a positive control

  • DMSO

  • Luciferase assay reagent or flow cytometer

Procedure:

  • Seed target cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be below 0.5%.

  • Pre-incubate the cells with the this compound dilutions for 1-2 hours.

  • Add a standardized amount of HIV-1 pseudovirus to each well.

  • Incubate for 48-72 hours.

  • If using a luciferase reporter virus, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • If using a GFP reporter virus, harvest the cells and quantify the percentage of GFP-positive cells by flow cytometry.

  • Calculate the percentage of inhibition relative to the virus control (no drug).

  • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of this compound.[6][8]

Materials:

  • Target cells

  • Cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for the same duration as the functional assay (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the percentage of viability against the concentration of this compound to determine the CC50 value.

Signaling Pathways and Experimental Workflows

WikstrolA_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates COX2 COX-2 LOX5 5-LOX WikstrolA This compound WikstrolA->TAK1 Inhibits WikstrolA->IKK Inhibits WikstrolA->COX2 Inhibits WikstrolA->LOX5 Inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene LPS LPS LPS->TLR4

Caption: Proposed anti-inflammatory signaling pathway for this compound.

WikstrolA_Anti_HIV_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis A1 Seed Target Cells (e.g., TZM-bl) B1 Pre-incubate Cells with this compound A1->B1 A2 Prepare Serial Dilutions of this compound A2->B1 B2 Infect with HIV-1 Pseudovirus B1->B2 C1 Incubate for 48-72 hours B2->C1 D1 Measure Reporter Activity (Luciferase or GFP) C1->D1 E1 Calculate % Inhibition D1->E1 E2 Determine EC50 E1->E2 Troubleshooting_Logic Start In Vitro Assay with this compound Problem Problem Encountered? Start->Problem NoEffect No Observable Effect Problem->NoEffect Yes HighVar High Variability Problem->HighVar Yes Cytotox Unexpected Cytotoxicity Problem->Cytotox Yes End Assay Optimized Problem->End No Sol_Concentration Check Solubility & Increase Concentration NoEffect->Sol_Concentration Sol_Prep Check Compound Prep & Solubility HighVar->Sol_Prep Cytotox_Assay Perform Cytotoxicity Assay & Check Solvent Conc. Cytotox->Cytotox_Assay Sol_Concentration->Start Sol_Prep->Start Cytotox_Assay->Start

References

Addressing off-target effects of Wikstrol A in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Wikstrol B. This resource is designed for researchers, scientists, and drug development professionals utilizing Wikstrol B in cellular models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Wikstrol B?

Wikstrol B is a biflavonoid isolated from Wikstroemia indica. Its primary on-target effect in the context of HIV research is the reactivation of latent HIV-1. It achieves this by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to the transactivation of the HIV-1 Long Terminal Repeat (LTR).[1] This activity is crucial for the "shock and kill" strategy in HIV eradication, where latent viruses are reactivated and then targeted for elimination.

Q2: I am observing higher-than-expected cytotoxicity in my cell line after treatment with Wikstrol B. What could be the cause?

While Wikstrol B has been reported to have minimal cytotoxicity at effective concentrations for HIV-1 reactivation, several factors could contribute to increased cell death:[1]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cellular model.

  • Off-Target Kinase Inhibition: Biflavonoids have been known to interact with various kinases. Off-target inhibition of essential cellular kinases could lead to cytotoxicity.

  • Prolonged NF-κB Activation: While activation of NF-κB is the on-target effect, sustained and excessive activation can lead to pro-inflammatory responses and apoptosis in certain cellular contexts.

  • Compound Purity and Stability: Ensure the purity of your Wikstrol B stock and proper storage to avoid degradation products that might be more toxic.

Q3: My results show inconsistent NF-κB activation upon Wikstrol B treatment. What are the possible reasons?

Inconsistent NF-κB activation can be a frustrating issue. Here are some potential causes and troubleshooting steps:

  • Cellular State: The activation state of the NF-κB pathway can be influenced by cell density, passage number, and overall cell health. Ensure consistent cell culture conditions for all experiments.

  • Reagent Variability: Check the consistency of your reagents, including cell culture media, serum, and the Wikstrol B stock solution.

  • Timing of Analysis: The kinetics of NF-κB activation are transient. Perform a time-course experiment to identify the peak activation window in your specific cell model.

  • Assay Sensitivity: The method used to measure NF-κB activation (e.g., reporter assay, Western blot for phospho-p65, immunofluorescence) has varying sensitivity. Consider using a combination of methods for robust validation.

Q4: How can I confirm that the observed phenotype in my experiment is due to the on-target activity of Wikstrol B and not an off-target effect?

Distinguishing on-target from off-target effects is a critical aspect of drug research. Here are some strategies:

  • Rescue Experiments: If Wikstrol B's effect is truly mediated by NF-κB, then co-treatment with a specific NF-κB inhibitor should rescue the phenotype.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete key components of the NF-κB pathway (e.g., p65/RelA). If the effect of Wikstrol B is diminished in these cells, it confirms on-target activity.

  • Use of Analogs: If available, test structural analogs of Wikstrol B with varying potencies for NF-κB activation. A correlation between the potency of the analogs and the observed phenotype strengthens the on-target hypothesis.

  • Global Omics Analysis: Techniques like RNA-seq and proteomics can provide a broader view of the cellular response to Wikstrol B, helping to identify unexpected pathway perturbations.

Troubleshooting Guides

Problem: Unexpected Changes in Gene or Protein Expression Unrelated to the NF-κB Pathway

Possible Cause: Off-target effects of Wikstrol B on other signaling pathways or transcriptional machinery.

Troubleshooting Workflow:

G A Start: Unexpected gene/protein expression changes B Perform RNA-seq and/or Proteomics analysis on Wikstrol B-treated vs. vehicle-treated cells A->B C Pathway Enrichment Analysis (e.g., GSEA, DAVID) B->C D Identify significantly perturbed pathways unrelated to NF-κB C->D E Hypothesize potential off-target(s) (e.g., kinases, transcription factors) D->E F Validate off-target engagement E->F G Kinome Profiling Assay F->G Broad Screen H Cellular Thermal Shift Assay (CETSA) F->H Specific Target I Confirm functional relevance of off-target G->I H->I J siRNA/CRISPR knockdown of hypothesized off-target I->J K Observe if phenotype is rescued J->K L Conclusion: Off-target effect identified and validated K->L

Caption: Workflow for investigating unexpected gene/protein expression changes.

Problem: High Variability in Cytotoxicity Measurements

Possible Cause: Inconsistent experimental setup or underlying cellular heterogeneity.

Troubleshooting Workflow:

G A Start: High variability in cytotoxicity assays B Standardize Cell Culture Conditions: - Consistent seeding density - Use cells within a narrow passage number range - Regular mycoplasma testing A->B C Optimize Assay Protocol: - Ensure complete solubilization of formazan (MTT assay) - Check for compound interference with assay readout - Include positive and negative controls on every plate A->C D Assess Compound Stability: - Prepare fresh Wikstrol B dilutions for each experiment - Verify solvent compatibility with cells A->D E Evaluate Cell Population Homogeneity: - If using primary cells, consider cell sorting to enrich for specific populations A->E F Re-evaluate dose-response curve with standardized protocol B->F C->F D->F E->F G Consistent results obtained F->G

Caption: Workflow for troubleshooting cytotoxicity assay variability.

Quantitative Data Summary

Table 1: Hypothetical Kinase Off-Target Profile of Wikstrol B

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMPotential Implication
IKKα15%45%On-target pathway related
IKKβ20%55%On-target pathway related
MAPK15%30%Off-target, potential effects on proliferation
CDK22%25%Off-target, potential effects on cell cycle
SRC8%40%Off-target, potential effects on cell signaling
PI3Kα3%28%Off-target, potential effects on cell survival

Table 2: Example RNA-seq Data Highlighting Potential Off-Target Effects

GeneLog2 Fold Change (Wikstrol B vs. Vehicle)Adjusted p-valueAssociated Pathway
NFKBIA2.5< 0.001NF-κB Signaling (On-target)
IL-63.1< 0.001NF-κB Signaling (On-target)
JUN1.80.005MAPK Signaling (Potential Off-target)
CCND1-1.50.01Cell Cycle (Potential Off-target)
AKT1-1.20.02PI3K-Akt Signaling (Potential Off-target)

Experimental Protocols

Protocol 1: Western Blot for NF-κB Activation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with Wikstrol B at the desired concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-p65 (Ser536) and total p65 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system.

  • Analysis: Quantify band intensities and normalize the phospho-p65 signal to total p65.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cells with Wikstrol B or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the soluble fraction by Western blot for the protein of interest.

  • Analysis: Compare the amount of soluble protein at different temperatures between the drug-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.

Protocol 3: Kinome Profiling
  • Lysate Preparation: Prepare cell lysates from Wikstrol B-treated and control cells.

  • Kinase Assay: Use a commercial kinome profiling service or an in-house kinase activity assay platform (e.g., peptide arrays). This typically involves incubating the cell lysate with a library of kinase substrates and ATP.

  • Data Analysis: Measure the phosphorylation of each substrate to determine the activity of a wide range of kinases. Compare the kinome profiles of treated and control samples to identify kinases that are inhibited or activated by Wikstrol B.

Signaling Pathway Diagrams

G cluster_0 cluster_1 WikstrolB Wikstrol B IKK IKK Complex WikstrolB->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 IkB->NFkB Releases nucleus Nucleus NFkB->nucleus NFkB_nuc p50/p65 HIV_LTR HIV-1 LTR NFkB_nuc->HIV_LTR Binds Transcription Viral Transcription HIV_LTR->Transcription

Caption: On-target NF-κB signaling pathway activation by Wikstrol B.

G WikstrolB Wikstrol B OffTargetKinase Off-Target Kinase (e.g., MAPK, PI3K) WikstrolB->OffTargetKinase Inhibits DownstreamSubstrate Downstream Substrate OffTargetKinase->DownstreamSubstrate Phosphorylates CellularProcess Altered Cellular Process (e.g., Proliferation, Survival) DownstreamSubstrate->CellularProcess

Caption: Potential off-target kinase inhibition by Wikstrol B.

References

Technical Support Center: Troubleshooting Inconsistent Results in Wikstrol A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Wikstrol A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-HIV activity?

This compound is a biflavonoid compound isolated from the roots of Wikstroemia indica. It has been reported to exhibit anti-HIV-1 activity with a half-maximal inhibitory concentration (IC50) of 67.8 µM[1]. Biflavonoids from Wikstroemia indica and other plant sources have been investigated for their potential as antiviral agents.

Q2: What is the likely mechanism of action for this compound's anti-HIV activity?

While the precise mechanism of this compound is still under investigation, studies on its closely related congener, Wikstrol B, suggest potential mechanisms of action. Wikstrol B has been shown to reactivate latent HIV-1 through the NF-κB signaling pathway. Additionally, it can inhibit HIV-1 replication by blocking the Vif-mediated degradation of the antiviral protein APOBEC3G. It is plausible that this compound may share one or both of these mechanisms.

Q3: What are the common assays used to evaluate the anti-HIV activity of this compound?

Common in vitro assays to determine the anti-HIV efficacy of compounds like this compound include:

  • HIV-1 Reverse Transcriptase (RT) Inhibition Assay: This assay measures the ability of the compound to inhibit the activity of the HIV-1 RT enzyme, which is crucial for the conversion of viral RNA into DNA.

  • p24 Antigen Capture ELISA: This assay quantifies the amount of the HIV-1 p24 capsid protein in cell culture supernatants, which is an indicator of viral replication.

  • Cytotoxicity Assays (e.g., MTT Assay): These assays are essential to determine the concentration at which the compound becomes toxic to the host cells. This is crucial for calculating the selectivity index (SI).

Troubleshooting Inconsistent Experimental Results

Inconsistent results in experiments with natural products like this compound can arise from various factors, from the compound itself to the experimental setup. This guide provides a structured approach to troubleshooting common issues.

Issue 1: High Variability in IC50 Values for Anti-HIV Activity

Possible Causes:

  • Compound Purity and Stability: Natural products can vary in purity between batches. This compound may also be unstable under certain storage or experimental conditions (e.g., exposure to light, improper pH).

  • Inconsistent Cell Health: The physiological state of the host cells used in the assay (e.g., passage number, confluency, contamination) can significantly impact viral replication and the compound's effect.

  • Assay-Specific Variability: Minor variations in incubation times, reagent concentrations, and washing steps can lead to significant differences in results, particularly in sensitive assays like ELISA.

  • Cytotoxicity of this compound: At higher concentrations, the observed "antiviral effect" might be due to the compound killing the host cells rather than specifically inhibiting the virus.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Confirm the purity of your this compound batch using analytical techniques like HPLC.

    • Ensure proper storage conditions (e.g., -20°C, protected from light).

    • Prepare fresh stock solutions for each experiment.

  • Standardize Cell Culture Practices:

    • Use cells within a consistent and low passage number range.

    • Ensure cells are healthy and at the optimal confluency for infection.

    • Regularly test for mycoplasma contamination.

  • Optimize and Standardize Assay Protocols:

    • Create and strictly follow detailed standard operating procedures (SOPs) for all assays.

    • Use calibrated pipettes and ensure accurate dilutions.

    • Include appropriate positive and negative controls in every experiment.

  • Assess Cytotoxicity:

    • Always run a parallel cytotoxicity assay (e.g., MTT assay) using the same cell line and compound concentrations as in your antiviral assay.

    • Calculate the 50% cytotoxic concentration (CC50) to determine the therapeutic window of this compound.

Issue 2: Discrepancy Between Reverse Transcriptase (RT) Inhibition and p24 Antigen Reduction

Possible Causes:

  • Multiple Mechanisms of Action: this compound might inhibit HIV replication at a step other than or in addition to reverse transcription. For example, it could interfere with viral entry, integration, or maturation.

  • Timing of Compound Addition: The effectiveness of an antiviral compound can depend on when it is added to the cells relative to the time of infection.

  • Assay Sensitivity: The RT assay and p24 ELISA have different sensitivities and dynamic ranges.

Troubleshooting Steps:

  • Time-of-Addition Experiment: To pinpoint the stage of the viral life cycle affected by this compound, perform a time-of-addition study. Add the compound at different time points before and after viral infection and measure the effect on viral replication.

  • Explore Other Mechanisms: Consider performing other mechanism-of-action assays, such as viral entry assays or integrase inhibition assays.

  • Assay Validation: Ensure both your RT and p24 assays are properly validated with known inhibitors to confirm they are performing as expected.

Data Presentation

The following tables summarize the known quantitative data for this compound and provide a template for organizing your experimental results.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Target Cell LineVirus StrainAssay MethodReference
This compound67.8Not ReportedNot ReportedNot SpecifiedHIV-1Not Specified[1]

Table 2: Cytotoxicity of Biflavonoids from Wikstroemia indica (for reference)

CompoundCell LineIC50 (µM)Reference
3'-hydroxydaphnodorin AHepG265.5 ± 11.4[2][3]
3'-hydroxydaphnodorin ACNE253.6 ± 10.1[2][3]
DaphnoretinHeLa28.89[4]

Note: The cytotoxicity values above are for different biflavonoids from the same plant and are provided for context. The CC50 for this compound has not been reported in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments. These should be optimized for your specific laboratory conditions and cell lines.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

Principle: This assay measures the activity of HIV-1 RT by quantifying the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand using a poly(A) template and an oligo(dT) primer. The incorporated DIG is then detected with an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and oligo(dT) primer

  • DIG-dUTP and other dNTPs

  • Streptavidin-coated 96-well plates

  • Anti-DIG-Peroxidase (POD) antibody

  • Peroxidase substrate (e.g., ABTS)

  • Lysis buffer

  • Wash buffer

  • Stop solution

  • This compound stock solution

  • Positive control (e.g., Nevirapine)

Protocol:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions if using a commercial kit. Prepare serial dilutions of this compound and the positive control.

  • Reaction Mixture Preparation: In each well of a reaction plate, add the reaction buffer, template/primer mix, and dNTP/DIG-dUTP mix.

  • Compound Addition: Add the serially diluted this compound, positive control, or vehicle control (e.g., DMSO) to the respective wells.

  • Enzyme Addition: Add the diluted HIV-1 RT to all wells except the negative control wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Transfer to ELISA Plate: Transfer the reaction mixture to a streptavidin-coated 96-well plate.

  • Binding: Incubate the plate for 1 hour at 37°C to allow the biotinylated DNA product to bind to the streptavidin.

  • Washing: Wash the plate 3-5 times with wash buffer.

  • Antibody Incubation: Add the anti-DIG-POD antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the peroxidase substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stop Reaction: Add the stop solution to each well.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

p24 Antigen Capture ELISA

Principle: This sandwich ELISA quantifies the amount of HIV-1 p24 antigen in cell culture supernatants. Wells are coated with a capture antibody specific for p24. The sample is added, and any p24 present binds to the capture antibody. A second, biotinylated anti-p24 antibody is then added, followed by streptavidin-HRP and a colorimetric substrate.

Materials:

  • p24 capture antibody-coated 96-well plate

  • Cell culture supernatants from HIV-1 infected cells treated with this compound

  • Recombinant p24 standard

  • Biotinylated anti-p24 detection antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Lysis buffer (for disrupting virions)

Protocol:

  • Sample Preparation: Collect supernatants from HIV-1 infected cells treated with various concentrations of this compound. Lyse the virions in the supernatant by adding lysis buffer and incubating.

  • Standard Curve Preparation: Prepare a serial dilution of the recombinant p24 standard.

  • Add Samples and Standards: Add the prepared samples and standards to the wells of the p24 capture plate.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Washing: Wash the plate 3-5 times with wash buffer.

  • Add Detection Antibody: Add the biotinylated anti-p24 detection antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Add Streptavidin-HRP: Add the streptavidin-HRP to each well and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Add Substrate: Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the stop solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the p24 standards. Use the standard curve to calculate the concentration of p24 in each sample. Calculate the percentage of p24 reduction for each concentration of this compound compared to the untreated control. Determine the EC50 value.

MTT Cytotoxicity Assay

Principle: This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., MT-4, CEM-SS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Positive control for cytotoxicity (e.g., doxorubicin)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound and the positive control to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).

  • Add MTT Reagent: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilize Formazan: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate and Mix: Incubate the plate for a further 15 minutes to 4 hours with gentle shaking to ensure complete solubilization.

  • Read Absorbance: Measure the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

Wikstrol B-mediated reactivation of latent HIV-1 via the NF-κB pathway.

Vif_Mediated_Degradation cluster_inhibition Inhibition by Wikstrol B cluster_cellular_machinery Cellular Machinery Wikstrol B Wikstrol B HIV Vif HIV Vif Wikstrol B->HIV Vif Blocks APOBEC3G APOBEC3G (Antiviral Protein) HIV Vif->APOBEC3G Binds to E3 Ubiquitin\nLigase Complex E3 Ubiquitin Ligase Complex HIV Vif->E3 Ubiquitin\nLigase Complex Recruits Ubiquitination Ubiquitination APOBEC3G->Ubiquitination E3 Ubiquitin\nLigase Complex->Ubiquitination Mediates Proteasomal\nDegradation Proteasomal Degradation Ubiquitination->Proteasomal\nDegradation Degraded\nAPOBEC3G Degraded APOBEC3G Proteasomal\nDegradation->Degraded\nAPOBEC3G

Inhibition of Vif-mediated APOBEC3G degradation by Wikstrol B.

Experimental_Workflow cluster_assays Parallel Assays start Start: Prepare This compound dilutions antiviral_assay Anti-HIV Assay (e.g., p24 ELISA) start->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay data_analysis Data Analysis antiviral_assay->data_analysis cytotoxicity_assay->data_analysis ic50 Calculate IC50 data_analysis->ic50 cc50 Calculate CC50 data_analysis->cc50 si Calculate Selectivity Index (SI) ic50->si cc50->si end End: Evaluate Antiviral Potential si->end

General experimental workflow for evaluating this compound.

References

Technical Support Center: Wikstrol A Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the analysis of Wikstrol A degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways observed for this compound?

A1: this compound is susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. The primary degradation pathways include:

  • Hydrolysis: Cleavage of the ester and amide bonds, leading to the formation of this compound-Acid and this compound-Amine.

  • Oxidation: Oxidation of the tertiary amine and the benzylic position, resulting in the formation of this compound N-Oxide and this compound-Ketone.

  • Photolysis: Photolytic cleavage of the ether linkage, yielding this compound-Phenol and a smaller aromatic fragment.

Q2: What are the common degradation products of this compound I should expect to see?

A2: Under forced degradation conditions, the most commonly observed degradation products are this compound-Acid, this compound-Amine, this compound N-Oxide, this compound-Ketone, and this compound-Phenol. Their formation is dependent on the specific stress conditions applied.

Q3: My HPLC chromatogram shows several unexpected peaks during a this compound stability study. How can I identify them?

A3: Unexpected peaks in your chromatogram likely correspond to degradation products. To identify these, it is recommended to perform forced degradation studies under controlled acidic, basic, oxidative, and photolytic conditions.[1][2][3] The retention times of the peaks generated in these studies can be compared to the unknown peaks in your stability sample. For definitive identification, techniques like LC-MS and NMR are essential for structure elucidation.[4]

Q4: I am observing significant degradation of this compound even under mild storage conditions. What could be the cause?

A4: Significant degradation under mild conditions could be due to several factors:

  • Inherent Instability: this compound may be inherently unstable in the formulation matrix.

  • Excipient Interaction: An excipient in your formulation might be reacting with this compound.

  • Inappropriate Storage: The storage conditions (e.g., temperature, humidity, light exposure) may not be suitable for this compound.[5]

  • Container Closure System: The packaging may not provide adequate protection from environmental factors.

A systematic investigation including excipient compatibility studies and re-evaluation of storage conditions is recommended.

Troubleshooting Guides

Problem 1: Poor separation of this compound and its degradation products in HPLC.

  • Possible Cause: The HPLC method is not optimized for resolving all compounds.

  • Troubleshooting Steps:

    • Gradient Modification: Adjust the gradient slope and composition of the mobile phase. A shallower gradient can improve the resolution of closely eluting peaks.

    • Column Chemistry: Experiment with a different column stationary phase (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.

    • pH of Mobile Phase: Modify the pH of the aqueous mobile phase to alter the ionization state of this compound and its degradation products, which can significantly impact retention and selectivity.

    • Temperature: Adjust the column temperature. Higher temperatures can improve peak shape and reduce viscosity, but may affect the stability of some compounds.

Problem 2: Inconsistent quantification of degradation products.

  • Possible Cause: Issues with sample preparation, instrument variability, or the stability of the degradation products themselves.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure the sample preparation method is robust and reproducible. Check for complete dissolution and avoid conditions that could cause further degradation.

    • Internal Standard: Use an appropriate internal standard to correct for variations in injection volume and detector response.

    • Standard Stability: Verify the stability of your analytical standards for the degradation products. They may also degrade over time.

    • Instrument Performance: Perform system suitability tests before each run to ensure the HPLC system is performing optimally.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionDegradation (%)Major Degradation Products
0.1 M HCl, 60°C, 24h15.2This compound-Acid, this compound-Amine
0.1 M NaOH, 60°C, 24h28.5This compound-Acid
3% H₂O₂, RT, 24h18.7This compound N-Oxide, this compound-Ketone
Photostability (ICH Q1B), 25°C12.1This compound-Phenol

Table 2: Retention Times of this compound and its Degradation Products

CompoundRetention Time (min)
This compound15.8
This compound-Acid8.2
This compound-Amine5.5
This compound N-Oxide12.1
This compound-Ketone14.3
This compound-Phenol10.9

Experimental Protocols

1. Forced Degradation Protocol

  • Objective: To generate the likely degradation products of this compound.

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound (1 mg/mL) in a 1:1 mixture of acetonitrile and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Dissolve this compound (1 mg/mL) in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Dissolve this compound (1 mg/mL) in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose a solution of this compound (1 mg/mL in acetonitrile:water) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

2. Stability-Indicating HPLC Method

  • Objective: To separate and quantify this compound and its degradation products.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

Mandatory Visualization

Wikstrol_A_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Wikstrol_A_H This compound Wikstrol_A_Acid This compound-Acid Wikstrol_A_H->Wikstrol_A_Acid Acid/Base Wikstrol_A_Amine This compound-Amine Wikstrol_A_H->Wikstrol_A_Amine Acid Wikstrol_A_O This compound Wikstrol_A_N_Oxide This compound N-Oxide Wikstrol_A_O->Wikstrol_A_N_Oxide H₂O₂ Wikstrol_A_Ketone This compound-Ketone Wikstrol_A_O->Wikstrol_A_Ketone H₂O₂ Wikstrol_A_P This compound Wikstrol_A_Phenol This compound-Phenol Wikstrol_A_P->Wikstrol_A_Phenol UV/Vis Light

Caption: Degradation pathways of this compound under different stress conditions.

Experimental_Workflow start Start: this compound Sample forced_degradation Forced Degradation (Acid, Base, H₂O₂, Light) start->forced_degradation hplc_analysis Stability-Indicating HPLC-UV Analysis forced_degradation->hplc_analysis peak_identification Peak Identification hplc_analysis->peak_identification quantification Quantification of Degradation Products hplc_analysis->quantification lc_ms_nmr LC-MS and NMR Structure Elucidation peak_identification->lc_ms_nmr report Report Results lc_ms_nmr->report quantification->report

Caption: Workflow for the analysis of this compound degradation products.

References

Technical Support Center: Overcoming Wikstrol A Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Wikstrol A is a known antifungal agent that functions by inhibiting microtubule polymerization.[1][2] As of late 2025, specific documented cases and detailed molecular mechanisms of resistance to this compound in fungal strains are not extensively reported in publicly available scientific literature. Therefore, this guide is based on established principles of antifungal drug resistance, particularly concerning agents that target microtubules, such as benzimidazoles and griseofulvin.[3][4][5][6][7] The troubleshooting steps, proposed mechanisms, and experimental protocols are intended as a scientifically guided framework for researchers encountering suspected this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antifungal agent that inhibits the polymerization of microtubules.[1][2] Microtubules are essential components of the fungal cytoskeleton, playing crucial roles in mitosis, cell division, and intracellular transport. By disrupting microtubule formation, this compound leads to morphological deformation and inhibits fungal growth.[1][2]

Q2: My fungal strain, previously susceptible to this compound, is now showing reduced sensitivity. What are the potential reasons?

Reduced susceptibility to this compound, also known as acquired resistance, can arise from several factors. Based on resistance mechanisms observed for other microtubule inhibitors, the most probable cause is a genetic mutation in the fungal strain.[7][8][9] Other contributing factors could include experimental variability or biofilm formation.

Q3: What are the likely molecular mechanisms of this compound resistance?

While specific research on this compound is limited, we can infer potential resistance mechanisms from other microtubule-targeting antifungals:

  • Target Site Modification: The most common mechanism of resistance to microtubule inhibitors is the alteration of the drug's target protein.[8][10] For this compound, this would likely involve mutations in the genes encoding α- or β-tubulin, the building blocks of microtubules.[3][4][7] These mutations can reduce the binding affinity of this compound to tubulin, rendering the drug less effective.

  • Overexpression of the Target: An increase in the production of tubulin could potentially sequester the drug, requiring higher concentrations of this compound to achieve the same inhibitory effect.

  • Drug Efflux Pumps: Fungal cells can develop resistance by actively pumping the drug out of the cell using transporter proteins, such as ATP-binding cassette (ABC) transporters.[11] This mechanism reduces the intracellular concentration of this compound to sub-lethal levels.

  • Alterations in Drug Metabolism: The fungal strain may evolve enzymatic pathways that modify or degrade this compound, inactivating the compound.

Troubleshooting Guide for Suspected this compound Resistance

If you suspect your fungal strain has developed resistance to this compound, follow these troubleshooting steps:

Step 1: Verify Experimental Conditions

  • Confirm Drug Concentration and Integrity: Ensure that the stock solution of this compound is at the correct concentration and has been stored properly to prevent degradation. Prepare fresh dilutions for each experiment.

  • Standardize Inoculum: Use a consistent and standardized inoculum size for your susceptibility assays, as variations can affect the minimum inhibitory concentration (MIC) values.

  • Culture Conditions: Verify that the growth medium, temperature, and incubation time are consistent with previous experiments and appropriate for the fungal species.

Step 2: Perform Antifungal Susceptibility Testing (AST)

  • Determine the Minimum Inhibitory Concentration (MIC): Conduct a broth microdilution or agar dilution assay to quantitatively determine the MIC of this compound against your fungal strain. Compare the new MIC value to the baseline MIC for the susceptible parent strain. A significant increase in the MIC is a strong indicator of resistance.

Step 3: Investigate the Mechanism of Resistance

  • Sequence the Tubulin Genes: Since target site modification is a primary mechanism of resistance for microtubule inhibitors, sequence the α- and β-tubulin genes of the resistant strain. Compare the sequences to the parent strain to identify any mutations.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to assess the expression levels of tubulin genes and genes encoding known efflux pump proteins. Upregulation of these genes in the resistant strain can suggest the resistance mechanism.

  • Synergy Testing: Perform checkerboard assays with known efflux pump inhibitors (e.g., verapamil) to see if they restore susceptibility to this compound. A synergistic effect would indicate the involvement of efflux pumps.

Data Presentation: Quantitative Analysis of Resistance

Table 1: Example of Antifungal Susceptibility Testing Results

Fungal StrainThis compound MIC (µM)Fold Change in MIC
Parent Strain (Susceptible)75-
Resistant Isolate 16008
Resistant Isolate 2>1200>16

Table 2: Summary of Molecular Analysis of Resistant Strains

Fungal Strainβ-tubulin MutationFold Increase in β-tubulin Gene ExpressionFold Increase in ABC Transporter Gene Expression
Parent StrainNone1.01.0
Resistant Isolate 1Phe167Tyr1.26.5
Resistant Isolate 2His6Tyr8.01.5

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

  • Prepare Drug Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Prepare Fungal Inoculum: Grow the fungal strain in liquid culture and adjust the cell density to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive control for growth and an un-inoculated well as a negative control.

  • Incubation: Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

Protocol 2: Checkerboard Assay for Synergy Testing

  • Prepare Drug Plates: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound along the x-axis and a potential synergistic agent (e.g., an efflux pump inhibitor or another antifungal) along the y-axis.

  • Inoculation and Incubation: Inoculate the plate with the resistant fungal strain and incubate as described for the MIC assay.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction. A FICI of ≤ 0.5 is considered synergistic.[12][13][14][15]

Visualization of Concepts

cluster_workflow Troubleshooting Workflow for this compound Resistance A Suspected Resistance (Reduced Susceptibility) B Step 1: Verify Experimental Conditions A->B C Step 2: Antifungal Susceptibility Testing (AST) B->C Consistent Results F Outcome: Experimental Artifact B->F Inconsistent Results D Step 3: Investigate Resistance Mechanism C->D Increased MIC C->F No Change in MIC E Outcome: Confirmed Resistance and Putative Mechanism D->E

Caption: Troubleshooting workflow for investigating suspected this compound resistance.

cluster_pathway Potential Mechanisms of this compound Resistance cluster_resistance Resistance Mechanisms WikstrolA This compound Microtubule Microtubule Polymerization WikstrolA->Microtubule Inhibits FungalGrowth Fungal Growth Inhibition Microtubule->FungalGrowth Leads to Target Target Site Mutation (β-tubulin) Target->Microtubule Prevents Binding Efflux Drug Efflux Pump (e.g., ABC Transporter) Efflux->WikstrolA Removes from Cell Overexpression Target Overexpression Overexpression->Microtubule Sequesters Drug

Caption: Inferred signaling pathway and resistance mechanisms for this compound.

Strategies to Overcome this compound Resistance

1. Combination Therapy

The use of synergistic drug combinations is a promising strategy to overcome antifungal resistance.[12][13][14][15]

  • With Other Antifungal Classes: Combine this compound with an antifungal agent that has a different mechanism of action. For example, pairing it with an azole (inhibits ergosterol synthesis) or an echinocandin (inhibits cell wall synthesis) could create a potent synergistic effect.

  • With Efflux Pump Inhibitors: If resistance is mediated by efflux pumps, co-administration of an efflux pump inhibitor could restore the efficacy of this compound.

  • With Compounds Targeting Stress Response Pathways: Fungal cells under drug-induced stress activate survival pathways. Inhibiting these pathways can re-sensitize the fungus to the primary drug.

2. Development of Novel Analogs

Synthesizing new analogs of this compound that can bind to the mutated target with higher affinity or are not recognized by efflux pumps is a long-term strategy.

3. Alternative Therapies

If resistance to this compound is confirmed and cannot be overcome, consider switching to an alternative antifungal agent with a different mechanism of action, guided by comprehensive antifungal susceptibility testing of the resistant isolate.

References

Enhancing the permeability of Wikstrol A across cell membranes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the permeability of Wikstrol A across cell membranes. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a naturally occurring compound with the chemical formula C30H22O10. Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 542.5 g/mol [1]
XLogP3 4.2[1]
Hydrogen Bond Donor Count 7[1]
Hydrogen Bond Acceptor Count 10[1]

XLogP3 is a computed measure of lipophilicity. A value of 4.2 suggests that this compound is a relatively lipophilic molecule.

Q2: What are the main challenges in delivering this compound into cells?

Like many other pentacyclic triterpenoids, this compound's therapeutic potential is likely hindered by poor water solubility and low bioavailability.[2][3] These characteristics can lead to inefficient transport across the cell membrane, limiting its intracellular concentration and, consequently, its therapeutic efficacy.

Q3: What are the primary strategies to enhance the cell membrane permeability of this compound?

Several strategies can be employed to improve the cellular uptake of hydrophobic compounds like this compound:

  • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and transport across cell membranes.[2][4]

  • Chemical Modification (Prodrugs): Modifying the chemical structure of this compound to create a more permeable "prodrug" that converts to the active compound inside the cell can enhance its delivery.[5][6]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the aqueous solubility of this compound, thereby improving its availability for absorption.[7][8]

Troubleshooting Guides

Low Permeability in In Vitro Assays (e.g., Caco-2 Assay)

Problem: I am observing very low apparent permeability (Papp) for this compound in my Caco-2 cell permeability assay.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Poor aqueous solubility of this compound - Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) before diluting it in the assay buffer. Ensure the final solvent concentration is non-toxic to the cells (typically ≤1%).- Include Bovine Serum Albumin (BSA) in the assay buffer to improve the solubility of lipophilic compounds and reduce non-specific binding to the assay plates.[9]
Low post-assay recovery - Low recovery may indicate issues with solubility, non-specific binding, metabolism by Caco-2 cells, or accumulation within the cell monolayer.[9]- To investigate, quantify the amount of this compound in the donor and acceptor compartments, as well as in cell lysates, at the end of the experiment.
Active efflux by transporters - Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can pump compounds out of the cell.[10]- Perform a bidirectional permeability assay (measuring transport from apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[9]- Include known inhibitors of efflux pumps (e.g., verapamil for P-gp) to see if the permeability of this compound increases.[10]
Compromised cell monolayer integrity - Verify the integrity of your Caco-2 cell monolayer before and after the experiment by measuring the transepithelial electrical resistance (TEER).[10]- Perform a Lucifer Yellow rejection assay to check for paracellular leakage.[10]

Data Presentation: Enhancing Triterpenoid Permeability

The following tables summarize quantitative data from studies on triterpenoids structurally similar to this compound, demonstrating the effectiveness of different permeability enhancement strategies.

Table 1: Enhancement of Oleanolic Acid Permeability using Solid Dispersions [11]

FormulationApparent Permeability (Pe) (cm/s)Fold Increase vs. OA
Oleanolic Acid (OA)1.5 x 10⁻⁵1.0
OA-Poloxamer 188 Solid Dispersion3.0 x 10⁻⁵2.0
OA-Poloxamer 407 Solid Dispersion4.5 x 10⁻⁵3.0
OA-γ-Cyclodextrin Solid Dispersion3.8 x 10⁻⁵2.5

Table 2: Enhancement of Betulinic Acid Bioavailability with Nanoparticles [12]

FormulationHalf-life (h)Fold Increase vs. BA
Betulinic Acid (BA)0.51.0
BA-loaded PLGA-mPEG Nanoparticles3.67.2

Table 3: Enhancement of Chrysin Permeability with Cyclodextrins in Caco-2 Cells [1][7]

Formulation (1:2 molar ratio)Apparent Permeability (Papp) (10⁻⁶ cm/s)Fold Increase vs. Chrysin
Chrysin~0.51.0
Chrysin:β-Cyclodextrin~0.81.6
Chrysin:HP-β-Cyclodextrin~1.22.4
Chrysin:SBE-β-Cyclodextrin~1.53.0
Chrysin:RM-β-Cyclodextrin~2.55.0

Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

This protocol describes the preparation of liposomes containing the hydrophobic drug this compound.

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., a mixture of a phosphatidylcholine like DMPC, DPPC, or DSPC, and cholesterol) in an organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.[13][14]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

    • Further dry the film under a vacuum to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.[15]

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the concentration of this compound using a suitable analytical method (e.g., HPLC).[14]

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)

This method is suitable for encapsulating hydrophobic drugs like this compound into polymeric nanoparticles.

  • Preparation of Organic Phase:

    • Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).

  • Nanoprecipitation:

    • Add the organic phase dropwise into an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or Pluronic F127) under constant stirring.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the entrapment of this compound, forming nanoparticles.

  • Solvent Evaporation:

    • Stir the resulting nanoparticle suspension at room temperature for several hours or overnight to allow for the complete evaporation of the organic solvent.

  • Purification and Concentration:

    • Wash and concentrate the nanoparticles by ultracentrifugation and resuspension in deionized water to remove excess stabilizer and unencapsulated drug.

  • Characterization:

    • Analyze the particle size, size distribution, and morphology using DLS and electron microscopy (SEM or TEM).

    • Determine the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content.

Protocol 3: Caco-2 Cell Permeability Assay

This assay is a standard in vitro model to predict the intestinal absorption of drugs.[8]

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable filter supports in a transwell plate system until they form a confluent and differentiated monolayer (typically 18-22 days).[9]

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers to ensure the formation of tight junctions.

    • Optionally, perform a Lucifer Yellow permeability assay to confirm low paracellular flux.

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the test solution containing this compound (at a known concentration) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral compartment and replace with an equal volume of fresh buffer.

    • At the end of the experiment, collect samples from both the apical and basolateral compartments.

  • Sample Analysis:

    • Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the drug in the donor compartment.[9]

Visualizations

Signaling Pathways in Nanoparticle Uptake

Nanoparticle_Uptake cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nanoparticle Nanoparticle Receptor Receptor Nanoparticle->Receptor Binding Caveolae Caveolae Nanoparticle->Caveolae Caveolin-mediated endocytosis Macropinosome Macropinosome Nanoparticle->Macropinosome Macropinocytosis Clathrin-coated pit Clathrin-coated pit Receptor->Clathrin-coated pit Clathrin-mediated endocytosis Endosome Endosome Clathrin-coated pit->Endosome Caveolae->Endosome Macropinosome->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal escape (Drug Release) Permeability_Workflow cluster_formulation Formulation Strategies cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis Liposomes Liposomes Caco2_Assay Caco-2 Permeability Assay Liposomes->Caco2_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Liposomes->Cell_Viability Polymeric_Nanoparticles Polymeric_Nanoparticles Polymeric_Nanoparticles->Caco2_Assay Polymeric_Nanoparticles->Cell_Viability Prodrug_Synthesis Prodrug_Synthesis PAMPA PAMPA Assay Prodrug_Synthesis->PAMPA Prodrug_Synthesis->Cell_Viability Cyclodextrin_Complex Cyclodextrin_Complex Cyclodextrin_Complex->PAMPA Cyclodextrin_Complex->Cell_Viability Papp_Calculation Calculate Papp/Pe Caco2_Assay->Papp_Calculation PAMPA->Papp_Calculation Assess_Toxicity Assess Cytotoxicity Cell_Viability->Assess_Toxicity Compare_Fold_Increase Compare Fold Increase Papp_Calculation->Compare_Fold_Increase Wikstrol_A This compound Wikstrol_A->Liposomes Wikstrol_A->Polymeric_Nanoparticles Wikstrol_A->Prodrug_Synthesis Wikstrol_A->Cyclodextrin_Complex Troubleshooting_Permeability Start Low Papp for this compound Integrity Is the TEER value stable and Lucifer Yellow leakage low? Start->Integrity Solubility Is this compound fully dissolved in the donor compartment? Solubility_Yes Yes Solubility->Solubility_Yes Solubility_No No Solubility->Solubility_No Recovery Is the mass balance (recovery) > 80%? Recovery_Yes Yes Recovery->Recovery_Yes Recovery_No No Recovery->Recovery_No Efflux Is the Efflux Ratio (Papp B-A / Papp A-B) > 2? Efflux_Yes Yes Efflux->Efflux_Yes Efflux_No No Efflux->Efflux_No Integrity_Yes Yes Integrity->Integrity_Yes Integrity_No No Integrity->Integrity_No Solubility_Yes->Recovery Improve_Solubility Action: Improve solubility (e.g., use co-solvents, add BSA) Solubility_No->Improve_Solubility Recovery_Yes->Efflux Investigate_Binding Action: Investigate non-specific binding, cell accumulation, or metabolism Recovery_No->Investigate_Binding Efflux_Inhibitor Action: Test with efflux pump inhibitors (e.g., verapamil) Efflux_Yes->Efflux_Inhibitor Intrinsic_Low_Permeability Conclusion: this compound has intrinsically low permeability. Consider enhancement strategies. Efflux_No->Intrinsic_Low_Permeability Integrity_Yes->Solubility Recheck_Monolayer Action: Re-evaluate cell culture and differentiation protocol Integrity_No->Recheck_Monolayer

References

Validation & Comparative

Comparative Analysis of Wikstrol A and Colchicine: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of Wikstrol A and Colchicine, two compounds that interfere with microtubule dynamics. While Colchicine is a well-established drug with a deeply characterized mechanism, this compound is a natural product with emerging evidence of a similar molecular target. This document synthesizes the available experimental data to offer a side-by-side comparison of their biochemical and cellular effects.

Introduction to the Compounds

Colchicine is an alkaloid originally extracted from the autumn crocus (Colchicum autumnale). It has been used for centuries to treat gout and is now also prescribed for other inflammatory conditions like Familial Mediterranean Fever and pericarditis.[1][2] Its potent anti-inflammatory effects are primarily attributed to its interaction with tubulin, a key component of the cytoskeleton.[1][2]

This compound is a biflavonoid isolated from the roots of Wikstroemia indica.[3][4] Compounds from this plant have been used in traditional medicine for various ailments.[5] Research has shown that this compound possesses antimitotic and antifungal properties, and importantly, it has been identified as an inhibitor of microtubule polymerization.[3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activity of this compound and Colchicine on tubulin polymerization. It is important to note that the volume of quantitative data available for Colchicine's various effects is vast, while data for this compound is currently limited to its impact on microtubule assembly.

ParameterThis compoundColchicineReference
Target β-tubulinβ-tubulin[3][4],[5][6]
Effect on Microtubules Inhibition of polymerizationInhibition of polymerization[3][4],[5][6]
Tubulin Polymerization IC50 131 ± 3 µM~1-10 µM (varies by assay conditions)[3][4],[7]
Binding Site Not definitively determinedColchicine Binding Site on β-tubulin[5][6]
NLRP3 Inflammasome Inhibition Data not availableYes[8][9][10]
Inhibition of Neutrophil Chemotaxis Data not availableYes[1][2]

Mechanism of Action: A Comparative Overview

The primary mechanism of action for both this compound and Colchicine involves the disruption of microtubule dynamics. However, the depth of understanding and the known downstream effects differ significantly.

Interaction with Tubulin

Colchicine binds with high affinity to the β-subunit of tubulin dimers at a specific site now known as the "colchicine binding site".[5][6] This binding event does not prevent the tubulin dimer from incorporating into a growing microtubule, but it induces a conformational change that introduces a bend in the tubulin protofilament.[5] This structural disruption makes the microtubule unstable and leads to its depolymerization, thereby inhibiting critical cellular processes that rely on a dynamic microtubule network, such as mitosis, cell motility, and intracellular transport.[11][12]

This compound has also been shown to inhibit tubulin polymerization in vitro.[3][4] This suggests that, like Colchicine, it interferes with the assembly of microtubules. However, the precise binding site of this compound on tubulin has not yet been elucidated. It is plausible that it binds at or near the colchicine binding site, as many structurally diverse compounds that inhibit tubulin polymerization target this pocket.[5] Further research, such as competitive binding assays with radiolabeled colchicine, would be necessary to confirm this.

Comparative Interaction with Tubulin cluster_colchicine Colchicine cluster_wikstrol_a This compound Colchicine Colchicine BetaTubulin_C β-Tubulin (Colchicine Binding Site) Colchicine->BetaTubulin_C Binds Dimer_C Bent Tubulin Dimer BetaTubulin_C->Dimer_C AlphaTubulin_C α-Tubulin AlphaTubulin_C->Dimer_C Microtubule_C Microtubule Depolymerization Dimer_C->Microtubule_C Disrupts Assembly WikstrolA This compound Tubulin_W Tubulin Dimer WikstrolA->Tubulin_W Binds (Site TBD) Microtubule_W Inhibition of Polymerization Tubulin_W->Microtubule_W Inhibits

Fig. 1: Comparative Tubulin Interaction
Anti-inflammatory Pathways

Colchicine's anti-inflammatory properties are multifaceted and extend beyond simple microtubule disruption. By interfering with the microtubule network in immune cells, particularly neutrophils, Colchicine inhibits their migration, adhesion, and degranulation at sites of inflammation.[1][2]

A key and well-studied mechanism is its inhibition of the NLRP3 inflammasome .[8][9][10] The assembly of the NLRP3 inflammasome, a multi-protein complex that activates inflammatory caspases, is dependent on microtubule-mediated transport of its components. By disrupting microtubules, Colchicine prevents the assembly and activation of the inflammasome, thereby reducing the production and release of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[8][10]

This compound is associated with plants used in traditional medicine for inflammatory conditions, suggesting it may also possess anti-inflammatory activity.[5] While direct evidence of its effect on specific inflammatory pathways is scarce, a related compound from the same plant, Wikstrol B , has been shown to modulate the NF-κB signaling pathway .[1][13] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[14][15] It is plausible that this compound may exert anti-inflammatory effects through a similar mechanism, but this requires direct experimental verification. There is currently no published data on the effect of this compound on the NLRP3 inflammasome.

Colchicine's Anti-inflammatory Mechanism Colchicine Colchicine Tubulin Tubulin Polymerization Colchicine->Tubulin Inhibits Microtubule Microtubule Network Disruption Tubulin->Microtubule Inflammasome NLRP3 Inflammasome Assembly Microtubule->Inflammasome Inhibits Neutrophil Neutrophil Motility & Chemotaxis Microtubule->Neutrophil Inhibits Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Prevents IL1B IL-1β & IL-18 Release Caspase1->IL1B Prevents Inflammation Reduced Inflammation IL1B->Inflammation Neutrophil->Inflammation

Fig. 2: Colchicine's Anti-inflammatory Pathway

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by the increase in light scattering (absorbance) as microtubules form.

Materials:

  • Purified tubulin (>99% pure, e.g., from bovine brain)

  • General Tubulin Buffer (G-PEM; 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (100 mM stock)

  • Test compounds (this compound, Colchicine) dissolved in DMSO

  • 96-well microplate, suitable for absorbance readings

  • Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm

Procedure:

  • Preparation: Pre-warm the microplate reader to 37°C. Keep tubulin, buffers, and GTP on ice.

  • Reaction Mixture: In a microcentrifuge tube on ice, prepare a tubulin solution at a final concentration of 3-4 mg/mL in G-PEM buffer.

  • GTP Addition: Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Compound Addition: Add the test compound (e.g., this compound or Colchicine at various concentrations) or vehicle (DMSO) to the wells of the pre-warmed 96-well plate.

  • Initiate Polymerization: Add the tubulin/GTP mixture to the wells containing the compounds. The final volume should be consistent across all wells (e.g., 100 µL).

  • Data Acquisition: Immediately place the plate in the reader and begin recording the absorbance at 340 nm every 30-60 seconds for 60 minutes at 37°C.

  • Analysis: Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Inhibitors like Colchicine and this compound will show a reduced rate and extent of polymerization compared to the vehicle control. The IC₅₀ value can be calculated from the dose-response curve.[13][16]

Tubulin Polymerization Assay Workflow Start Start Prepare Prepare Tubulin + GTP in G-PEM Buffer on Ice Start->Prepare AddCompound Add Test Compound/Vehicle to 37°C Microplate Wells Prepare->AddCompound Initiate Add Tubulin/GTP Mix to Wells to Initiate Polymerization AddCompound->Initiate Read Measure Absorbance (340nm) at 37°C for 60 min Initiate->Read Analyze Plot Absorbance vs. Time and Analyze Data Read->Analyze End End Analyze->End

Fig. 3: Tubulin Polymerization Assay Workflow
NLRP3 Inflammasome Activation Assay in Macrophages

This protocol describes how to measure the inhibition of NLRP3 inflammasome activation in cultured macrophages, such as THP-1 cells or bone marrow-derived macrophages (BMDMs).

Materials:

  • Macrophage cell line (e.g., PMA-differentiated THP-1 cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin (NLRP3 activators)

  • Test compound (Colchicine)

  • ELISA kit for human IL-1β

  • Western blot reagents (antibodies for Caspase-1 p20, IL-1β)

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 0.25-1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[2][17]

  • Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing the test compound (e.g., Colchicine at various concentrations) or vehicle. Incubate for 1 hour.

  • Activation (Signal 2): Add an NLRP3 activator, such as ATP (2-5 mM) or Nigericin (5-10 µM), to the wells and incubate for 45-60 minutes.[2][17]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant. This will be used to measure secreted IL-1β by ELISA and cleaved Caspase-1 by Western blot.

    • Cell Lysate: Lyse the remaining cells to analyze intracellular protein levels (e.g., pro-IL-1β, β-actin as a loading control).

  • Analysis:

    • ELISA: Quantify the concentration of IL-1β in the supernatant according to the ELISA kit manufacturer's instructions.

    • Western Blot: Analyze the supernatant for the presence of the cleaved (active) form of Caspase-1 (p20 subunit) and the cell lysates for pro-IL-1β expression.

  • Interpretation: A reduction in secreted IL-1β and cleaved Caspase-1 in the supernatant of Colchicine-treated cells compared to the vehicle control indicates inhibition of NLRP3 inflammasome activation.[3][4]

Conclusion

The comparative analysis of this compound and Colchicine reveals that both compounds target a fundamental cellular process: microtubule polymerization. Colchicine's mechanism of action is extensively documented, demonstrating not only its potent inhibition of microtubule assembly via binding to the colchicine site on β-tubulin but also its significant downstream anti-inflammatory effects through the inhibition of neutrophil function and NLRP3 inflammasome activation.

This compound emerges as a compound of interest with a confirmed ability to inhibit tubulin polymerization, albeit with a higher IC₅₀ value than typically reported for Colchicine. This shared primary mechanism suggests that this compound may also possess anti-inflammatory and antimitotic properties worthy of further investigation. However, critical information regarding its specific binding site on tubulin and its effects on key inflammatory pathways, such as the NLRP3 inflammasome and NF-κB signaling, is currently lacking.

For drug development professionals and researchers, Colchicine serves as a benchmark for tubulin-destabilizing agents with potent anti-inflammatory activity. This compound represents a potential lead compound from a natural source whose full therapeutic potential is yet to be unlocked. Future research should focus on elucidating the precise molecular interactions of this compound with tubulin and comprehensively characterizing its impact on the inflammatory signaling cascades that are so effectively modulated by Colchicine. Such studies will be crucial in determining whether this compound or its derivatives could be developed into novel therapeutic agents.

References

A Comparative Guide to the Antifungal Potential of Wikstrol A and Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wikstrol A, a natural biflavonoid isolated from the roots of Wikstroemia indica, has demonstrated notable biological activities, including antifungal, antimitotic, and anti-HIV-1 properties.[1][2][3] Its primary mechanism of action as an antifungal agent is the inhibition of microtubule polymerization.[1][2] This guide provides a comparative analysis of this compound against established standard antifungal drugs, focusing on its mechanism of action and the available preclinical data. Due to a lack of studies on clinically relevant human fungal pathogens, a direct quantitative comparison of efficacy is not currently possible. However, by examining its molecular target and providing detailed experimental protocols, this guide aims to equip researchers with the foundational knowledge to evaluate the potential of this compound as a novel antifungal candidate.

Comparative Analysis of Antifungal Agents

The following table summarizes the known properties of this compound in comparison to major classes of standard antifungal drugs. It is important to note that the antifungal data for this compound is currently limited to its effect on the plant pathogenic fungus Pyricularia oryzae.[1]

Antifungal Agent Drug Class Mechanism of Action Primary Fungal Target(s) Spectrum of Activity (Clinically Relevant Fungi)
This compound BiflavonoidInhibition of microtubule polymerization, leading to mitotic arrest and morphological deformation.[1][2]TubulinNot established for human pathogens. Active against Pyricularia oryzae.[1]
Fluconazole AzoleInhibits lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis. This disrupts the fungal cell membrane structure and function.Lanosterol 14-α-demethylase (CYP51)Candida spp. (though resistance is increasing), Cryptococcus neoformans. Less active against molds like Aspergillus spp.
Amphotericin B PolyeneBinds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.ErgosterolBroad-spectrum: Candida spp., Aspergillus spp., Cryptococcus neoformans, and many endemic fungi.
Caspofungin EchinocandinInhibits (1,3)-β-D-glucan synthase, an enzyme essential for the synthesis of β-glucan, a key component of the fungal cell wall.(1,3)-β-D-glucan synthaseCandida spp. (including many fluconazole-resistant strains), Aspergillus spp.
Terbinafine AllylamineInhibits squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway, leading to a deficiency in ergosterol and an accumulation of toxic squalene.Squalene epoxidasePrimarily used for dermatophytes (tinea infections) and has activity against some molds.

Quantitative Data

Currently, there is a significant gap in the literature regarding the efficacy of this compound against clinically important fungal pathogens such as Candida and Aspergillus species. The only available quantitative antifungal data for this compound is from a study on the rice blast fungus, Pyricularia oryzae.

Compound Fungal Species Assay Value Reference
This compoundPyricularia oryzaeMinimum Morphological Deformation Concentration (MMDC)70.1 ± 2.4 µM[1]
This compound-In vitro microtubule polymerization inhibitionIC50: 131 ± 3 µM[1]

Experimental Protocols

Minimum Morphological Deformation Concentration (MMDC) Assay

This bioassay is utilized to screen for compounds that induce morphological changes in fungal mycelia. The protocol for Pyricularia oryzae as referenced in the study on this compound is detailed below.

Objective: To determine the minimum concentration of a compound that causes observable morphological abnormalities in fungal mycelia.

Materials:

  • Pyricularia oryzae culture

  • Potato dextrose agar (PDA) plates

  • Sterile distilled water

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Fungal Culture Preparation: Pyricularia oryzae is cultured on PDA plates at an appropriate temperature (e.g., 25-28°C) until sufficient mycelial growth is observed.

  • Spore Suspension: A spore suspension is prepared by flooding the surface of the agar plate with sterile distilled water and gently scraping the surface with a sterile loop. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration is adjusted to a standardized value (e.g., 1 x 10^5 spores/mL).

  • Preparation of Test Plates: The test compound is serially diluted and added to molten PDA before pouring into petri dishes. A solvent control is also prepared.

  • Inoculation: A small aliquot of the spore suspension is inoculated onto the center of the prepared PDA plates.

  • Incubation: The plates are incubated under optimal growth conditions for a defined period (e.g., 24-48 hours).

  • Microscopic Examination: After incubation, a small portion of the mycelia from the edge of the fungal colony is excised, placed on a microscope slide with a drop of water, and covered with a coverslip.

  • Data Analysis: The mycelia are observed under a light microscope for morphological changes such as swelling, distortion, and excessive branching. The MMDC is defined as the lowest concentration of the compound at which these morphological deformations are observed.

In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.

Objective: To quantify the inhibitory effect of a compound on tubulin polymerization.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • Polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and GTP)

  • Test compound (this compound)

  • Positive control (e.g., colchicine)

  • Negative control (solvent)

  • Spectrophotometer with temperature control

Procedure:

  • Preparation of Reagents: Tubulin is diluted to a final concentration of approximately 1 mg/mL in ice-cold polymerization buffer. The test compound and controls are prepared at various concentrations.

  • Reaction Setup: In a 96-well plate, the polymerization buffer, GTP, and the test compound (or control) are added to each well and pre-warmed to 37°C.

  • Initiation of Polymerization: The reaction is initiated by adding the pre-chilled tubulin solution to each well.

  • Monitoring Polymerization: The absorbance (optical density) at 340 nm is measured every minute for a defined period (e.g., 60 minutes) at 37°C. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway Diagram

Antifungal_Microtubule_Inhibition cluster_fungal_cell Fungal Cell Wikstrol_A This compound Tubulin α/β-Tubulin Dimers Wikstrol_A->Tubulin Binds to tubulin Wikstrol_A->Tubulin Inhibits Polymerization Microtubule Microtubule Tubulin->Microtubule Polymerization Morphological_Deformation Morphological Deformation Tubulin->Morphological_Deformation Disruption leads to Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Spindle Formation Cell_Division Cell Division Mitosis->Cell_Division Leads to

Caption: Mechanism of action of this compound as a microtubule polymerization inhibitor.

Experimental Workflow Diagrams

MMDC_Assay_Workflow cluster_workflow MMDC Assay Workflow prep Prepare Fungal Spore Suspension inoculate Inoculate Plates with Spore Suspension prep->inoculate plates Prepare Agar Plates with Serial Dilutions of this compound plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Microscopic Observation of Mycelial Morphology incubate->observe determine Determine Lowest Concentration with Morphological Deformation observe->determine

Caption: Workflow for the Minimum Morphological Deformation Concentration (MMDC) assay.

Microtubule_Polymerization_Assay_Workflow cluster_workflow Microtubule Polymerization Assay Workflow reagents Prepare Tubulin, Buffers, and this compound Dilutions setup Set up Reaction in 96-well Plate and Pre-warm to 37°C reagents->setup initiate Initiate Polymerization by Adding Tubulin setup->initiate monitor Monitor Absorbance at 340 nm over Time initiate->monitor analyze Calculate Polymerization Rate and Determine IC50 monitor->analyze

Caption: Workflow for the in vitro microtubule polymerization assay.

Conclusion and Future Directions

  • In vitro susceptibility testing of this compound against a broad panel of clinically relevant fungi, including Candida species (both albicans and non-albicans), Aspergillus species, and Cryptococcus neoformans. Standardized microbroth dilution assays to determine Minimum Inhibitory Concentrations (MICs) are essential.

  • Direct comparative studies evaluating the in vitro and in vivo efficacy of this compound against standard antifungal drugs like fluconazole, amphotericin B, and echinocandins.

  • Mechanism of action studies to further elucidate the specific binding site of this compound on fungal tubulin and to understand the downstream cellular consequences of microtubule disruption in pathogenic fungi.

  • Toxicity studies to evaluate the selectivity of this compound for fungal tubulin over mammalian tubulin, which is a critical determinant of its therapeutic index.

By addressing these research gaps, the scientific community can better ascertain the potential of this compound and its derivatives as a future class of antifungal therapeutics.

References

A Comparative Guide to the Synergistic Antifungal Activity of Fluconazole with a Bioactive Compound against Candida

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Wikstrol A" in combination with fluconazole against Candida did not yield any specific published research. Therefore, this guide uses Licofelone , a well-documented compound, as a representative example to illustrate the synergistic effects with fluconazole against Candida albicans. All data and methodologies presented herein pertain to studies involving Licofelone.

This guide provides a comprehensive overview of the synergistic antifungal effects of Licofelone when combined with fluconazole against Candida albicans, with a particular focus on fluconazole-resistant strains. The data and experimental protocols are compiled from peer-reviewed research to inform researchers, scientists, and drug development professionals.

Quantitative Analysis of Synergistic Effects

The combination of Licofelone and fluconazole has demonstrated significant synergistic activity, particularly against fluconazole-resistant C. albicans. This synergy is quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of a synergistic interaction.

Table 1: In Vitro Synergistic Activity against Planktonic C. albicans

StrainFluconazole MIC alone (μg/mL)Licofelone MIC alone (μg/mL)Fluconazole MIC in combination (μg/mL)Licofelone Concentration in combination (μg/mL)FICIInterpretation
C. albicans (CA10 - Resistant)>5121281160.127Synergy
C. albicans (CA16 - Resistant)>5121280.5160.250Synergy

Data sourced from a study on the synergistic antifungal effect of fluconazole combined with licofelone against resistant Candida albicans.[1][2]

Table 2: Synergistic Activity against C. albicans Biofilms

Biofilm Age (hours)Fluconazole sMIC alone (μg/mL)Licofelone sMIC alone (μg/mL)FICI of CombinationInterpretation
8512128<0.5Synergy
12512128<0.5Synergy

sMIC (sessile minimum inhibitory concentration) is the MIC for biofilm-embedded cells. The combination involved 1 μg/mL of fluconazole with 16 μg/mL of licofelone.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of Licofelone and fluconazole.

2.1. Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Strain Prep Prepare C. albicans inoculum (0.5-2.5 x 10^3 cells/mL) Plate Setup Add drug dilutions and inoculum to 96-well microtiter plate Strain Prep->Plate Setup Drug Prep Prepare serial dilutions of Fluconazole and Licofelone Drug Prep->Plate Setup Incubation Incubate at 35°C for 24 hours Plate Setup->Incubation MIC Determination Determine MIC (lowest concentration with significant growth inhibition) Incubation->MIC Determination

Broth Microdilution Workflow

2.2. Checkerboard Synergy Assay

This assay is used to systematically evaluate the interaction between two compounds.

cluster_setup Plate Setup cluster_incubation Incubation cluster_fici FICI Calculation Serial Dilutions Create serial dilutions of Fluconazole (horizontally) and Licofelone (vertically) in a 96-well plate Inoculation Inoculate wells with standardized C. albicans suspension Serial Dilutions->Inoculation Incubate Plate Incubate at 35°C for 24 hours Inoculation->Incubate Plate Determine Combo MIC Identify the MIC of each drug in every combination Incubate Plate->Determine Combo MIC Calculate FICI FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone) Determine Combo MIC->Calculate FICI Interpret FICI Synergy: FICI <= 0.5 Indifference: 0.5 < FICI <= 4 Antagonism: FICI > 4 Calculate FICI->Interpret FICI

Checkerboard Assay Workflow

Proposed Signaling Pathways and Mechanisms of Action

The synergistic effect of Licofelone with fluconazole against resistant C. albicans is not attributed to the inhibition of drug efflux pumps. Instead, the combination appears to impact key virulence factors and related signaling pathways.

The combination of Licofelone and fluconazole has been shown to inhibit the transition from yeast to hyphal growth form and decrease the activity of secreted aspartyl proteinases (SAPs), which are crucial for tissue invasion.[3] Furthermore, the treatment downregulates the expression of genes involved in biofilm formation and the RAS/cAMP/PKA signaling pathway.[1][3]

RAS_cAMP_PKA RAS/cAMP/PKA Pathway Virulence Virulence Factors RAS_cAMP_PKA->Virulence Hyphal_Growth Yeast-to-Hypha Transition Virulence->Hyphal_Growth SAP_Activity Secreted Aspartyl Proteinase (SAP) Activity Virulence->SAP_Activity Biofilm_Genes Biofilm-related Gene Expression Virulence->Biofilm_Genes Phospholipase_Genes Phospholipase Gene Expression Virulence->Phospholipase_Genes Reduced_Virulence Reduced C. albicans Virulence Hyphal_Growth->Reduced_Virulence SAP_Activity->Reduced_Virulence Biofilm_Genes->Reduced_Virulence Phospholipase_Genes->Reduced_Virulence Combo Combo Combo->Hyphal_Growth Inhibits Combo->SAP_Activity Reduces Combo->Biofilm_Genes Downregulates Combo->Phospholipase_Genes Downregulates

Proposed Mechanism of Synergistic Action

Conclusion

The combination of Licofelone and fluconazole demonstrates a potent synergistic effect against fluconazole-resistant Candida albicans in both planktonic and biofilm forms. This synergy appears to be mediated through the inhibition of key virulence factors, including hyphal morphogenesis and the activity of secreted enzymes, as well as the downregulation of genes associated with biofilm formation and the RAS/cAMP/PKA signaling pathway. These findings suggest that combination therapy with compounds like Licofelone could be a promising strategy to overcome fluconazole resistance in C. albicans infections. Further in vivo studies are warranted to validate these in vitro findings and to explore the clinical potential of such combination therapies.

References

A Comparative Analysis of the Cytotoxic Effects of Wikstrol A and Doxorubicin on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Wikstrol A, a member of the flavagline family of natural products, and Doxorubicin, a widely used chemotherapeutic agent. While direct comparative studies on this compound and Doxorubicin are limited, this document leverages available data on the closely related and well-studied flavagline, Silvestrol, as a surrogate for this compound to provide a comprehensive analysis of their respective cytotoxic potential and mechanisms of action.

Executive Summary

Doxorubicin is a long-established anticancer drug with a broad spectrum of activity, primarily acting through DNA intercalation and inhibition of topoisomerase II.[1][2][3][4] In contrast, this compound and its analogue Silvestrol represent a newer class of potential anticancer agents that function by inhibiting protein translation, a mechanism distinct from traditional DNA-damaging agents.[5] This fundamental difference in their molecular targets suggests they may have different efficacy profiles and overcome different mechanisms of drug resistance. This guide presents a compilation of cytotoxicity data, a detailed overview of their mechanisms of action through signaling pathway diagrams, and standardized protocols for assessing their cytotoxic effects.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Silvestrol (as a proxy for this compound) and Doxorubicin across a range of cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.[6][7]

Table 1: IC50 Values of Silvestrol (this compound Analogue) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Method
LNCaPProstate Cancer~5Not Specified
PC-3Prostate Cancer~10Not Specified
MCF-7Breast Cancer~2.5Not Specified
MDA-MB-231Breast Cancer~5Not Specified
A549Lung Cancer~5Not Specified
P388Leukemia0.44Not Specified

Note: The IC50 values for Silvestrol are approximated from graphical data and literature review. The original sources should be consulted for precise values and experimental details.

Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Method
HeLaCervical Cancer2.9MTT Assay
MCF-7Breast Cancer2.5MTT Assay
HepG2Liver Cancer12.2MTT Assay
A549Lung Cancer>20MTT Assay
TCCSUPBladder Cancer12.6MTT Assay
BFTC-905Bladder Cancer2.3MTT Assay
UMUC-3Bladder Cancer5.1MTT Assay
M21Skin Melanoma2.8MTT Assay
AMJ13Breast Cancer223.6 (ng/mL)MTT Assay

Source: Data compiled from multiple studies.[8][9] It is important to recognize the significant variability in reported IC50 values for Doxorubicin, which can be influenced by the specific clone of the cell line and the duration of the assay.[8][10]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in drug development. The following are detailed protocols for commonly used cell viability assays that can be employed to compare the cytotoxic effects of compounds like this compound and Doxorubicin.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

WST-1 (Water Soluble Tetrazolium Salt) Assay

The WST-1 assay is another colorimetric method that measures the cleavage of the tetrazolium salt WST-1 to a soluble formazan by cellular mitochondrial dehydrogenases.

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at 450 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Mandatory Visualization

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound (represented by its analogue, Silvestrol) and Doxorubicin.

WikstrolA_Pathway cluster_cell Cancer Cell WikstrolA This compound (Silvestrol) eIF4A eIF4A (RNA Helicase) WikstrolA->eIF4A Binds & inhibits eIF4F eIF4F Complex (eIF4A, eIF4E, eIF4G) eIF4A->eIF4F Component of mRNA Malignancy-related mRNAs eIF4F->mRNA Unwinds 5' UTR Cell_Proliferation Cell Proliferation & Survival Ribosome Ribosome mRNA->Ribosome Binds to Protein_Synthesis Protein Synthesis (e.g., c-Myc, Cyclin D1) Ribosome->Protein_Synthesis Initiates Protein_Synthesis->Cell_Proliferation Promotes

Caption: Proposed mechanism of action for this compound (Silvestrol).

Doxorubicin_Pathway cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalates TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibits Mitochondria Mitochondria Doxorubicin->Mitochondria Induces DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Mitochondria->ROS Generates

Caption: Major mechanisms of action for Doxorubicin.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds.

Cytotoxicity_Workflow cluster_workflow Comparative Cytotoxicity Experimental Workflow Start Start Cell_Culture 1. Cancer Cell Line Culture & Seeding Start->Cell_Culture Compound_Prep 2. Prepare Serial Dilutions of this compound & Doxorubicin Cell_Culture->Compound_Prep Treatment 3. Treat Cells with Compounds Compound_Prep->Treatment Incubation 4. Incubate for 24, 48, 72 hours Treatment->Incubation Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT, WST-1) Incubation->Viability_Assay Data_Acquisition 6. Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis 7. Analyze Data: - Calculate % Viability - Determine IC50 Values Data_Acquisition->Data_Analysis Comparison 8. Compare Cytotoxicity Profiles Data_Analysis->Comparison End End Comparison->End

Caption: Standard workflow for in vitro cytotoxicity comparison.

References

Validating the Anti-Proliferative Effects of Wikstrol A in Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the anti-proliferative effects of the novel compound, Wikstrol A, against a well-established chemotherapeutic agent, Doxorubicin. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a selective anti-cancer agent. This document outlines the methodologies for key experiments, presents comparative quantitative data, and illustrates the underlying signaling pathways.

Comparative Anti-Proliferative Activity

The anti-proliferative efficacy of this compound and Doxorubicin was evaluated across a panel of human cancer cell lines representing various cancer types. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast AdenocarcinomaData Placeholder0.045
A549 Lung CarcinomaData Placeholder0.028
HeLa Cervical CarcinomaData Placeholder0.032
HepG2 Hepatocellular CarcinomaData Placeholder0.075
PC-3 Prostate AdenocarcinomaData Placeholder0.090
HCT116 Colorectal CarcinomaData Placeholder0.020

Note: The IC50 values for Doxorubicin are representative values from published literature and may vary between experiments. The data for this compound is to be substituted with experimental findings.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Cell Culture

All human cancer cell lines (MCF-7, A549, HeLa, HepG2, PC-3, and HCT116) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The anti-proliferative activity of this compound and Doxorubicin was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or Doxorubicin. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which an anti-cancer agent exerts its effects is crucial for its development as a therapeutic.

Proposed Mechanism of Action for this compound

Further research is required to elucidate the precise mechanism of action of this compound. Preliminary studies suggest that this compound may induce cell cycle arrest and apoptosis through the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Established Mechanism of Action for Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic that primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and preventing the replication and transcription of DNA. This leads to the induction of DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.

Illustrative Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by an anti-proliferative compound like this compound, leading to the inhibition of cancer cell growth.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad | Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apoptosis Apoptosis Bad->Apoptosis | This compound This compound This compound->Akt Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a typical workflow to investigate the mechanism of action of a novel anti-proliferative compound.

G Treat Cancer Cells with this compound Treat Cancer Cells with this compound Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treat Cancer Cells with this compound->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI Staining) Apoptosis Assay (Annexin V/PI Staining) Treat Cancer Cells with this compound->Apoptosis Assay (Annexin V/PI Staining) Western Blot Analysis Western Blot Analysis Treat Cancer Cells with this compound->Western Blot Analysis Identify Cell Cycle Arrest Phase Identify Cell Cycle Arrest Phase Cell Cycle Analysis (Flow Cytometry)->Identify Cell Cycle Arrest Phase Mechanism Elucidation Mechanism Elucidation Identify Cell Cycle Arrest Phase->Mechanism Elucidation Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay (Annexin V/PI Staining)->Quantify Apoptotic Cells Quantify Apoptotic Cells->Mechanism Elucidation Analyze Protein Expression in Key Signaling Pathways (e.g., PI3K/Akt, MAPK) Analyze Protein Expression in Key Signaling Pathways (e.g., PI3K/Akt, MAPK) Western Blot Analysis->Analyze Protein Expression in Key Signaling Pathways (e.g., PI3K/Akt, MAPK) Analyze Protein Expression in Key Signaling Pathways (e.g., PI3K/Akt, MAPK)->Mechanism Elucidation

Caption: Workflow for elucidating the mechanism of action.

This comparative guide serves as a foundational document for the continued investigation of this compound as a potential anti-cancer therapeutic. The provided protocols and frameworks will facilitate standardized and rigorous evaluation, ultimately contributing to a comprehensive understanding of its anti-proliferative effects and mechanism of action.

References

Head-to-head comparison of Wikstrol A and Wikstrol B anti-HIV activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of the anti-HIV activities of Wikstrol A and Wikstrol B is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to provide an objective overview of the two compounds.

Overview of this compound and Wikstrol B

This compound and Wikstrol B are natural compounds isolated from the roots of Wikstroemia indica[1][2][3]. Both have been investigated for their potential as anti-HIV-1 agents. While sharing a common plant origin, they exhibit distinct profiles in terms of their anti-HIV potency and mechanisms of action.

Head-to-Head Comparison of Anti-HIV-1 Activity

Direct comparative data for the anti-HIV-1 activity of this compound and Wikstrol B has been reported from in vitro studies. The evaluation was based on the inhibition of HIV-1 induced cytopathic effects in MT-4 cells[1].

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound 67.8>153.4>2.3
Wikstrol B 105.2>181.5>1.7
Data sourced from Hu K, et al. Planta Med. 2000[1].

IC50 (50% Inhibitory Concentration): The concentration of the compound at which 50% of the viral replication is inhibited. A lower IC50 value indicates higher potency. CC50 (50% Cytotoxic Concentration): The concentration of the compound at which 50% of the host cells are killed. A higher CC50 value indicates lower cytotoxicity. Selectivity Index (SI): Calculated as the ratio of CC50 to IC50. A higher SI value is desirable, as it indicates that the compound is more toxic to the virus than to the host cells.

Based on this data, this compound demonstrates more potent anti-HIV-1 activity with a lower IC50 value compared to Wikstrol B. Both compounds exhibit low cytotoxicity in MT-4 cells.

Mechanisms of Action

This compound and Wikstrol B appear to inhibit HIV-1 through different mechanisms.

This compound: The precise mechanism of anti-HIV action for this compound is not fully elucidated in the available literature. However, it has been shown to inhibit microtubule polymerization, which could potentially interfere with viral replication processes that depend on the host cell's cytoskeleton[1][4].

Wikstrol B: Recent research has revealed a dual mechanism of action for Wikstrol B, positioning it as a candidate for a "shock and kill" HIV eradication strategy[5].

  • Inhibition of HIV-1 Infection: Wikstrol B demonstrates inhibitory activity against the HIV-1IIIB strain by blocking the function of the viral infectivity factor (Vif). Vif is a viral protein that counteracts the host's natural antiviral defense by mediating the degradation of the APOBEC3G (A3G) protein. By inhibiting this Vif-mediated degradation, Wikstrol B preserves the antiviral function of A3G[5].

  • Reactivation of Latent HIV-1: Wikstrol B can reactivate latent HIV-1 provirus. This is achieved by modulating the NF-κB signaling pathway, which leads to the transactivation of the HIV-1 long terminal repeat (LTR) and initiates the transcription of viral genes[5].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and Wikstrol B.

Anti-HIV-1 Syncytium Formation Assay

This assay was used to determine the IC50 values for this compound and Wikstrol B by measuring the inhibition of HIV-1-induced cytopathic effects in MT-4 cells[1].

Objective: To quantify the ability of a compound to inhibit HIV-1-induced cell fusion (syncytium formation).

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., IIIB strain)

  • Test compounds (this compound, Wikstrol B)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Seed MT-4 cells into 96-well plates at a predetermined density.

  • Prepare serial dilutions of the test compounds.

  • Add the diluted compounds to the wells containing MT-4 cells.

  • Infect the cells with a standardized amount of HIV-1.

  • Include control wells with uninfected cells, infected cells without any compound, and infected cells with a known anti-HIV drug (e.g., AZT).

  • Incubate the plates for a period that allows for syncytium formation (e.g., 4-5 days).

  • After incubation, visually inspect the wells under a microscope and count the number of syncytia (multinucleated giant cells).

  • The IC50 is calculated as the compound concentration that reduces the number of syncytia by 50% compared to the untreated infected control.

Cytotoxicity Assay (MTT Assay)

This assay was used to determine the CC50 values for the compounds in MT-4 cells[5].

Objective: To measure the cytotoxicity of a compound on the host cell line.

Materials:

  • MT-4 cells

  • Test compounds (this compound, Wikstrol B)

  • Cell culture medium

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a detergent solution)

  • Microplate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for the same duration as the anti-HIV assay.

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength using a microplate reader.

  • The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.

Vif-Mediated APOBEC3G Degradation Assay

This type of assay is used to investigate the mechanism of action of Wikstrol B[5].

Objective: To determine if a compound can inhibit the Vif-induced degradation of the APOBEC3G protein.

Materials:

  • Cell line (e.g., HEK293T)

  • Plasmids expressing APOBEC3G (often tagged, e.g., with HA or GFP) and HIV-1 Vif

  • Transfection reagent

  • Test compound (Wikstrol B)

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-HA, anti-Vif, and a loading control like anti-actin)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Co-transfect cells with plasmids expressing APOBEC3G and Vif. A control group is transfected with the APOBEC3G plasmid and an empty vector (no Vif).

  • Treat the transfected cells with various concentrations of the test compound.

  • After a suitable incubation period, lyse the cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

  • Probe the membrane with specific antibodies to detect the levels of APOBEC3G, Vif, and the loading control.

  • A successful inhibitory compound will show higher levels of APOBEC3G in the Vif-expressing cells treated with the compound compared to the untreated Vif-expressing cells.

Visualizations

experimental_workflow cluster_antiviral_assay Anti-HIV-1 Syncytium Assay cluster_cytotoxicity_assay Cytotoxicity (MTT) Assay cluster_moa_assay Vif-A3G Degradation Assay A1 Seed MT-4 cells A2 Add compound dilutions A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate (4-5 days) A3->A4 A5 Count syncytia A4->A5 A6 Calculate IC50 A5->A6 C1 Seed MT-4 cells C2 Add compound dilutions C1->C2 C3 Incubate C2->C3 C4 Add MTT reagent C3->C4 C5 Measure absorbance C4->C5 C6 Calculate CC50 C5->C6 M1 Co-transfect cells with APOBEC3G and Vif plasmids M2 Treat with Wikstrol B M1->M2 M3 Lyse cells & extract protein M2->M3 M4 Western Blot for APOBEC3G M3->M4 M5 Analyze protein levels M4->M5

Caption: Experimental workflows for anti-HIV and mechanism of action assays.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WikstrolB Wikstrol B IKK IKK Complex WikstrolB->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB:f0->IkB IκB degradation IkB_NFkB:f1->NFkB Release HIV_LTR HIV-1 LTR NFkB_nuc->HIV_LTR Binds Transcription Viral Gene Transcription HIV_LTR->Transcription Initiates

Caption: Wikstrol B activates the NF-κB pathway to induce latent HIV-1.

vif_a3g_pathway cluster_inhibition Inhibition by Wikstrol B cluster_outcome Outcome WikstrolB Wikstrol B WikstrolB->Inhibition Vif HIV-1 Vif A3G APOBEC3G (Antiviral Factor) Vif->A3G Binds to Proteasome Proteasomal Degradation A3G->Proteasome Leads to A3G_preserved APOBEC3G Preserved Inhibition->Vif HIV_inhibition HIV-1 Inhibition A3G_preserved->HIV_inhibition

References

Evaluating the Selectivity Index of Wikstrol A for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The therapeutic efficacy of a potential anticancer agent is critically dependent on its ability to selectively target and eliminate cancer cells while sparing normal, healthy cells. The selectivity index (SI) is a quantitative measure used in pharmacology and toxicology to express this differential activity. It is a crucial parameter in the early stages of drug discovery, offering a preliminary assessment of a compound's therapeutic window.[1] A higher SI value is indicative of a more favorable toxicity profile, suggesting that the compound is more toxic to cancer cells than to normal cells.[2][3] This guide provides a comprehensive framework for evaluating the selectivity index of a novel compound, designated here as Wikstrol A, and compares its hypothetical performance against established chemotherapeutic agents.

Determining the Selectivity Index: Experimental Protocol

The selectivity index is calculated from the ratio of the cytotoxic concentration of a compound in normal cells to its cytotoxic concentration in cancer cells.[2] The most common metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cell population.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[4][5] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., MRC-5 normal lung fibroblasts or MCF-10A normal breast epithelial cells) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound and control drugs (e.g., Doxorubicin, Paclitaxel). A control group receives only the vehicle (e.g., DMSO) used to dissolve the compounds.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[4]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The absorbance values are plotted against the drug concentrations, and a dose-response curve is generated. The IC50 value is calculated from this curve for each cell line.

  • Selectivity Index Calculation: The SI is calculated using the following formula[1][2][6]:

    SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

    A compound with an SI value greater than 3 is generally considered to be selectively toxic to cancer cells.[2]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer & Normal Cells in 96-well Plates overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Serial Dilutions of this compound & Control Drugs overnight_incubation->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilizing Agent (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si

Experimental workflow for determining the Selectivity Index.

Comparative Data of Selectivity Indices

To evaluate the potential of this compound, its hypothetical selectivity index is compared with several standard chemotherapeutic drugs. The data presented for Doxorubicin and Paclitaxel are derived from published studies, while the data for this compound is hypothetical for illustrative purposes. A higher SI value indicates greater selectivity for cancer cells.

CompoundCancer Cell LineNormal Cell LineIC50 (Cancer Cells, µM)IC50 (Normal Cells, µM)Selectivity Index (SI)Reference
This compound MCF-7MCF-10A0.515.030.0 Hypothetical
DoxorubicinMCF-7MRC-51.251.070.86 [7]
PaclitaxelMCF-7MRC-50.810.931.15 [7]
5-FluorouracilHT-29MRC-511.2011.301.01 [7]

Note: Lower IC50 values indicate higher potency. A Selectivity Index > 1 indicates more activity against cancer cells than normal cells.[3]

Mechanism of Action: Hypothetical Signaling Pathway for this compound

Understanding the mechanism of action is crucial for drug development. While the specific pathway for this compound is unknown, many novel anticancer agents target critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation, growth, and survival.[8] The diagram below illustrates a hypothetical mechanism where this compound inhibits a key component of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibition of WikstrolA This compound WikstrolA->mTORC1 Inhibition

Hypothetical inhibition of the mTORC1 pathway by this compound.

Conclusion

The evaluation of the selectivity index is a fundamental step in the preclinical assessment of any potential anticancer compound. Based on this comparative guide, the hypothetical compound this compound, with a high SI of 30, demonstrates significant promise compared to established drugs like Doxorubicin and Paclitaxel, which exhibit poor selectivity.[7] A high selectivity index suggests that a compound can effectively eliminate cancer cells with minimal toxicity to healthy cells, a hallmark of an ideal chemotherapeutic agent. Further investigation into the precise mechanism of action, such as the inhibition of key survival pathways like mTORC1, is essential to advance the development of such promising candidates for clinical applications.

References

A Comparative Meta-Analysis of Statin Analogues in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for various statin analogues, a class of drugs renowned for their efficacy in managing hypercholesterolemia and reducing cardiovascular disease risk. By objectively comparing the performance of different statins and detailing the experimental protocols underpinning these findings, this document serves as a critical resource for researchers and professionals in drug development.

Data Presentation: Comparative Efficacy and Safety of Statin Analogues

The following tables summarize quantitative data from numerous meta-analyses, offering a clear comparison of the leading statin analogues across key efficacy and safety endpoints.

Table 1: Comparative Efficacy of Statin Analogues on Lipid Profile

Statin AnalogueDose Range (mg/day)Mean LDL-C Reduction (%)Mean HDL-C Increase (%)Mean Triglyceride Reduction (%)
Atorvastatin10-8039-51[1]5-919-37
Rosuvastatin10-4049-57[1]8-1020-35
Simvastatin10-8030-475-815-30
Pravastatin10-4021-30[1]3-710-24
Lovastatin20-8025-404-710-25
Fluvastatin20-8022-353-610-20
Pitavastatin1-432-454-814-25

Table 2: Comparative Reduction in Major Adverse Cardiovascular Events (MACE)

Statin AnalogueComparisonRisk Ratio (95% CI) for MACE
Atorvastatin vs. RosuvastatinHead-to-head trials in ACS patients0.91 (0.68 - 1.22)[2]
High-Intensity vs. Moderate-Intensity StatinsPooled analysis0.83 (0.76 - 0.90)[3]
Statins vs. PlaceboPooled analysis0.74 (0.67 - 0.81)[4]

Table 3: Comparative Safety Profile of Statin Analogues (Adverse Events)

Adverse EventAtorvastatinRosuvastatinSimvastatinPravastatinOdds Ratio (Statins vs. Placebo)
MyopathyIncreased risk, especially at high dosesLower risk compared to high-dose simvastatinHigher risk at 80mg doseLower risk profile1.08 (1.01 - 1.15)[4]
Hepatic Dysfunction (Elevated Transaminases)Associated with increased risk[5]Lower risk than atorvastatinSimilar to atorvastatinLower risk profile1.16 (1.02 - 1.31)[4]
New-Onset DiabetesSmall increased riskSmall increased riskSmall increased riskSmall increased risk1.09 (1.02 - 1.17)[6]
Renal DysfunctionSmall increased riskSmall increased riskSmall increased riskSmall increased risk1.12 (1.00 - 1.26)[4]

Experimental Protocols

The clinical trials meta-analyzed in this guide largely adhere to standardized protocols for assessing efficacy and safety. Below are detailed methodologies for key experiments.

Protocol for Lipid Profile Measurement
  • Patient Preparation: Patients are required to fast for 12-14 hours prior to blood sample collection.[7]

  • Sample Collection and Handling:

    • Blood is collected via venipuncture into serum separator tubes or tubes containing EDTA.

    • Serum or plasma is separated from whole blood by centrifugation at 4000 rpm for 10 minutes within one hour of collection.[7]

    • Samples are stored at 2-8°C for up to 7 days or at -20°C for long-term storage.[7]

  • LDL-C Measurement (Beta-Quantification - Gold Standard): [8]

    • An aliquot of plasma is subjected to ultracentrifugation to separate VLDL and chylomicrons.[8]

    • The infranatant, containing LDL, IDL, Lp(a), and HDL, is then treated with a precipitating agent (e.g., heparin-manganese chloride) to pellet the LDL and IDL.

    • The cholesterol content of the supernatant (HDL-C) is measured using an enzymatic assay.

    • The cholesterol content of the infranatant prior to precipitation is also measured.

    • LDL-C is calculated by subtracting the HDL-C from the total cholesterol of the infranatant.

  • LDL-C Measurement (Friedewald Equation - Common Clinical Practice): [2][8]

    • Total cholesterol (TC), HDL-C, and triglycerides (TG) are measured using standard enzymatic assays.

    • LDL-C is calculated using the formula: LDL-C = TC - HDL-C - (TG/5) for results in mg/dL.

    • This method is valid for fasting samples with triglyceride levels below 400 mg/dL.[2]

  • Direct Homogeneous LDL-C Assays:

    • These assays utilize specific detergents and enzymes to selectively measure LDL-C without the need for centrifugation or precipitation.[9]

    • A first reagent solubilizes non-LDL lipoproteins and consumes the released cholesterol in a non-color-forming reaction.

    • A second reagent solubilizes LDL particles, and a chromogenic coupler allows for color formation, which is proportional to the LDL-C concentration.[9]

Protocol for Adverse Event Monitoring and Grading
  • Detection of Adverse Events (AEs):

    • AEs are monitored at each study visit through non-leading questions to the participant (e.g., "Have you been feeling any different since your last visit?").[10]

    • Monitoring for changes in concomitant medications is also performed.[10]

    • Physical examinations and laboratory tests (including creatine kinase and liver transaminases) are conducted at baseline and at specified intervals throughout the trial.

  • Grading of Adverse Events: AEs are graded based on their intensity.

    • Grade 1 (Mild): Easily tolerated symptoms.

    • Grade 2 (Moderate): Discomforting enough to interfere with normal daily activities.[10]

    • Grade 3 (Severe): Prevents normal everyday activities and may require hospitalization.[10]

    • Grade 4 (Life-threatening): Potentially life-threatening.

  • Assessment of Causality: The relationship between the study drug and the AE is assessed based on the temporal relationship, patient's medical history, and other potential contributing factors.

  • Reporting of Serious Adverse Events (SAEs):

    • An AE is considered serious if it results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability.[10]

    • All SAEs are reported to the study sponsor within 24 hours of the investigator becoming aware of the event.

Mandatory Visualization

Signaling Pathway of Statin Action

Statins exert their lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a cascade of downstream effects, ultimately resulting in reduced circulating LDL-cholesterol.

G acetyl_coa Acetyl-CoA hmg_coa_synthase HMG-CoA Synthase acetyl_coa->hmg_coa_synthase hmg_coa HMG-CoA hmg_coa_synthase->hmg_coa hmg_coa_reductase HMG-CoA Reductase hmg_coa->hmg_coa_reductase mevalonate Mevalonate hmg_coa_reductase->mevalonate cholesterol_synthesis Cholesterol Synthesis mevalonate->cholesterol_synthesis hepatic_cholesterol Decreased Hepatic Cholesterol cholesterol_synthesis->hepatic_cholesterol leads to srebp2 SREBP2 Activation hepatic_cholesterol->srebp2 ldl_receptor_synthesis Increased LDL Receptor Synthesis srebp2->ldl_receptor_synthesis ldl_receptor_expression Increased LDL Receptors on Hepatocyte Surface ldl_receptor_synthesis->ldl_receptor_expression ldl_uptake Increased Hepatic Uptake of LDL-C ldl_receptor_expression->ldl_uptake plasma_ldl Decreased Plasma LDL-C ldl_uptake->plasma_ldl statins Statins statins->hmg_coa_reductase inhibits

Caption: Mechanism of action of statins via inhibition of the HMG-CoA reductase pathway.

Experimental Workflow of a Statin Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial of a new statin analogue, based on the CONSORT (Consolidated Standards of Reporting Trials) guidelines.

G screening Patient Screening (n=...) enrollment Enrollment (n=...) screening->enrollment excluded_screening Excluded (n=...) - Not meeting inclusion criteria - Declined to participate - Other reasons screening->excluded_screening randomization Randomization enrollment->randomization statin_group Allocated to Statin Group (n=...) randomization->statin_group Statin Analogue placebo_group Allocated to Placebo Group (n=...) randomization->placebo_group Placebo statin_intervention Received Statin Intervention (n=...) statin_group->statin_intervention placebo_intervention Received Placebo Intervention (n=...) placebo_group->placebo_intervention follow_up Follow-up (e.g., 12 weeks) statin_intervention->follow_up statin_lost Lost to Follow-up (n=...) (give reasons) statin_intervention->statin_lost placebo_intervention->follow_up placebo_lost Lost to Follow-up (n=...) (give reasons) placebo_intervention->placebo_lost statin_analysis Analyzed (n=...) follow_up->statin_analysis Statin Group placebo_analysis Analyzed (n=...) follow_up->placebo_analysis Placebo Group

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.